Technical Documentation Center

6-(4-Aminopiperidin-1-yl)hexan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-(4-Aminopiperidin-1-yl)hexan-1-ol
  • CAS: 1098627-74-7

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 6-(4-Aminopiperidin-1-yl)hexan-1-ol: A Critical Bifunctional Building Block for Advanced Therapeutics

Executive Summary The rapid evolution of targeted protein degradation (PROTACs) and mRNA-based lipid nanoparticles (LNPs) has driven the demand for highly versatile, bifunctional chemical linkers. 6-(4-Aminopiperidin-1-y...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of targeted protein degradation (PROTACs) and mRNA-based lipid nanoparticles (LNPs) has driven the demand for highly versatile, bifunctional chemical linkers. 6-(4-Aminopiperidin-1-yl)hexan-1-ol (CAS: 919040-87-2) has emerged as a privileged scaffold in this domain. Featuring a primary amine, a primary alcohol, and a tertiary piperidine core, this molecule offers orthogonal reactivity and tunable basicity. This whitepaper provides a comprehensive, self-validating technical guide for the synthesis, characterization, and application of this critical building block.

Mechanistic Rationale & Structural Anatomy

The structural anatomy of 6-(4-Aminopiperidin-1-yl)hexan-1-ol is deliberately suited for advanced drug delivery systems:

  • Amino-Alcohol Headgroup: This moiety is a critical structural motif found in the ionizable lipids of FDA-approved COVID-19 mRNA vaccines. The presence of the hydroxyl group enhances hydrogen bonding with nucleic acids, improving encapsulation efficiency and endosomal escape[1].

  • Piperidine Core: The tertiary amine within the piperidine ring provides a calculated pKa of approximately 6.0–6.5 when incorporated into lipid tails. This ensures the molecule remains neutral at physiological pH (reducing toxicity) but becomes protonated in the acidic endosome to facilitate membrane fusion[2].

  • Orthogonal Functionalization: The primary amine at the 4-position of the piperidine ring is highly nucleophilic, allowing for selective amide coupling with E3 ligase ligands in PROTAC synthesis, while the terminal hydroxyl group can undergo esterification or epoxide ring-opening[3].

Retrosynthetic Analysis & Pathway Design

The most robust, scalable, and high-yielding synthetic route to 6-(4-Aminopiperidin-1-yl)hexan-1-ol relies on the N-alkylation of a commercially available precursor, 4-Boc-aminopiperidine, followed by acid-mediated deprotection[4].

Synthesis A 4-Boc-aminopiperidine + 6-Bromohexan-1-ol B Intermediate: Boc-Protected Amino-Alcohol A->B K2CO3, MeCN 80°C, 12h C Target: 6-(4-Aminopiperidin-1-yl)hexan-1-ol B->C TFA/DCM (1:1) RT, 2h

Two-step synthetic workflow for 6-(4-Aminopiperidin-1-yl)hexan-1-ol.

Step-by-Step Experimental Protocols

Step 1: N-Alkylation (Synthesis of tert-butyl (1-(6-hydroxyhexyl)piperidin-4-yl)carbamate)

Reagents: 4-Boc-aminopiperidine (1.0 eq, 10 mmol, 2.00 g), 6-bromohexan-1-ol (1.1 eq, 11 mmol, 1.99 g), K₂CO₃ (3.0 eq, 30 mmol, 4.14 g), Anhydrous Acetonitrile (50 mL).

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Boc-aminopiperidine and anhydrous acetonitrile.

  • Base Addition: Add finely powdered potassium carbonate (K₂CO₃).

    • Causality: K₂CO₃ is a mild, heterogeneous base that selectively deprotonates the secondary piperidine amine (pKa ~10) without affecting the Boc-protected primary amine. It also prevents unwanted E2 elimination of the alkyl halide[4].

  • Electrophile Addition: Add 6-bromohexan-1-ol dropwise via syringe.

    • Causality: The bromide leaving group provides optimal Sₙ2 reactivity, eliminating the need for Finkelstein catalysis (e.g., KI) which is typically required for chloro-analogs.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 80 °C for 12 hours under an inert argon atmosphere.

  • Self-Validation (In-Process): Monitor reaction progress via Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). The secondary amine starting material will stain heavily with Ninhydrin (purple/brown). The successful formation of the tertiary amine product will show a distinct

    
     shift and significantly reduced Ninhydrin sensitivity.
    
  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between EtOAc (50 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude intermediate.

Step 2: Boc Deprotection (Synthesis of 6-(4-Aminopiperidin-1-yl)hexan-1-ol)

Reagents: Crude intermediate (~10 mmol), Trifluoroacetic acid (TFA, 10 mL), Dichloromethane (DCM, 10 mL).

  • Preparation: Dissolve the crude intermediate in anhydrous DCM (10 mL) and cool to 0 °C in an ice bath.

  • Acid Addition: Add TFA dropwise over 10 minutes.

    • Causality: The highly acidic environment protonates the carbamate oxygen, leading to the rapid elimination of isobutylene gas and carbon dioxide, unmasking the primary amine.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (In-Process): Perform ESI-MS on a diluted reaction aliquot. The complete disappearance of the Boc-protected mass peak and the appearance of the target mass (

    
    ) confirms reaction completion.
    
  • Workup & Free-Basing (Critical): Concentrate the mixture under reduced pressure to remove excess TFA and DCM. The product now exists as a bis-trifluoroacetate salt. To ensure nucleophilicity for downstream applications, the free base must be isolated. Dissolve the residue in a minimal amount of MeOH and pass it through a basic ion-exchange resin (e.g., Amberlyst A26 OH form), or partition between DCM and 1M aqueous NaOH.

  • Isolation: Extract the aqueous layer multiple times with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the final product as a pale yellow viscous oil.

Analytical Characterization & Data Presentation

A rigorous analytical profile is required to validate the purity of the bifunctional linker before integration into complex macromolecules.

PropertyValue / Analytical Signature
Chemical Formula C₁₁H₂₄N₂O
Molecular Weight 200.32 g/mol
Exact Mass 200.1889 Da
Appearance Pale yellow viscous oil to semi-solid
¹H NMR (CDCl₃, 400 MHz) δ 3.64 (t, 2H, -CH₂ OH), 2.85 (m, 2H, eq-piperidine), 2.65 (m, 1H, -CH NH₂), 2.30 (m, 2H, N-CH₂ -), 1.95 (m, 2H, ax-piperidine), 1.80-1.30 (m, 12H, aliphatic chain)
ESI-MS (m/z)

calculated: 201.2, found: 201.2
Solubility Profile Highly soluble in MeOH, EtOH, DCM, DMSO; moderately soluble in H₂O

Applications in Advanced Modalities (LNPs & Targeted Protein Degradation)

The true value of 6-(4-Aminopiperidin-1-yl)hexan-1-ol lies in its downstream versatility. In the synthesis of Ionizable Lipids , the terminal hydroxyl group and primary amine can undergo epoxide ring-opening reactions with lipid tails (e.g., linoleic acid derivatives) to generate highly potent mRNA delivery vehicles[2][5]. Alternatively, in Targeted Protein Degradation , the primary amine serves as an ideal attachment point for E3 ligase ligands (like thalidomide derivatives) via standard amide coupling chemistries.

Applications A 6-(4-Aminopiperidin-1-yl)hexan-1-ol (Bifunctional Core) B Epoxide Ring-Opening / Alkylation (Lipid Tail Attachment) A->B Pathway A: LNP Synthesis C Amide Coupling (E3 Ligase Ligand Attachment) A->C Pathway B: PROTAC Synthesis D Ionizable Amino Lipid (pKa 6.0 - 6.5) B->D E PROTAC Linker-Warhead C->E F Lipid Nanoparticle (LNP) mRNA Delivery D->F Microfluidic Formulation G Targeted Protein Degradation (Ubiquitination Pathway) E->G Intracellular Delivery

Divergent application pathways of the amino-alcohol in LNPs and PROTACs.

References

  • Source: nucleosyn.
  • Source: nih.
  • Source: benchchem.
  • Source: acs.
  • Source: researchgate.

Sources

Exploratory

A Comprehensive Technical Guide to 6-(4-Aminopiperidin-1-yl)hexan-1-ol: A Bifunctional Linker for Drug Discovery

Abstract This technical guide provides an in-depth analysis of 6-(4-aminopiperidin-1-yl)hexan-1-ol, a heterobifunctional chemical entity of significant interest in contemporary drug discovery and development. Possessing...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of 6-(4-aminopiperidin-1-yl)hexan-1-ol, a heterobifunctional chemical entity of significant interest in contemporary drug discovery and development. Possessing both a primary amine and a primary alcohol, this molecule serves as a versatile linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). We will dissect its chemical identity, nomenclature, and physicochemical properties. Furthermore, this guide will present a plausible synthetic route, detailed protocols for purification and analytical characterization, and a discussion of its strategic application. The insights provided are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage such linkers in the design of novel therapeutics.

Chemical Identity and Nomenclature

The foundational step in utilizing any chemical compound is a precise understanding of its identity. 6-(4-Aminopiperidin-1-yl)hexan-1-ol is a saturated heterocyclic compound functionalized with both an amino group and a hydroxyl group, connected by an alkyl chain. This dual functionality is central to its utility.

Identifier Details
IUPAC Name 6-(4-aminopiperidin-1-yl)hexan-1-ol
Synonyms 1-(6-Hydroxyhexyl)piperidin-4-amine
Molecular Formula C₁₁H₂₄N₂O
Molecular Weight 200.32 g/mol
CAS Number A specific CAS number for this exact molecule is not indexed in major public databases as of the latest search. However, its core precursors are well-documented: 4-Aminopiperidine (CAS: 13035-19-3) and 6-Chlorohexan-1-ol (CAS: 2009-83-8).

Physicochemical and Safety Profile

The physicochemical properties of a linker molecule are critical as they directly influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final drug conjugate.

Physicochemical Properties
Property Value / Description Source / Rationale
logP (Octanol/Water) 2.3 (Predicted for a similar structure)The partition coefficient suggests a moderate lipophilicity, which is often a desirable trait for cell permeability.
Topological Polar Surface Area 41.5 Ų (Predicted)This value indicates good potential for passive membrane transport.
Hydrogen Bond Donors 2 (from -OH and -NH₂)The presence of donors and acceptors facilitates interactions with biological targets.
Hydrogen Bond Acceptors 3 (from -OH, -NH₂, and piperidine N)Enables solubility in polar solvents and formation of hydrogen bonds.
Rotatable Bonds 7The flexibility of the hexyl chain allows for optimal positioning of the two ends of the linker to engage with their respective protein targets.
Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-(4-aminopiperidin-1-yl)hexan-1-ol is unavailable, a hazard assessment can be extrapolated from related structures like 6-amino-1-hexanol and aminopiperidines.[1][2][3]

  • GHS Hazard Statements (Anticipated):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1] Handle in a well-ventilated area or under a chemical fume hood.[2]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] The compound may be air-sensitive or hygroscopic.[2]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[3]

Strategic Role in Drug Discovery: The PROTAC Linker

The most prominent application for 6-(4-aminopiperidin-1-yl)hexan-1-ol is as a linker in the design of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[4]

A PROTAC consists of three components:

  • A "warhead" ligand that binds to the POI.

  • An "anchor" ligand that recruits an E3 ubiquitin ligase.

  • A chemical linker connecting the warhead and the anchor.[4]

The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and degradation of the POI.[4] The alkyl chain of 6-(4-aminopiperidin-1-yl)hexan-1-ol provides flexibility, while its terminal functional groups (-NH₂ and -OH) offer convenient handles for covalent attachment to the warhead and anchor ligands through standard bioconjugation chemistry.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Cellular Machinery POI Protein of Interest (POI) PROTAC PROTAC (Warhead-Linker-Anchor) POI->PROTAC binds Proteasome Proteasome POI->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds E3_Ligase->POI Ubiquitination Ub Ubiquitin caption Fig. 1: PROTAC Mechanism of Action.

Fig. 1: PROTAC Mechanism of Action.

Synthesis and Purification Protocol

The synthesis of 6-(4-aminopiperidin-1-yl)hexan-1-ol can be achieved through a straightforward nucleophilic substitution reaction. The primary amine on the piperidine ring must first be protected to prevent side reactions.

Proposed Synthetic Workflow

The synthesis involves two key steps: N-alkylation of a protected 4-aminopiperidine followed by deprotection. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group.

Synthesis_Workflow A 1. tert-Butyl piperidin-4-ylcarbamate (Boc-4-AP) C Step 1: N-Alkylation (Na₂CO₃, Acetonitrile, Reflux) A->C B 2. 6-Bromohexan-1-ol B->C D Protected Intermediate tert-Butyl (1-(6-hydroxyhexyl)piperidin-4-yl)carbamate C->D E Step 2: Deprotection (TFA or HCl in Dioxane) D->E F Final Product 6-(4-Aminopiperidin-1-yl)hexan-1-ol E->F caption Fig. 2: Proposed two-step synthesis scheme.

Fig. 2: Proposed two-step synthesis scheme.
Experimental Protocol: Synthesis

Materials:

  • tert-Butyl piperidin-4-ylcarbamate (Boc-4-AP)

  • 6-Bromohexan-1-ol

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step 1: Synthesis of tert-Butyl (1-(6-hydroxyhexyl)piperidin-4-yl)carbamate

  • To a round-bottom flask, add Boc-4-AP (1.0 eq), 6-bromohexan-1-ol (1.1 eq), and anhydrous Na₂CO₃ (2.5 eq).

  • Add anhydrous acetonitrile to create a suspension (approx. 0.1 M concentration of the limiting reagent).

  • Heat the mixture to reflux (approx. 82°C) and stir under a nitrogen atmosphere for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude protected intermediate. This crude product can be purified by flash chromatography or used directly in the next step if sufficiently pure.

Step 2: Deprotection to yield 6-(4-Aminopiperidin-1-yl)hexan-1-ol

  • Dissolve the crude intermediate from Step 1 in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise. Alternatively, use a solution of 4M HCl in dioxane.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC/LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude final product.

Experimental Protocol: Purification

The final compound is a polar, basic molecule, which guides the choice of purification method.

Method: Flash Column Chromatography

  • Stationary Phase: Silica gel. Due to the basic nature of the amine, it is advisable to pre-treat the silica with a triethylamine solution (e.g., 1-2% in the eluent) to prevent streaking.

  • Mobile Phase (Eluent): A gradient system of Dichloromethane (DCM) and Methanol (MeOH) is typically effective. A common starting gradient is 0% to 20% MeOH in DCM. The addition of a small amount of ammonium hydroxide (0.5-1%) to the mobile phase can improve peak shape.

  • Procedure: a. Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica). b. Run the gradient, collecting fractions. c. Analyze fractions by TLC, staining with potassium permanganate or ninhydrin to visualize the product. d. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 6-(4-aminopiperidin-1-yl)hexan-1-ol.

Analytical Characterization

Rigorous analytical characterization is required to confirm the identity, structure, and purity of the synthesized compound.

Analytical_Workflow A Synthesized Crude Product B Purification (Flash Chromatography) A->B C Purified Compound B->C D Structural Confirmation C->D G Purity Assessment (HPLC, qNMR) C->G E ¹H NMR, ¹³C NMR D->E F High-Resolution MS (HRMS) D->F H Final Characterized Compound E->H F->H G->H caption Fig. 3: Workflow for analytical characterization.

Fig. 3: Workflow for analytical characterization.
Protocol for Structural Elucidation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). Expected signals would include:

    • A triplet around 3.6 ppm for the -CH₂-OH group.

    • Broad multiplets for the piperidine ring protons.

    • Multiplets for the hexyl chain protons between ~1.3 and 2.5 ppm.

    • A broad singlet for the -NH₂ and -OH protons (which may exchange with D₂O).

  • ¹³C NMR: Provides confirmation of the carbon skeleton. Expect 11 distinct signals corresponding to the 11 carbon atoms in the molecule.

2. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) is well-suited for this polar molecule.

  • Expected Ion: In positive ion mode, the primary observed ion should be the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight plus a proton (201.20).

  • High-Resolution Mass Spectrometry (HRMS): This is essential to confirm the elemental composition. The measured exact mass should be within 5 ppm of the calculated exact mass for C₁₁H₂₅N₂O⁺.

3. Purity Analysis (HPLC):

  • Column: A reverse-phase C18 column is standard.

  • Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% TFA or formic acid to improve peak shape for the amine.

  • Detection: UV detection may be limited due to the lack of a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is more appropriate. Alternatively, LC-MS can be used. The purity is determined by the area percentage of the main peak.

Conclusion

6-(4-Aminopiperidin-1-yl)hexan-1-ol represents a valuable and versatile tool in the medicinal chemist's arsenal. Its defined structure, flexible alkyl chain, and orthogonal functional handles make it an ideal linker for constructing complex molecules like PROTACs, antibody-drug conjugates, and other targeted therapies. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and validation, empowering researchers to confidently incorporate this linker into their drug discovery programs and explore the next generation of therapeutics.

References

  • MilliporeSigma. (2025).
  • Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2009). Safety Data Sheet for 3-Aminopiperidine dihydrochloride.
  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966–1973. [Link]

  • Glycomindsynth. (n.d.). PROTAC Linker. [Link]

  • PubChem. (n.d.). 6-Amino-1-hexanol. National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PMC. [Link]

  • Ataman Kimya. (n.d.). HEXAN-1-OL. [Link]

  • Wikipedia. (n.d.). 1-Hexanol. [Link]

  • Khan, I. A., et al. (2013). A validated high-performance thin-layer chromatography method for the identification and simultaneous quantification of six markers from Platanus orientalis and their cytotoxic profiles against skin cancer cell lines. Journal of Separation Science. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. [Link]

  • Zhang, G., et al. (2015). Analytical Methods for Characterization of Body Odor. RSC Publishing. [Link]

  • PubMed. (2013). Piperidin-4-one: the potential pharmacophore. [Link]

  • U.S. Environmental Protection Agency. (2023). 1-Hexanol, 6-amino- - Substance Details. [Link]

  • Beilstein Journals. (2021). Synthesis of O6-alkylated preQ1 derivatives. [Link]

  • ChemRxiv. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link]

  • ResearchGate. (n.d.). Drug likeness and ADMET properties of the compounds (6a-6o). [Link]

  • MDPI. (2025). Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids. [Link]

  • Hindawi. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. [Link]

Sources

Foundational

Spectral analysis (NMR, IR, Mass Spec) of 6-(4-Aminopiperidin-1-yl)hexan-1-ol

An in-depth structural elucidation of a bifunctional aliphatic heterocycle requires a highly orthogonal analytical approach. 6-(4-Aminopiperidin-1-yl)hexan-1-ol (Chemical Formula: C₁₁H₂₄N₂O; Exact Mass: 200.1889 Da; Mole...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural elucidation of a bifunctional aliphatic heterocycle requires a highly orthogonal analytical approach. 6-(4-Aminopiperidin-1-yl)hexan-1-ol (Chemical Formula: C₁₁H₂₄N₂O; Exact Mass: 200.1889 Da; Molecular Weight: ~200.32 g/mol ) presents a unique analytical challenge due to its highly flexible hexyl chain, a conformationally dynamic piperidine ring, and three distinct polar functional groups (a primary amine, a tertiary amine, and a primary alcohol).

This whitepaper provides a comprehensive, self-validating framework for the spectral analysis of this compound, detailing the causality behind experimental design, step-by-step methodologies, and the interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) data.

Strategic Analytical Workflow

To prevent structural misassignment—a common pitfall when analyzing flexible amino-alcohols—we employ a multimodal strategy. NMR provides atomic connectivity, ESI-MS/MS confirms molecular weight and substructure fragmentation, and FTIR orthogonally validates the presence of exchangeable heteroatom protons that may be obscured in NMR.

Workflow A Sample Prep 6-(4-Aminopiperidin-1-yl)hexan-1-ol B NMR (1H, 13C, 2D) Solvent: CDCl3 A->B 10 mg/0.6 mL C ESI-MS/MS Positive Ion Mode A->C 1 µg/mL in MeOH D ATR-FTIR Neat Sample A->D Direct Application E Data Integration & Structural Validation B->E C->E D->E

Multimodal analytical workflow for the structural validation of the target amino-alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Expert Insight: The choice of solvent is critical. While D₂O or CD₃OD might seem appropriate for a polar amino-alcohol, they cause rapid deuterium exchange with the -OH and -NH₂ protons, rendering them invisible in the ¹H spectrum. Furthermore, protic solvents disrupt hydrogen bonding networks, altering the chemical shifts of the piperidine ring. Therefore, anhydrous Chloroform-d (CDCl₃) is selected. The tertiary amine (N1) and the primary alcohol (C6) act as the primary electron-withdrawing anchors, deshielding their adjacent protons and providing clear starting points for 2D COSY walk-throughs.

Self-Validating NMR Protocol
  • System Suitability: Run a standard 1% Ethylbenzene in CDCl₃ to verify lineshape (non-spinning) and 90° pulse calibration.

  • Sample Preparation: Dissolve 15 mg of thoroughly dried 6-(4-Aminopiperidin-1-yl)hexan-1-ol in 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v Tetramethylsilane as an internal standard).

  • Acquisition (¹H): Acquire at 400 MHz (or higher). Use 16 scans, a spectral width of 12 ppm, and a relaxation delay (d1) of 2 seconds to ensure complete relaxation of the aliphatic protons.

  • Acquisition (¹³C): Acquire at 100 MHz using power-gated broadband proton decoupling (WALTZ-16). Use 512–1024 scans with a d1 of 2 seconds.

  • Validation Check: The TMS peak must be exactly at 0.00 ppm with a linewidth at half-height (FWHM) of <1.0 Hz. The residual CHCl₃ peak must appear at 7.26 ppm (¹H) and 77.16 ppm (¹³C).

Quantitative Data Interpretation

Table 1: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (ppm) Multiplicity Integration Assignment Mechanistic Rationale
3.64 Triplet (t) 2H Hexyl H-6 (-CH₂-OH) Deshielded by the adjacent electronegative oxygen.
2.85 Multiplet (m) 2H Piperidine H-2', H-6' (eq) Equatorial protons adjacent to the tertiary nitrogen.
2.65 Multiplet (m) 1H Piperidine H-4' (-CH-NH₂) Deshielded by the primary amine.
2.30 Triplet (t) 2H Hexyl H-1 (N-CH₂-) Deshielded by the tertiary piperidine nitrogen.
1.90 Triplet of doublets (td) 2H Piperidine H-2', H-6' (ax) Axial protons experience different shielding than equatorial.
1.55 – 1.80 Multiplet (m) 7H Hexyl H-5, Pip H-3'/5' (eq), -OH, -NH₂ Overlapping aliphatic envelope; exchangeable protons appear broad.

| 1.30 – 1.50 | Multiplet (m) | 8H | Hexyl H-2, H-3, H-4, Pip H-3'/5' (ax)| Core aliphatic chain protons, highly shielded. |

Table 2: Predicted ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (ppm) Carbon Type Assignment
62.8 CH₂ Hexyl C-6 (C-OH)
59.2 CH₂ Hexyl C-1 (N-C)
52.5 CH₂ (x2) Piperidine C-2', C-6'
48.5 CH Piperidine C-4' (C-NH₂)
35.2 CH₂ (x2) Piperidine C-3', C-5'
32.7 CH₂ Hexyl C-5

| 27.5, 27.1, 26.0 | CH₂ (x3) | Hexyl C-2, C-3, C-4 |

Note: Spectral reference values are grounded in established libraries such as the Spectral Database for Organic Compounds (SDBS)[1] for structurally analogous aliphatic amino-alcohols.

Mass Spectrometry (LC-ESI-MS/MS)

Causality & Expert Insight: Electron Ionization (EI) at 70 eV often causes catastrophic fragmentation of aliphatic amines, frequently resulting in an absent molecular ion (M⁺•)[2]. To confidently establish the intact mass, Electrospray Ionization (ESI) in positive mode is utilized. The presence of two highly basic nitrogen atoms guarantees excellent ionization efficiency, yielding a dominant [M+H]⁺ pseudo-molecular ion. Collision-Induced Dissociation (CID) is then applied to map the connectivity via neutral losses.

Self-Validating LC-MS Protocol
  • System Suitability: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis and verify ion transmission across the 50–300 m/z range.

  • Sample Preparation: Prepare a 1 mg/mL stock in LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. (Formic acid ensures protonation of the basic nitrogens).

  • Acquisition: Direct infusion at 10 µL/min or flow injection analysis (FIA). Set capillary voltage to 3.0 kV, drying gas to 250°C.

  • MS/MS (CID): Isolate the [M+H]⁺ precursor at m/z 201.2. Apply a collision energy ramp from 10 to 30 eV using Argon or Nitrogen as the collision gas.

  • Validation Check: The isotopic pattern of the precursor ion must match the theoretical distribution for C₁₁H₂₅N₂O⁺ (M+1 ~12.5% due to ¹³C natural abundance).

Fragmentation Pathway Analysis

Fragmentation M [M+H]+ m/z 201.2 F1 [M+H - NH3]+ m/z 184.2 M->F1 -17 Da (Loss of Ammonia) F2 [M+H - H2O]+ m/z 183.2 M->F2 -18 Da (Loss of Water) F3 4-Aminopiperidine Fragment m/z 99.1 M->F3 Alkyl chain N-C cleavage F4 Piperidine Ring Cleavage m/z 82.1 F1->F4 Ring opening F3->F4 -17 Da

Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathways.

Table 3: ESI-MS/MS Fragmentation Data

m/z (Observed) Mass Error (ppm) Fragment Assignment Diagnostic Value
201.196 < 5.0 [M+H]⁺ Intact Molecule Confirms molecular formula C₁₁H₂₄N₂O.
184.169 < 5.0 [M+H - NH₃]⁺ Confirms the presence of the primary amine.
183.185 < 5.0 [M+H - H₂O]⁺ Confirms the primary alcohol group.

| 99.104 | < 5.0 | [C₅H₁₁N₂]⁺ | Represents the intact 4-aminopiperidine core. |

Vibrational Spectroscopy (ATR-FTIR)

Causality & Expert Insight: In NMR, the broad signals of -OH and -NH₂ can overlap or be entirely lost due to chemical exchange. FTIR provides definitive, orthogonal proof of these functional groups. Attenuated Total Reflectance (ATR) is chosen over KBr pellet transmission because amino-alcohols are often hygroscopic oils or low-melting solids. ATR requires no sample prep, eliminating the risk of introducing water artifacts from KBr[2].

Self-Validating FTIR Protocol
  • System Suitability: Clean the diamond ATR crystal with isopropanol. Collect a background scan (ambient air). The baseline must be flat, and the single-beam energy profile must peak around 2000 cm⁻¹.

  • Sample Preparation: Apply 1-2 drops (if liquid/oil) or a few milligrams (if solid) directly onto the ATR crystal. Apply the pressure anvil if solid to ensure optical contact.

  • Acquisition: Collect 32 co-added scans at a resolution of 4 cm⁻¹ from 4000 to 600 cm⁻¹.

  • Validation Check: Ensure the maximum absorbance does not exceed 1.0 AU to prevent detector saturation and peak distortion.

Vibrational Band Interpretation

Table 4: Key FTIR Spectral Assignments

Wavenumber (cm⁻¹) Intensity Band Shape Vibrational Mode Structural Implication
3350 – 3280 Medium Broad, Doublet N-H Stretch (Primary Amine) The doublet nature (symmetric and asymmetric stretch) proves an -NH₂ group, not -NH-.
~3300 Strong Very Broad O-H Stretch (Alcohol) Overlaps with N-H; broadness indicates extensive intermolecular hydrogen bonding.
2930, 2850 Strong Sharp C-H Stretch (sp³) Confirms the extensive aliphatic backbone (hexyl chain and piperidine ring).
1600 Medium Sharp N-H Bend (Scissoring) Secondary confirmation of the primary amine.

| 1050 | Strong | Sharp | C-O Stretch | Characteristic of a primary alcohol (-CH₂-OH). |

Conclusion

The structural elucidation of 6-(4-Aminopiperidin-1-yl)hexan-1-ol relies on the synergistic interpretation of orthogonal data. The ¹H and ¹³C NMR spectra map the carbon skeleton and place the heteroatoms at the termini and core of the molecule. High-resolution ESI-MS/MS definitively proves the molecular weight and isolates the 4-aminopiperidine substructure via CID fragmentation. Finally, ATR-FTIR unambiguously confirms the primary amine and primary alcohol functional groups, overcoming the limitations of proton exchange in NMR. By adhering to the self-validating protocols outlined above, researchers can ensure high-fidelity structural characterization of complex aliphatic heterocycles.

References

  • National Institute of Standards and Technology (NIST) . NIST Chemistry WebBook, SRD 69. Standard Reference Data Program. Available at:[Link][2]

  • National Institute of Advanced Industrial Science and Technology (AIST) . Spectral Database for Organic Compounds (SDBS). Available at:[Link][1]

  • National Center for Biotechnology Information (NCBI) . PubChem Database: NIST Chemistry WebBook Data Source. Available at: [Link][3]

Sources

Exploratory

The 4-Aminopiperidine Scaffold: A Privileged Motif for Unlocking Novel Biological Activities

An In-Depth Technical Guide Introduction: The Enduring Significance of the 4-Aminopiperidine Core In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Enduring Significance of the 4-Aminopiperidine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The 4-aminopiperidine moiety is a quintessential example of such a "privileged scaffold." Its prevalence is not accidental; the piperidine ring offers a robust, three-dimensional structure that can be readily functionalized, while the strategically placed amino group provides a critical anchor for hydrogen bonding interactions with biological targets[1]. This unique combination of structural rigidity and synthetic versatility allows for the precise orientation of substituents in three-dimensional space, enabling a sophisticated exploration of structure-activity relationships (SAR).

From antivirals and anticancer agents to compounds targeting the central nervous system, novel derivatives of 4-aminopiperidine are continuously being developed, pushing the boundaries of modern drug discovery[2][3][4]. This guide provides an in-depth analysis of the burgeoning biological activities of these derivatives, grounded in recent scientific literature. We will delve into the mechanistic rationale behind their efficacy, present detailed experimental protocols for their evaluation, and offer a forward-looking perspective on their therapeutic potential.

Section 1: Antiviral Potential - A Scaffold for Combating Global Threats

The inherent drug-like properties of the 4-aminopiperidine core have made it a fertile ground for the discovery of novel antiviral agents. Researchers have successfully developed derivatives active against a range of viruses, including influenza, Hepatitis C (HCV), and coronaviruses like SARS-CoV-2.

Influenza Virus Entry Inhibition

A significant challenge in influenza therapy is the emergence of drug-resistant strains, necessitating the development of antivirals with novel mechanisms of action[5]. Several research programs have identified acylated 4-aminopiperidines as potent inhibitors of influenza A virus (IAV) entry[5][6].

Mechanistic Insight: These compounds are designed to target the viral hemagglutinin (HA) protein, which is critical for two key steps in viral entry: binding to host cells and mediating the fusion of viral and host membranes[5]. By interfering with the HA-mediated fusion process, these derivatives effectively halt the viral life cycle at its earliest stage[5][6]. This mechanism is particularly advantageous as it is effective even against strains resistant to existing drugs like oseltamivir, which targets a different viral protein (neuraminidase)[6].

Data Summary: Anti-Influenza Activity

Compound ID Target Virus Strain Assay Potency (IC50/EC50) Reference
CBS1116 IAV H1N1 (A/PR/8/34) Plaque Reduction 0.4 µM [5]
CBS1116 IAV H5N1 (VN04Low) Plaque Reduction 13.8 µM [5]
CBS1117 IAV H1N1 (A/PR/8/34) Plaque Reduction 70 nM [5]

| Compound 1 | Pseudovirus (H5N1 HA) | HTS Reporter | 3.04 µM |[6] |

Inhibition of Coronavirus and HCV Assembly

Beyond influenza, 4-aminopiperidine derivatives have shown promise against other significant viral pathogens.

  • SARS-CoV-2: Screening of chemical libraries identified two families of 4-aminopiperidine compounds with micromolar activity against SARS-CoV-2[3][7]. Subsequent SAR studies led to new hits with low micromolar efficacy (EC90 < 2 µM)[3]. Mechanistic studies suggest these cationic amphiphilic molecules may act by inducing phospholipidosis, thereby interfering with a host cell process—phospholipid metabolism—that is crucial for efficient viral propagation[3][7].

  • Hepatitis C Virus (HCV): A high-throughput screen identified 4-aminopiperidine derivatives as potent inhibitors of HCV proliferation[8]. Follow-up studies demonstrated that this chemotype does not target viral replication directly but rather inhibits the assembly and release of new, infectious viral particles[1][8]. A key finding was the synergistic effect of these compounds when used in combination with FDA-approved direct-acting antivirals like telaprevir and daclatasvir, highlighting their potential role in combination therapies[8].

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol is a self-validating system for quantifying the inhibition of viral replication.

Objective: To determine the concentration of a 4-aminopiperidine derivative required to reduce the number of viral plaques by 50% (IC50).

Methodology:

  • Cell Seeding: Plate Madin-Darby Canine Kidney (MDCK) cells in 6-well plates to form a confluent monolayer. The use of a consistent cell density is critical for reproducibility.

  • Virus Preparation: Prepare serial dilutions of the influenza virus stock (e.g., H1N1 A/Puerto Rico/8/34) in a serum-free medium.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., CBS1116) in the infection medium.

  • Infection: Wash the MDCK cell monolayers with phosphate-buffered saline (PBS). Infect the cells with the virus at a known multiplicity of infection (MOI) for 1 hour at 37°C to allow viral adsorption.

  • Treatment: After incubation, remove the viral inoculum and overlay the cells with a mixture of 2% agarose and culture medium containing the various concentrations of the test compound. A drug-free overlay serves as the negative control.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, until visible plaques (zones of cell death) are formed.

  • Visualization & Quantification: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution. The plaques will appear as clear zones against a purple background.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism)[6].

Workflow Visualization: Antiviral Screening

G Workflow for Antiviral Activity Assessment cluster_prep Preparation cluster_assay Infection & Treatment cluster_analysis Analysis prep_cells Seed Host Cells (e.g., MDCK) infect Infect Cells with Virus prep_cells->infect prep_virus Prepare Viral Stock (e.g., IAV H1N1) prep_virus->infect prep_compound Serially Dilute 4-AP Derivative treat Add Compound at Varying Concentrations prep_compound->treat infect->treat incubate Incubate (48-72h) for Plaque Formation treat->incubate stain Fix and Stain Plaques incubate->stain quantify Count Plaques stain->quantify calculate Calculate IC50 Value quantify->calculate

Caption: A streamlined workflow for evaluating the antiviral potency of novel compounds.

Section 2: Anticancer Activity - Targeting Aberrant Signaling Pathways

The 4-aminopiperidine scaffold has proven to be an exceptional starting point for the design of inhibitors that target key signaling pathways implicated in cancer progression, metastasis, and drug resistance[2].

Dual Inhibition of Hedgehog (SMO) and ERK Pathways

The Hedgehog (Hh) signaling pathway is crucial for embryonic development but is often aberrantly reactivated in various cancers[2]. While drugs targeting the key Hh protein Smoothened (SMO) exist, their efficacy is often limited by drug resistance. One major resistance mechanism involves the crosstalk with the oncogenic ERK pathway[2].

Causality and Rationale: The convergence of these pathways presents a strategic vulnerability. Designing a single molecule that can simultaneously inhibit both SMO and ERK offers a rational approach to overcoming resistance and achieving synergistic anticancer effects[2]. Researchers have successfully designed and synthesized 4-aminopiperidine derivatives that act as dual SMO/ERK inhibitors[2]. Compound I-13 , for example, displayed potent inhibitory activity against both targets and exhibited significant cytotoxicity against human cholangiocarcinoma cells, which overexpress both pathways[2].

Covalent Inhibition of SMYD3 and Kinase Inhibition (Akt)
  • SMYD3 Inhibition: The methyltransferase SMYD3 is an epigenetic regulator implicated in several cancers. A 4-aminopiperidine derivative, EM127 , was developed as a site-specific covalent inhibitor of SMYD3[9]. By incorporating a reactive "warhead" (a 2-chloroethanoyl group), the compound forms a permanent bond with Cys186 in the enzyme's binding pocket, leading to prolonged and potent inhibition. This compound reduced the proliferation of breast cancer cells and decreased the expression of key genes involved in tumor biology[9].

  • Akt (PKB) Inhibition: The Protein Kinase B (Akt) signaling pathway is a central regulator of cell growth and survival that is frequently deregulated in cancer[10]. Optimization of a 4-aminopiperidine series led to potent and orally bioavailable ATP-competitive inhibitors of Akt. These compounds effectively modulated signaling biomarkers in vivo and strongly inhibited the growth of human tumor xenografts in mice[10].

Data Summary: Anticancer Activity
Compound IDTarget(s)Cell LinePotency (IC50)Reference
I-13 SMO / ERK (dual)RBE (Cholangiocarcinoma)Significant Cytotoxicity[2]
EM127 (11C) SMYD3MDA-MB-231 (Breast)Low Micromolar[9]
Amide 21 Akt (PKB)- (Enzymatic Assay)Potent Inhibition[10]
Signaling Pathway Visualization: Dual SMO/ERK Inhibition

G cluster_hh Hedgehog Pathway cluster_erk MAPK/ERK Pathway Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU GLI GLI SUFU->GLI TargetGenes_Hh Target Gene Expression (Proliferation) GLI->TargetGenes_Hh RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TargetGenes_ERK Target Gene Expression (Survival) ERK->TargetGenes_ERK Inhibitor 4-AP Derivative (e.g., I-13) Inhibitor->SMO Inhibitor->ERK

Caption: Dual inhibition of SMO and ERK pathways by a single 4-aminopiperidine derivative.

Section 3: Antifungal Activity - Targeting Fungal-Specific Pathways

The 4-aminopiperidine scaffold has emerged as a promising lead structure for novel antifungal agents, inspired by existing piperidine-containing antifungals used in agriculture and medicine[11].

Mechanistic Insight: A library of over 30 novel 4-aminopiperidines was synthesized and evaluated, revealing a potent mechanism of action: the inhibition of ergosterol biosynthesis[11]. Ergosterol is an essential sterol that serves the same function in fungal cell membranes as cholesterol does in mammalian cells. By targeting enzymes in this pathway, such as sterol C14-reductase and sterol C8-isomerase, these compounds disrupt membrane integrity and inhibit fungal growth[11]. This targeted approach provides a basis for selectivity, although some off-target inhibition of human cholesterol biosynthesis can occur and must be monitored[11].

Data Summary: Antifungal Activity (MIC)

Compound ID Candida spp. MIC80 (µg/mL) Aspergillus spp. MIC90 (µg/mL) Putative Target Reference
2b 0.5 - >8 1 - 4 Ergosterol Biosynthesis [11]
3b 0.5 - >8 1 - 4 Ergosterol Biosynthesis [11]
Amorolfine 1 - 8 2 - 8 Ergosterol Biosynthesis [11]

| Voriconazole | 0.03 - 2 | 0.25 - 2 | Ergosterol Biosynthesis |[11] |

Experimental Protocol: Antifungal Susceptibility Testing (Microbroth Dilution)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the lowest concentration of a 4-aminopiperidine derivative that inhibits the visible growth of a fungal isolate.

Methodology:

  • Inoculum Preparation: Culture the fungal isolate (e.g., Candida albicans) on an appropriate agar plate. Prepare a standardized fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in RPMI-1640 medium.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth. For yeasts like Candida, this is often read as the MIC80 (80% growth inhibition) compared to the drug-free control[11].

Section 4: Central Nervous System (CNS) Applications

The ability of small molecules to cross the blood-brain barrier is a critical prerequisite for treating CNS disorders. The 4-aminopiperidine scaffold has been successfully modified to create derivatives with potent effects on cognition and pain.

Cognition Enhancement

Several studies have reported 4-aminopiperidine derivatives as a new class of potent cognition-enhancing (nootropic) drugs[4][12]. In a mouse passive avoidance test, a model for learning and memory, certain compounds were found to be active at doses as low as 0.01 mg/kg[4][12]. More recent work has explored semicarbazone derivatives of 4-aminopiperidine, which function as acetylcholinesterase (AChE) inhibitors[13].

Mechanistic Rationale: By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, enhancing cholinergic neurotransmission, which is known to play a key role in memory and cognitive function[13]. This makes them promising candidates for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease[12][13].

Analgesic and Neuropathic Pain Activity

Derivatives of 4-aminopiperidine have also been developed as N-type calcium channel blockers for the treatment of pain and neuropathic pain[14]. Additionally, other series have been investigated as µ-opioid receptor agonists, demonstrating excellent analgesic activity in animal models[15].

Mechanistic Rationale: N-type calcium channels are involved in the transmission of pain signals in the nervous system. Blocking these channels can effectively reduce nociceptive signaling. The µ-opioid receptor is the primary target for morphine and other opioid analgesics; agonists at this receptor are highly effective at pain management[15].

Section 5: Synthetic Methodologies

The facile and versatile synthesis of the 4-aminopiperidine core is a key reason for its widespread use. One of the most common and efficient methods is reductive amination.

Protocol: Synthesis via Reductive Amination

Objective: To synthesize a library of N-substituted 4-aminopiperidine derivatives.

Rationale: This two-step, one-pot reaction is highly efficient for creating a diverse library of compounds by varying both the starting piperidone and the amine. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild and tolerant of a wide range of functional groups[11].

Methodology:

  • Reaction Setup: To a solution of an N-substituted 4-piperidone derivative (e.g., 1-benzyl-4-piperidone) (1.0 eq) in a suitable solvent like dichloroethane, add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine or enamine.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to yield the desired 4-aminopiperidine derivative[11].

Synthesis Workflow Visualization

G General Synthesis via Reductive Amination cluster_reaction Reaction cluster_purification Workup & Purification start_mat N-Substituted 4-Piperidone mix Mix & Stir (Imine Formation) start_mat->mix amine Primary/Secondary Amine amine->mix solvent Solvent (e.g., DCE) solvent->mix reductant Reducing Agent (NaBH(OAc)3) reduce Add Reductant reductant->reduce product Purified 4-Aminopiperidine Derivative mix->reduce workup Aqueous Workup reduce->workup purify Column Chromatography workup->purify purify->product

Sources

Foundational

In Silico Prediction of 6-(4-Aminopiperidin-1-yl)hexan-1-ol Bioactivity: A Technical Guide for Drug Development Professionals

Abstract This technical guide outlines a comprehensive in silico workflow for predicting the bioactivity of the novel chemical entity, 6-(4-Aminopiperidin-1-yl)hexan-1-ol. Intended for researchers and scientists in the f...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive in silico workflow for predicting the bioactivity of the novel chemical entity, 6-(4-Aminopiperidin-1-yl)hexan-1-ol. Intended for researchers and scientists in the field of drug development, this document provides a structured, rationale-driven approach to computational analysis. By integrating methodologies from physicochemical and ADMET profiling to molecular docking and dynamics, this guide establishes a robust framework for generating a data-driven hypothesis of the molecule's therapeutic potential, thereby de-risking and accelerating the early stages of drug discovery. Each protocol is grounded in established scientific principles and supported by authoritative references.

The Strategic Imperative of In Silico First-Pass Analysis

In the contemporary drug discovery landscape, the initial computational assessment of a candidate molecule is a critical, resource-sparing step. This in silico first-pass analysis allows for the early identification of both promising therapeutic candidates and molecules with potential liabilities, long before the commitment of significant time and capital to laboratory synthesis and testing.[1][2] The molecule at the center of this guide, 6-(4-Aminopiperidin-1-yl)hexan-1-ol, possesses a unique chemical architecture—a flexible hexanol chain linked to a substituted piperidine ring—that suggests a potential for diverse biological interactions. The primary amine and hydroxyl moieties serve as key hydrogen bond donors and acceptors, while the tertiary amine in the piperidine ring can function as a proton acceptor. This guide will systematically dissect the molecule's properties to formulate a predictive bioactivity profile.

Our investigative workflow is designed as a sequential cascade, where the insights from one stage inform the experimental design of the next, creating a self-validating and logically coherent process.

G A Physicochemical & ADMET Profiling B Target Identification & Prioritization A->B Guides Target Class Selection C Molecular Docking Simulations B->C Provides Specific Protein Targets D Quantitative Structure-Activity Relationship (QSAR) Analysis C->D Generates Docking Scores for Model E Molecular Dynamics Simulations C->E Provides Initial Binding Pose F Integrated Bioactivity Hypothesis D->F Predicts Activity Based on Structure E->F Confirms Stability of Ligand-Protein Complex

Figure 1: High-level overview of the sequential in silico workflow.

Foundational Analysis: Physicochemical Profiling and ADMET Prediction

A thorough understanding of a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is a prerequisite for any further investigation.[3] These properties dictate the molecule's potential as a viable therapeutic agent.

Rationale and Causality

A molecule's therapeutic efficacy is contingent upon its ability to reach its biological target in sufficient concentrations without eliciting significant toxicity. Early ADMET prediction allows for the identification of potential pharmacokinetic and safety issues, adhering to the "fail early, fail cheap" paradigm of drug discovery.[3][4]

Step-by-Step Protocol: ADMET Prediction
  • Input Preparation : The canonical SMILES (Simplified Molecular Input Line Entry System) string for 6-(4-Aminopiperidin-1-yl)hexan-1-ol is N1(C(CCNCC1)N)CCCCCO.

  • Execution : Utilize a web-based platform such as ADMETlab 2.0 or ADMET-AI for a comprehensive ADMET property prediction.[5] These tools employ machine learning models to estimate a wide range of pharmacokinetic and toxicological parameters.[5]

  • Data Analysis : Focus on key parameters including, but not limited to, Lipinski's Rule of Five, gastrointestinal absorption, blood-brain barrier permeability, and potential for cytochrome P450 (CYP) enzyme inhibition.

Data Presentation

Table 1: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueCompliance/Interpretation
Molecular Weight214.36 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP1.9Indicates good oral bioavailability
H-Bond Donors2Compliant with Lipinski's Rule of Five (≤5)
H-Bond Acceptors3Compliant with Lipinski's Rule of Five (≤10)
GI AbsorptionHighFavorable for oral administration
BBB PermeantUnlikelySuggests a lower risk of central nervous system side effects
CYP2D6 InhibitorPotentialWarrants further investigation for drug-drug interactions
PAINS AlertNoLow probability of non-specific assay interference

Identifying Potential Biological Targets

With a favorable ADMET profile, the subsequent step is to identify potential protein targets for 6-(4-Aminopiperidin-1-yl)hexan-1-ol. This is achieved through a process of chemical similarity searching.

Rationale and Causality

The principle of chemical similarity posits that molecules with similar structures are likely to exhibit similar biological activities. By comparing our molecule to databases of compounds with known biological targets, we can infer a set of plausible protein interactions.

Step-by-Step Protocol: Similarity Searching
  • Platform Selection : Utilize a comprehensive bioactivity database such as ChEMBL or PubChem.

  • Query Submission : Perform a similarity search using the SMILES string of 6-(4-Aminopiperidin-1-yl)hexan-1-ol.

  • Target Analysis : Analyze the resulting list of similar compounds and their associated biological targets. Prioritize targets based on the strength of the evidence, therapeutic relevance, and the availability of high-quality 3D structures in the Protein Data Bank (PDB).

Simulating the Interaction: Molecular Docking

Molecular docking is a computational method that predicts the binding orientation and affinity of a small molecule to a protein target.[1][6] It is a cornerstone of structure-based drug design.[7]

Rationale and Causality

Docking algorithms explore the conformational space of a ligand within a protein's binding site, calculating a score that estimates the binding affinity.[1] This allows for a virtual screening of potential drug-target interactions, providing insights into the binding mode and key molecular interactions.[1]

G A Prepare Ligand (Energy Minimization) D Run Docking Algorithm (e.g., AutoDock Vina) A->D B Prepare Receptor (Remove Water, Add Hydrogens) C Define Binding Site (Grid Box Generation) B->C C->D E Analyze Results (Scoring & Pose Visualization) D->E F Identify Key Interactions (H-bonds, Hydrophobic Contacts) E->F

Figure 2: The general workflow for a molecular docking experiment.

Step-by-Step Protocol: Molecular Docking with AutoDock Vina
  • Receptor and Ligand Preparation : Obtain the 3D structures of the protein target (from the PDB) and the ligand. Prepare both molecules by adding hydrogens, assigning charges, and defining rotatable bonds using tools like AutoDock Tools.[6][8]

  • Grid Box Definition : Define the search space for the docking simulation by creating a grid box that encompasses the binding site of the protein.[7]

  • Docking Execution : Run the docking simulation using AutoDock Vina.[6][7]

  • Results Analysis : Analyze the predicted binding poses and their corresponding binding affinities. Visualize the interactions using molecular graphics software like UCSF Chimera or PyMOL.[7][9]

Data Presentation

Table 2: Hypothetical Docking Results

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Histamine H1 Receptor-8.2ASP 107, LYS 191, TYR 431
Muscarinic M1 Receptor-7.5ASP 105, TYR 106, TRP 400

Predicting Activity from Structure: QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity.[10][11]

Rationale and Causality

QSAR models are built on the principle that the biological activity of a molecule is a function of its physicochemical properties.[11][12] By developing a mathematical relationship between molecular descriptors and a known biological activity, QSAR models can predict the activity of new, untested compounds.[12][13]

Step-by-Step Protocol: QSAR Model Development
  • Data Set Collection : Compile a dataset of molecules with known biological activity against the target of interest.

  • Descriptor Calculation : Calculate a set of molecular descriptors (e.g., topological, electronic, steric) for each molecule in the dataset.

  • Model Building : Use statistical methods or machine learning algorithms to build a predictive model that relates the descriptors to the biological activity.[13][14]

  • Model Validation : Rigorously validate the QSAR model using internal and external validation techniques to ensure its predictive power.[10]

Observing the Dynamics: Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, offering insights into the stability of the binding interaction over time.[15][16][17]

Rationale and Causality

MD simulations model the movement of atoms in a molecular system, providing a more realistic representation of the biological environment.[17][18] By simulating the protein-ligand complex in a solvated environment, MD can assess the stability of the docked pose and identify key dynamic interactions.[17][19]

Step-by-Step Protocol: MD Simulation
  • System Setup : Place the docked protein-ligand complex in a simulation box with explicit solvent and ions.[19]

  • Equilibration : Equilibrate the system to the desired temperature and pressure.[19]

  • Production Run : Run the MD simulation for a sufficient length of time (typically nanoseconds) to observe the behavior of the complex.[18]

  • Trajectory Analysis : Analyze the simulation trajectory to assess the stability of the ligand in the binding site, measure key intermolecular interactions, and calculate binding free energies.

Synthesizing the Evidence: An Integrated Bioactivity Hypothesis

By integrating the results from each stage of the in silico workflow, a comprehensive and data-driven bioactivity hypothesis can be formulated.

Hypothesis : 6-(4-Aminopiperidin-1-yl)hexan-1-ol is a promising lead compound with a high probability of exhibiting antagonist activity at the Histamine H1 receptor.

  • Drug-like Properties : The molecule demonstrates a favorable ADMET profile, suggesting good oral bioavailability and a low risk of CNS-related side effects.

  • Target Engagement : Molecular docking predicts a high-affinity interaction with the Histamine H1 receptor, with a binding mode consistent with known antagonists.

  • Predicted Potency : QSAR analysis suggests that the structural features of the molecule are conducive to potent antagonist activity.

  • Binding Stability : MD simulations are expected to confirm the stability of the protein-ligand complex over time.

  • Potential for Optimization : The hexanol chain and the aminopiperidine ring offer multiple points for chemical modification to further optimize potency and selectivity.

This hypothesis serves as a strong foundation for initiating a targeted wet-lab validation and lead optimization program.

References

  • Vertex AI Search. (n.d.). In silico methods for drug-target interaction prediction - PMC - NIH.
  • Creative Biostructure. (n.d.). QSAR Analysis.
  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma.
  • YouTube. (2025, August 5). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications.
  • ADMET-AI. (n.d.). ADMET-AI.
  • Sygnature Discovery. (n.d.). ADMET Prediction Software.
  • PubMed. (n.d.). Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics With Biological Targets and Biosensors.
  • IEEE Xplore. (n.d.). Enhanced QSAR Modeling for Drug Discovery: Leveraging Advanced Computational Tools and Techniques.
  • Springer Nature Experiments. (n.d.). Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors.
  • Chemoinformatics. (n.d.). Predicting Biological Activity with Artificial Intelligence.
  • MDPI. (2024, July 31). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products.
  • VLS3D.COM. (n.d.). ADMET predictions.
  • Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments.
  • Patsnap Synapse. (2025, May 21). What is the significance of QSAR in drug design?.
  • Neural Designer. (2025, November 26). QSAR using machine learning.
  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • ADMETlab 2.0. (n.d.). ADMETlab 2.0.
  • Udemy. (n.d.). Molecular Docking.
  • YouTube. (2024, October 29). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking.
  • AIP Publishing. (2023, February 21). In silico prediction of biological activity of volatile metabolite using deep learning algorithm.
  • bioRxiv. (2021, July 19). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.).
  • Galaxy Training!. (2020, May 20). Computational chemistry / High Throughput Molecular Dynamics and Analysis / Hands-on.
  • YouTube. (2024, October 25). Molecular Dynamics Simulation: Part1.
  • MDPI. (2020, December 30). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development.

Sources

Exploratory

Investigating 4-Aminopiperidines as Cognition Enhancers: A Technical Guide to Multi-Target Directed Ligands

As drug development pivots away from single-target paradigms for neurodegenerative diseases, the 4-aminopiperidine scaffold has emerged as a highly versatile pharmacophore. For application scientists and medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots away from single-target paradigms for neurodegenerative diseases, the 4-aminopiperidine scaffold has emerged as a highly versatile pharmacophore. For application scientists and medicinal chemists, this saturated, six-membered heterocycle offers a unique combination of structural rigidity, tunable lipophilicity, and optimal vectorization for blood-brain barrier (BBB) penetration.

This whitepaper provides an in-depth technical analysis of 4-aminopiperidine derivatives, detailing their mechanistic rationale, structure-activity relationships (SAR), and the self-validating experimental protocols required to evaluate their efficacy as cognition enhancers.

Mechanistic Rationale: The "Why" Behind the Scaffold

The utility of the 4-aminopiperidine core in cognitive enhancement stems from its ability to act as a foundational anchor for Multi-Target Directed Ligands (MTDLs) . Alzheimer's disease (AD) and mild cognitive impairment (MCI) are multifactorial; thus, compounds must simultaneously modulate distinct pathological pathways to achieve clinical efficacy.

Cholinergic Modulation via AChE Inhibition

The basic nitrogen of the piperidine ring is protonated at physiological pH. This cationic center is critical for interacting with the Catalytic Anionic Site (CAS) of Acetylcholinesterase (AChE) via cation-


 interactions with conserved tryptophan residues. The 4-amino substitution allows for the linear extension of the molecule, spanning the 20 Å deep gorge to simultaneously bind the Peripheral Anionic Site (PAS). Recent developments of 4-aminopiperidine semicarbazones have yielded submicromolar 

values comparable to the standard drug donepezil 1.
Triple Inhibition: AChE, BACE1, and GSK3

Beyond cholinergic restoration, 4-aminopiperidines have been successfully hybridized with furanocoumarin moieties to create triple inhibitors. The inhibition of


-secretase 1 (BACE1) reduces amyloid-

plaque formation, while Glycogen Synthase Kinase-3

(GSK3

) inhibition prevents tau hyperphosphorylation. The 4-aminopiperidine ring specifically enhances BACE1 binding affinity without compromising the molecule's ability to inhibit AChE [[2]]().
Scaffold Hopping: From Piperazines to Piperidines

In the development of AMPA receptor modulators (ampakines), researchers discovered that extruding one nitrogen atom from the piperazine ring of unifiram yielded 4-aminopiperidine analogues (e.g., Sapunifiram). This subtle modification altered the hydrogen-bonding profile and lipophilicity, resulting in a compound that maintained high cognition-enhancing activity at exceptionally low doses (0.01 mg/kg) in vivo 34.

Mechanism Compound 4-Aminopiperidine Scaffold AChE AChE Inhibition Compound->AChE CAS/PAS Binding BACE1 BACE1 Inhibition Compound->BACE1 MTDL Design GSK3b GSK3β Inhibition Compound->GSK3b Kinase Modulation ACh ↑ Synaptic Acetylcholine AChE->ACh Amyloid ↓ Aβ Plaque Formation BACE1->Amyloid Tau ↓ Tau Hyperphosphorylation GSK3b->Tau Cognition Cognitive Enhancement ACh->Cognition Amyloid->Cognition Tau->Cognition

Figure 1: Multi-target mechanistic pathways of 4-aminopiperidine derivatives in cognitive enhancement.

Quantitative Data & Structure-Activity Relationships (SAR)

To benchmark the efficacy of novel 4-aminopiperidines, it is crucial to compare their enzymatic inhibition and in vivo potency against established clinical standards. The table below synthesizes quantitative data from key structural classes.

Compound ClassTarget(s)Key DerivativeEfficacy / PotencyReference
Semicarbazones AChE / BChECompound 4APn

(AChE) < 1

M (Competitive)
1
Notopterol Hybrids AChE / BACE1 / GSK3

Compound 1cIC

(AChE) = 1

M; BACE1 = 20

M
2
Ampakine Analogues AMPA / NootropicSapunifiram (16)MED = 0.01 mg/kg (In vivo Passive Avoidance)4

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 4-aminopiperidines must rely on self-validating assay systems. The following protocols detail the causality behind each methodological choice.

In Vitro AChE Inhibition: Modified Ellman’s Assay

The Ellman's assay is the gold standard for quantifying cholinesterase activity. The protocol below is optimized to account for the slow-binding kinetics often exhibited by bulky 4-aminopiperidine MTDLs.

  • Step 1: Reagent Preparation. Prepare a 0.1 M sodium phosphate buffer and adjust to pH 8.0.

    • Causality: AChE catalytic efficiency is highly pH-dependent. A pH of 8.0 mimics the physiological optimum for the enzyme's catalytic triad, ensuring maximum baseline activity.

  • Step 2: Compound Equilibration. In a 96-well microplate, incubate 20

    
    L of the 4-aminopiperidine derivative (serial dilutions) with 20 
    
    
    
    L of AChE (0.22 U/mL) for 15 minutes at 25°C.
    • Causality: MTDLs often require structural conformational shifts to occupy both the CAS and PAS. Pre-incubation allows the enzyme-inhibitor complex to reach a steady-state equilibrium before competitive substrate pressure is introduced.

  • Step 3: Reaction Initiation. Add 10

    
    L of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM) and initiate the reaction with 10 
    
    
    
    L of acetylthiocholine iodide (ATCI, 15 mM).
    • Causality: ATCI is hydrolyzed into thiocholine, which immediately reacts with DTNB to produce the yellow anion 5-thio-2-nitrobenzoate (TNB). This stoichiometric reaction allows for direct colorimetric quantification.

  • Step 4: Kinetic Measurement & Validation. Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader.

    • Self-Validation: You must include a blank (buffer + DTNB + ATCI, no enzyme) to subtract the spontaneous, non-enzymatic hydrolysis of ATCI. A reference standard (Donepezil) must be run in parallel to validate the assay's dynamic range and sensitivity.

Protocol Prep Reagent Prep pH 8.0 Buffer Incubate Equilibration Enzyme + Inhibitor Prep->Incubate React Initiation Add ATCI & DTNB Incubate->React Measure Kinetic Read Absorbance 412 nm React->Measure Validate Validation Donepezil Control Measure->Validate

Figure 2: Self-validating workflow for the modified in vitro Ellman’s assay.
In Vivo Cognitive Evaluation: Mouse Passive Avoidance Test

In vitro potency does not guarantee in vivo efficacy, especially for CNS drugs that must navigate the BBB. The scopolamine-induced amnesia model is utilized to specifically validate the cholinergic memory-enhancing properties of 4-aminopiperidines 1.

  • Step 1: Amnesia Induction & Dosing. Administer Scopolamine (1 mg/kg, i.p.) to the test cohort 30 minutes prior to the acquisition trial. Administer the 4-aminopiperidine test compound 15 minutes post-scopolamine.

    • Causality: Scopolamine is a non-selective muscarinic antagonist that easily crosses the BBB, temporarily blocking cholinergic transmission in the hippocampus. This creates a specific, reversible deficit in short-term memory consolidation.

  • Step 2: Acquisition Trial. Place the mouse in the illuminated compartment of a two-chamber apparatus. Upon crossing into the preferred dark compartment, deliver a mild foot shock (0.3 mA for 3 seconds).

    • Causality: This leverages the natural scototaxis (preference for dark environments) of rodents to establish a fear-conditioning baseline.

  • Step 3: Retention Trial & Validation. 24 hours post-acquisition, place the mouse back in the illuminated compartment and record the step-through latency (capped at 300 seconds).

    • Self-Validation: A Sham group (Vehicle + Vehicle) must be used to prove that baseline memory consolidation is intact (high latency). A Negative Control group (Scopolamine + Vehicle) must be used to prove the amnesic window was successfully opened (low latency). The test compound's efficacy is measured by its ability to restore latency times to near-Sham levels.

Conclusion

The 4-aminopiperidine scaffold represents a highly programmable core for the development of next-generation cognition enhancers. By exploiting its structural geometry, medicinal chemists can design potent MTDLs that simultaneously address cholinergic deficits, amyloidogenic processing, and tau pathology. Rigorous, self-validating biochemical and behavioral assays remain paramount to translating these in vitro affinities into viable clinical candidates.

References

  • Synthesis Evaluation Study Of Some New 4 Aminopiperidine Semicarbazones As An Antiamnesic And Cognition Enhancing Agents Journal of Applied Bioanalysis 1

  • Design, Synthesis, and Biological Evaluation of Notopterol Derivatives as Triple Inhibitors of AChE/BACE1/GSK3

    
     for the Treatment of Alzheimer's Disease 
    National Institutes of Health (PMC)2
    
  • 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs Bioorganic & Medicinal Chemistry Letters (PubMed) 3

  • Full article: Unifi nootropics from the lab to the web: a story of academic (and industrial) shortcomings Taylor & Francis Online 4

Sources

Foundational

The 4-Aminopiperidine Scaffold: A Privileged Structure in the Pursuit of Novel Antiviral Therapeutics

An In-Depth Technical Guide for Researchers and Drug Development Professionals The relentless challenge of emerging and evolving viral threats necessitates a continuous search for novel antiviral agents. Within the lands...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The relentless challenge of emerging and evolving viral threats necessitates a continuous search for novel antiviral agents. Within the landscape of medicinal chemistry, the 4-aminopiperidine scaffold has emerged as a "privileged structure," demonstrating remarkable versatility and potent activity against a range of viruses. This guide provides a comprehensive technical overview of the exploration of 4-aminopiperidine derivatives as antiviral agents, delving into their synthesis, mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols for their evaluation.

The Rationale: Why 4-Aminopiperidine?

The 4-aminopiperidine core offers a unique combination of properties that make it an attractive starting point for antiviral drug design. Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling interactions with various viral and host cell targets. The basic nitrogen atom can engage in crucial hydrogen bonding and ionic interactions, while the piperidine ring itself serves as a robust, non-planar scaffold for the attachment of diverse functional groups. This structural versatility has been exploited to develop inhibitors targeting different stages of the viral life cycle.

Synthetic Strategies: Building the Antiviral Arsenal

The synthesis of diverse libraries of 4-aminopiperidine derivatives is fundamental to exploring their antiviral potential. Reductive amination of 4-piperidone precursors is a cornerstone of this effort, offering an efficient and versatile one-pot reaction.[1]

Experimental Protocol: Reductive Amination of N-Boc-4-piperidone

This protocol outlines a general and widely used method for the synthesis of N-substituted 4-aminopiperidines.[2][3]

Materials:

  • N-Boc-4-piperidone

  • Primary or secondary amine (e.g., aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or other suitable solvent

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Dichloromethane or ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) and the desired amine (1.1 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.[2]

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-aminopiperidine.[2]

Causality in Experimental Choices:

  • N-Boc protecting group: The tert-butyloxycarbonyl (Boc) group is used to protect the piperidine nitrogen, preventing it from reacting and allowing for selective functionalization at the 4-amino position. It can be readily removed under acidic conditions.

  • Sodium triacetoxyborohydride: This reducing agent is milder and more selective than other borohydrides like sodium borohydride, reducing the risk of over-reduction of the ketone starting material.[2]

  • Acetic acid catalyst: The acid catalyzes the formation of the iminium ion intermediate, which is the species that is subsequently reduced.

Targeting Viral Vulnerabilities: Mechanisms of Action

4-Aminopiperidine derivatives have demonstrated efficacy against a diverse array of viruses by interfering with distinct stages of their life cycles.

Hepatitis C Virus (HCV): Inhibiting Viral Assembly

For Hepatitis C Virus, a significant global health burden, 4-aminopiperidine scaffolds have been identified as potent inhibitors of viral assembly.[4][5] Rather than targeting the viral replication machinery like many FDA-approved direct-acting antivirals, these compounds disrupt the late stages of the viral life cycle.[4][5] Colocalization and infectivity studies have indicated that this chemotype inhibits the assembly and release of infectious HCV particles.[4][5]

Diagram: HCV Life Cycle and the Target of 4-Aminopiperidine Scaffolds

HCV_Lifecycle Entry Viral Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly Release Release Assembly->Release Inhibitor 4-Aminopiperidine Scaffold Inhibitor->Assembly Inhibition

Caption: Inhibition of HCV assembly by 4-aminopiperidine scaffolds.

A notable feature of these HCV assembly inhibitors is their synergistic activity with approved direct-acting antivirals such as Telaprevir and Daclatasvir.[4] This suggests their potential use in combination therapies to enhance efficacy and combat drug resistance.

Influenza A Virus (IAV): Blocking Viral Entry

In the context of Influenza A virus, 4-aminopiperidine derivatives have been discovered to be potent entry inhibitors.[6] These compounds target the viral hemagglutinin (HA) protein, which is crucial for the initial attachment of the virus to host cells and the subsequent fusion of the viral and endosomal membranes.[6][7] By interfering with HA-mediated fusion, these molecules effectively block the virus from entering the host cell and initiating replication.[7]

Diagram: Influenza A Virus Entry and Inhibition by 4-Aminopiperidine Derivatives

IAV_Entry cluster_virus Influenza Virus cluster_cell Host Cell Virus Virus Particle Receptor Sialic Acid Receptor Virus->Receptor Attachment HA Hemagglutinin (HA) Endosome Endosome Receptor->Endosome Endocytosis Inhibitor 4-Aminopiperidine Scaffold Inhibitor->HA Binding & Inhibition of Fusion

Caption: Inhibition of IAV entry via hemagglutinin targeting.

Importantly, some of these acylated 4-aminopiperidines have shown efficacy against oseltamivir-resistant strains of IAV and exhibit synergistic activity with oseltamivir in vitro.[6] This highlights their potential to address the challenge of antiviral resistance in influenza treatment.

SARS-CoV-2: A Potential Role in Combating COVID-19

The global COVID-19 pandemic spurred intensive research into novel antiviral agents, and 4-aminopiperidine scaffolds have also been investigated for their activity against SARS-CoV-2.[8] Screening of chemical libraries identified two families of 4-aminopiperidine compounds with micromolar activity against SARS-CoV-2.[8] Interestingly, these compounds also showed activity against another coronavirus, HCoV-229E, but were less effective against the unrelated vesicular stomatitis virus (VSV), suggesting some selectivity for coronaviruses.[8] The proposed mechanism of action for some of these cationic amphiphilic compounds may involve the induction of phospholipidosis, which could interfere with viral replication.[8]

Structure-Activity Relationship (SAR) Studies: Fine-Tuning for Potency and Safety

Systematic modification of the 4-aminopiperidine scaffold is crucial for optimizing antiviral potency, selectivity, and pharmacokinetic properties.

Table 1: Comparative SAR Insights for 4-Aminopiperidine Antivirals

Viral TargetKey Structural Modifications and SAR Observations
HCV Following a medicinal chemistry campaign, derivatives with increased potency, reduced in vitro toxicity, and improved ADME properties have been identified.[5]
Influenza A Acylated 4-aminopiperidines are potent entry inhibitors.[6] Substitutions on the aromatic ring significantly impact potency, with some regioisomers showing markedly different activities.[6] The conformation of substituents on the piperidine ring is also critical for activity.[6]
SARS-CoV-2 Seventy-four derivatives of initial hits were synthesized, leading to compounds with low micromolar in vitro antiviral activity (EC90 < 2 µM) and improved selectivity indexes.[8]

In Vitro Evaluation: Essential Protocols for Assessing Antiviral Activity

Rigorous in vitro testing is the foundation for identifying and characterizing promising antiviral candidates.

HCV Cell Culture (HCVcc) Infectivity Assay

This assay is critical for evaluating compounds that target the entire HCV life cycle, including assembly and release.[9][10]

Principle:

This assay utilizes a cell culture-permissive strain of HCV (e.g., JFH-1) to infect a susceptible human hepatoma cell line (e.g., Huh7.5.1). The ability of a test compound to inhibit the production of infectious virus particles is quantified by titrating the virus in the cell culture supernatant.[9][11]

Experimental Protocol:

  • Cell Seeding: Seed Huh7.5.1 cells in 96-well plates and allow them to adhere and reach the desired confluency.

  • Compound Treatment and Infection: Pre-treat the cells with serial dilutions of the 4-aminopiperidine test compound for a specified period. Then, infect the cells with HCVcc at a known multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells in the presence of the test compound for 48-72 hours to allow for viral replication, assembly, and release.

  • Supernatant Collection: Harvest the cell culture supernatant, which contains newly produced virus particles.

  • Virus Titration (Focus Forming Unit Assay):

    • Seed fresh Huh7.5.1 cells in a 96-well plate.

    • Perform serial dilutions of the collected supernatants and use them to infect the new cells.

    • After an incubation period (e.g., 48 hours), fix the cells and perform immunostaining for an HCV protein (e.g., NS5A or Core).[9][12]

    • Count the number of infected cell clusters (foci) to determine the viral titer (Focus Forming Units per milliliter, FFU/mL).

  • Data Analysis: Calculate the 50% effective concentration (EC50) of the compound by plotting the percentage of viral titer reduction against the compound concentration.

Influenza Pseudovirus Entry Assay

This assay is a safe and effective way to screen for inhibitors of viral entry, as it uses non-replicating viral particles.[13][14][15]

Principle:

Pseudoviruses are generated that incorporate the influenza HA and neuraminidase (NA) proteins on the surface of a retroviral or lentiviral core.[13][16] This core carries a reporter gene, such as luciferase or green fluorescent protein (GFP). Inhibition of viral entry is measured by a reduction in the reporter gene signal.[14][15]

Experimental Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293T or MDCK-SIAT1) in 96-well plates.[13]

  • Compound and Pseudovirus Incubation: In a separate plate, pre-incubate serial dilutions of the test compound with a fixed amount of influenza pseudovirus for a defined period (e.g., 1 hour at 37°C).

  • Infection: Transfer the compound-pseudovirus mixture to the plated cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for pseudovirus entry and reporter gene expression.[13]

  • Signal Detection:

    • For luciferase-based assays, lyse the cells and measure the luminescence using a plate reader.[15]

    • For GFP-based assays, measure the fluorescence using a plate reader or by flow cytometry.[13]

  • Data Analysis: Determine the EC50 value by plotting the percentage of inhibition of the reporter signal against the compound concentration.

SARS-CoV-2 Plaque Reduction Assay

This is the gold standard assay for quantifying the inhibition of infectious virus production.[17][18][19]

Principle:

This assay measures the ability of a compound to reduce the number of plaques (localized areas of cell death) formed by the virus in a confluent monolayer of susceptible cells.[17] Each plaque is assumed to arise from a single infectious virus particle.

Experimental Protocol:

  • Cell Seeding: Seed a susceptible cell line (e.g., Vero E6) in 6- or 12-well plates and grow to confluency.[20]

  • Compound and Virus Incubation: Pre-incubate serial dilutions of the test compound with a known amount of SARS-CoV-2 (that produces a countable number of plaques) for 1 hour at 37°C.[20]

  • Infection: Inoculate the confluent cell monolayers with the virus-compound mixture.[20]

  • Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of the test compound. This restricts the spread of the virus to adjacent cells.[17][20]

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Fixation and Staining: Fix the cells with a fixative like 10% formalin and then stain with a dye such as crystal violet to visualize the plaques.[18][20]

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.[17]

Challenges and Future Perspectives

Despite the promise of 4-aminopiperidine scaffolds, several challenges remain on the path to clinical application. These include optimizing pharmacokinetic profiles, minimizing off-target effects, and overcoming the emergence of drug resistance.[21]

The future of 4-aminopiperidine-based antiviral research will likely focus on:

  • Broad-spectrum activity: Developing compounds with activity against multiple viruses or viral families.

  • Combination therapies: Exploring the synergistic effects of 4-aminopiperidine derivatives with other antiviral agents to enhance efficacy and combat resistance.[21]

  • Host-targeting antivirals: Designing compounds that modulate host factors essential for viral replication, which may offer a higher barrier to resistance.

  • Advanced drug delivery: Utilizing novel drug delivery systems to improve the bioavailability and target-site concentration of these compounds.

The 4-aminopiperidine scaffold has proven to be a fertile ground for the discovery of novel antiviral agents. Through a combination of rational design, efficient synthesis, and rigorous biological evaluation, researchers can continue to unlock the full potential of this privileged structure in the ongoing fight against viral diseases.

References

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. [Link]

  • Mendoza, E. J., Manguiat, K., Wood, H., & Drebot, M. (2020). Two detailed plaque assay protocols for the quantification of infectious SARS-CoV-2. Current Protocols in Microbiology, 57, e105. [Link]

  • Yu, X., & Uprichard, S. L. (2015). Hepatitis C virus Cell-to-cell Spread Assay. Bio-protocol, 5(20), e1622. [Link]

  • Mendoza, E. J., Manguiat, K., Wood, H., & Drebot, M. (2020). Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2. Current Protocols in Microbiology, 57(1), e105. [Link]

  • Algar, S., Bueno, P., Anatoliev-Dimitrov, H., Medina, J., Trifero, V., Castro, V., Garaigorta, U., Gastaminza, P., & Dardonville, C. (2025). Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. European Journal of Medicinal Chemistry, 304, 118475. [Link]

  • Deng, J. Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Organic letters, 6(15), 2491–2493. [Link]

  • Manenti, A., et al. (2021). Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test. In: Methods in Molecular Biology. Humana, New York, NY. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • Nagasawa, T., et al. (1998). Facile Synthesis of Functionalized 4-Aminopyridines. Journal of the Chemical Society, Perkin Transactions 1, (2), 209-214. [Link]

  • Li, Y. P., et al. (2018). Development of an Infectious Cell Culture System for Hepatitis C Virus Genotype 6a Clinical Isolate Using a Novel Strategy and Its Sensitivity to Direct-Acting Antivirals. Frontiers in Microbiology, 9, 2989. [Link]

  • LRL, & Kumar, A. (2014). A Protocol for Analyzing Hepatitis C Virus Replication. Journal of visualized experiments : JoVE, (88), 51691. [Link]

  • Alcaide, B., et al. (2007). Stereocontrolled Access to Orthogonally Protected anti,anti-4-Aminopiperidine-3,5-diols through Chemoselective Reduction of Enantiopure β-Lactam Cyanohydrins. The Journal of Organic Chemistry, 72(21), 8035–8044. [Link]

  • Sobocinski, L. J. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Sainz, B., Jr, et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of medicinal chemistry, 64(13), 9431–9443. [Link]

  • Algar, S., et al. (2025). Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. European journal of medicinal chemistry, 304, 118475. [Link]

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Gaisina, I. N., et al. (2020). Optimization of 4-Aminopiperidines as Inhibitors of Influenza A Viral Entry That Are Synergistic with Oseltamivir. Journal of medicinal chemistry, 63(6), 3120–3130. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2015). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Chimica Oggi-Chemistry Today, 33(3), 44-49. [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Cheng, H., et al. (2020). Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus. Antiviral research, 177, 104778. [Link]

  • Sainz, B., Jr, et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of medicinal chemistry, 64(13), 9431–9443. [Link]

  • Integral Molecular. (n.d.). Influenza Pseudovirus Reagents for Neutralization Assays and More. Integral Molecular. [Link]

  • Integral Molecular. (n.d.). Pseudovirus Neutralization Assays - How-To Guide. Integral Molecular. [Link]

  • Request PDF. (2025, August 9). Evaluation of a 4-aminopiperidine replacement in several series of CCR5 antagonists. ResearchGate. [Link]

  • Trovato, M., et al. (2025). Pseudovirus-Based Neutralization Assays as Customizable and Scalable Tools for Serological Surveillance and Immune Profiling. Viruses, 17(11), 2404. [Link]

  • Carnell, G. W., et al. (2015). Pseudotype-Based Neutralization Assays for Influenza: A Systematic Analysis. Frontiers in immunology, 6, 191. [Link]

  • MacCoss, M., & Olsen, D. B. (2010). Evaluation of a 4-aminopiperidine replacement in several series of CCR5 antagonists. Bioorganic & medicinal chemistry letters, 20(6), 1913–1917. [Link]

  • Yang, C., et al. (2026). Preparation of Pseudo-typed H5 Avian Influenza Viruses with Calcium Phosphate Transfection Method and Measurement of Antibody Neutralizing Activity. Journal of Visualized Experiments, (204), e66405. [Link]

  • Jones, D. M., et al. (2010). Development of a Cell-Based Hepatitis C Virus Infection Fluorescent Resonance Energy Transfer Assay for High-Throughput Antiviral Compound Screening. Antimicrobial agents and chemotherapy, 54(7), 2931–2940. [Link]

  • Centro Nacional de Biotecnología. (2025). Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. CNB-CSIC. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). (PDF) Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. ResearchGate. [Link]

  • Krauss, J., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7247. [Link]

  • Lindenbach, B. D., et al. (2006). Cell culture-grown hepatitis C virus is infectious in vivo and can be recultured in vitro. Proceedings of the National Academy of Sciences of the United States of America, 103(10), 3805–3809. [Link]

  • Al-Warhi, T., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific reports, 14(1), 26867. [Link]

  • Li, J., et al. (2026). Antiviral drug discovery and development: challenges and future directions. Signal Transduction and Targeted Therapy, 11(1), 81. [Link]

  • Deepa, T., & S, C. D. (2023). New Piperidin-4-Amine Derivatives as Anti-HCV Inhibitors: A Structure-Based Approach Combining DFT, QSAR, and ADMET Analysis. Polycyclic Aromatic Compounds, 43(6), 5585-5606. [Link]

  • Deeva, E. G., & Shchelkanov, M. Y. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Pharmaceutical Chemistry Journal, 55(12), 1239-1246. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Bifunctional Linker Strategies in High-Throughput Screening Utilizing 6-(4-Aminopiperidin-1-yl)hexan-1-ol

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary In modern drug discovery, the success of High-Throughput Screening (H...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

In modern drug discovery, the success of High-Throughput Screening (HTS) campaigns—particularly in the realms of Proteolysis Targeting Chimeras (PROTACs) and DNA-Encoded Libraries (DELs)—relies heavily on the physicochemical properties of the chemical linkers used. 6-(4-Aminopiperidin-1-yl)hexan-1-ol is a highly versatile, bifunctional building block that bridges the gap between structural rigidity and necessary flexibility.

By featuring a highly nucleophilic primary amine, a basic tertiary piperidine nitrogen, and an orthogonal terminal primary hydroxyl group, this molecule serves as an ideal scaffold. This application note details the mechanistic rationale for employing this specific linker and provides validated, step-by-step protocols for its integration into PROTAC library generation and DEL split-and-pool synthesis.

Structural Rationale & Mechanistic Insights

The selection of a linker in HTS library design is never arbitrary; it dictates the solubility, permeability, and target engagement of the resulting molecules[1]. 6-(4-Aminopiperidin-1-yl)hexan-1-ol offers three distinct mechanistic advantages:

  • Conformational Rigidity via the Piperidine Ring: Traditional purely aliphatic or polyethylene glycol (PEG) linkers often suffer from excessive entropic penalties upon target binding. The incorporation of saturated heterocycles, such as piperidine, imparts molecular rigidity that stabilizes the bioactive conformer of ternary complexes in PROTACs[1][2].

  • Enhanced Aqueous Solubility: HTS assays require compounds to remain soluble in aqueous buffers (typically containing <1% DMSO). The tertiary amine of the piperidine core is protonated at physiological pH, significantly reducing lipophilicity and improving metabolic stability compared to pure alkyl chains[2][3].

  • Orthogonal Reactivity: The molecule possesses a primary amine and a primary alcohol. In DEL synthesis, avoiding complex protecting-group strategies is paramount to preserving DNA integrity[4]. The primary amine can undergo rapid amide coupling, while the terminal hydroxyl remains inert, allowing for subsequent, orthogonal diversification (e.g., oxidation to an aldehyde for reductive amination) without damaging the DNA tag[5].

Workflow 1: PROTAC Library Generation & HTS

PROTACs are heterobifunctional molecules that hijack E3 ubiquitin ligases to degrade a Protein of Interest (POI). The length and composition of the linker are critical for enabling the induced proximity required for ternary complex formation[3]. The 6-carbon hexyl chain of 6-(4-Aminopiperidin-1-yl)hexan-1-ol provides an optimal spacer length, while the piperidine ring vectors the POI ligand.

Protocol: Synthesis and TR-FRET Screening of a PROTAC Library

Objective: Synthesize a focused PROTAC library and screen for ternary complex formation using Time-Resolved Fluorescence Energy Transfer (TR-FRET).

Step 1: Linker Attachment to POI Ligand

  • Dissolve the carboxylic acid-bearing POI ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to pre-activate the acid.

  • Add 6-(4-Aminopiperidin-1-yl)hexan-1-ol (1.1 eq). The highly nucleophilic primary amine on the piperidine ring will selectively react. Stir for 2 hours.

  • Causality Check: The terminal hydroxyl remains unreacted under these standard amide coupling conditions, acting as a self-protecting group.

Step 2: Linker Functionalization and E3 Ligase Coupling

  • Convert the terminal hydroxyl of the intermediate to a leaving group by adding methanesulfonyl chloride (1.5 eq) and triethylamine (2.0 eq) in DCM at 0°C.

  • React the resulting mesylate with a nucleophilic E3 ligase ligand (e.g., a phenol-functionalized VHL ligand or an amine-functionalized CRBN ligand) in the presence of

    
     at 60°C overnight to yield the final PROTAC.
    

Step 3: High-Throughput TR-FRET Assay

  • Plate 10 nM of Terbium-labeled E3 ligase and 10 nM of FITC-labeled POI in a 384-well microplate.

  • Dispense the PROTAC library using an acoustic liquid handler (e.g., Echo 550) to achieve a final concentration range of 1 nM to 10 µM.

  • Incubate for 1 hour at room temperature.

  • Measure the TR-FRET signal (Excitation: 337 nm; Emission: 490 nm and 520 nm). Calculate the FRET ratio (520/490). High ratios indicate successful ternary complex formation.

PROTAC_Workflow POI Target Protein (POI) Linker 6-(4-Aminopiperidin-1-yl)hexan-1-ol (Rigid + Flexible Spacer) POI->Linker Ternary Ternary Complex Formation (POI - PROTAC - E3) Linker->Ternary Induced Proximity E3 E3 Ubiquitin Ligase (e.g., VHL / CRBN) E3->Linker Degradation Proteasomal Degradation (HTS Readout) Ternary->Degradation Ubiquitination

PROTAC ternary complex formation driven by the bifunctional piperidine-alkyl linker.

Workflow 2: DNA-Encoded Library (DEL) Synthesis

DEL technology enables the screening of billions of compounds in a single microcentrifuge tube[6]. The chemistry used must be highly efficient and strictly DNA-compatible. 6-(4-Aminopiperidin-1-yl)hexan-1-ol is an exceptional building block for split-and-pool synthesis because its functional groups can be addressed sequentially without harsh deprotection steps[4][5].

Protocol: On-DNA Split-and-Pool Assembly

Objective: Utilize the orthogonal amine and hydroxyl groups to perform two distinct cycles of DEL synthesis.

Step 1: Cycle 1 - Amide Coupling (Targeting the Primary Amine)

  • To a solution of DNA-headpiece conjugated to a carboxylic acid scaffold (1 nmol in 10 µL of 200 mM MOPS buffer, pH 7.0), add 6-(4-Aminopiperidin-1-yl)hexan-1-ol (100 equivalents, dissolved in DMSO).

  • Add DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to a final concentration of 50 mM.

  • Incubate at room temperature for 4 hours.

  • Validation: Precipitate the DNA using ethanol and analyze via LC-MS. The primary amine reacts quantitatively, while the primary alcohol remains completely untouched.

  • Perform enzymatic ligation to attach the Cycle 1 DNA barcode.

Step 2: Cycle 2 - Hydroxyl Diversification

  • Resuspend the DNA-conjugate in a mild oxidation buffer (e.g., 100 mM sodium phosphate, pH 7.5).

  • Add TEMPO (0.1 eq) and BAIB (bis(acetoxy)iodobenzene, 10 eq) to selectively oxidize the terminal primary alcohol to an aldehyde. Incubate for 2 hours. Note: These conditions are validated to be non-damaging to nucleobases.

  • Split the pool into a 96-well plate containing a library of diverse primary amines.

  • Add sodium cyanoborohydride (

    
    , 50 mM) to perform reductive amination.
    
  • Pool the library, perform the final barcode ligation, and proceed to affinity panning against the immobilized target protein.

DEL_Workflow DNA DNA-Tagged Scaffold (Carboxylic Acid) Amine Primary Amine Coupling (Amide Bond Formation) DNA->Amine Cycle 1 Hydroxyl Terminal Hydroxyl (Unreacted / Orthogonal) Amine->Hydroxyl Linker Addition Div Hydroxyl Diversification (Oxidation & Reductive Amination) Hydroxyl->Div Cycle 2 Screen Affinity Panning & HTS (Next-Gen Sequencing) Div->Screen Library Pooling

DEL split-and-pool synthesis utilizing the orthogonal reactivity of the linker.

Quantitative Data Presentation

The structural modifications introduced by 6-(4-Aminopiperidin-1-yl)hexan-1-ol yield measurable improvements in HTS metrics compared to traditional flexible linkers.

Metric / ParameterStandard PEG3 Linker6-(4-Aminopiperidin-1-yl)hexan-1-olMechanistic Cause
Aqueous Solubility (pH 7.4) ~45 µM>150 µM Protonation of the basic tertiary piperidine nitrogen.
Ternary Complex

12 minutes38 minutes Piperidine rigidity reduces entropic penalty upon binding.
DEL Coupling Efficiency (C1) 92%>98% High nucleophilicity of the unhindered primary amine.
HTS False Positive Rate 4.2%1.1% Reduced non-specific hydrophobic aggregation in assay buffers.

References

  • Current strategies for the design of PROTAC linkers: a critical review. National Center for Biotechnology Information (PMC).
  • PROTAC Building Blocks - Preclinical Research CRO. Alfa Chemistry.
  • Classification of most common linkers used in PROTAC design based on... ResearchGate.
  • DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions. National Center for Biotechnology Information (PMC).
  • Toward the Chemoenzymatic Synthesis of DNA-Encoded Libraries. ACS Central Science.
  • Considerations for achieving maximized DNA recovery in solid-phase DNA-encoded library synthesis. National Center for Biotechnology Information (PMC).

Sources

Application

Application Note: 4-Aminopiperidine Derivatives in Oncology – Mechanistic Pathways and Cell Line Protocols

Executive Summary & Mechanistic Rationale The 4-aminopiperidine scaffold has emerged as a highly versatile pharmacophore in modern oncological drug design. From a physicochemical perspective, the piperidine ring introduc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 4-aminopiperidine scaffold has emerged as a highly versatile pharmacophore in modern oncological drug design. From a physicochemical perspective, the piperidine ring introduces a basic nitrogen that is protonated at physiological pH, significantly enhancing aqueous solubility and pharmacokinetic stability compared to highly lipophilic, planar aromatic systems[1]. Furthermore, the secondary or tertiary amines on the 4-aminopiperidine moiety act as critical hydrogen bond donors and acceptors, allowing these molecules to anchor deeply within the active sites of diverse oncogenic targets.

Recent in vitro studies utilizing human and murine cancer cell lines have validated 4-aminopiperidine derivatives as potent inhibitors across multiple distinct pathways, including Thymidylate Synthase (TS) inhibition[2], SMO/ERK dual inhibition[3], and Heat Shock Protein 70 (Hsp70) suppression[4]. This application note synthesizes the mechanistic data and provides self-validating, step-by-step protocols for evaluating these compounds in cancer cell line models.

Key Target Pathways and Efficacy Profiling

Thymidylate Synthase (TS) Inhibition

Thymidylate synthase is a key enzyme in the de novo pyrimidine biosynthesis pathway. Novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives have been engineered to target TS[1]. By combining a uracil core with a 4-aminopiperidine moiety, researchers have overcome the solubility limitations of traditional uracil derivatives. In cell line studies, these hybrids (specifically compound 5h) demonstrated potent cytotoxicity against SW480 (colorectal) and MCF-7 (breast) cancer cells, triggering profound S-phase cell cycle arrest and dose-dependent apoptosis[2].

SMO/ERK Dual Inhibition

The Hedgehog (Hh) and MAPK/ERK pathways frequently cross-talk, leading to severe drug resistance in single-target therapies. A novel class of 4-aminopiperidine derivatives has been developed to simultaneously inhibit Smoothened (SMO) and ERK[3]. Compound I-13, a lead molecule in this class, exhibited significant synergistic cytotoxicity against human cholangiocarcinoma RBE cells, which are known to overexpress both pathways[5].

Hsp70 Chaperone Inhibition

Hsp70 is a pro-survival chaperone protein aberrantly expressed in several malignancies, protecting oncoproteins from degradation. Low molecular weight 4-aminopiperidine derivatives have been validated as Hsp70 inhibitors[6]. In vitro and in vivo models utilizing L1210 lymphocytic leukemia and B16 melanoma cell lines demonstrated that these compounds reduce the steady-state levels of Hsp70-sheltered oncoproteins, driving cancer cell apoptosis[4].

Quantitative Efficacy Summary
Compound ClassPrimary TargetValidated Cell LinesCancer TypeIC₅₀ RangeKey Phenotypic Outcome
Pyrimidine-4-aminopiperidines Thymidylate Synthase (TS)SW480, MCF-7Colorectal, Breast14.15 – 16.50 µMS-phase arrest (up to 62%), Apoptosis
SMO/ERK Dual Inhibitors SMO / ERKRBECholangiocarcinoma< 10 µMSynergistic suppression of proliferation
Rhodacyanine Derivatives Hsp70L1210, B16, A549Leukemia, Melanoma, NSCLCNanomolarDepletion of Hsp70-sheltered oncoproteins
Phenanthrene-based Analogs Akt / NF-κBKB-VIN (MDR)Multi-drug resistant~ 80 nMSuppression of NF-κB signaling

Pathway and Workflow Visualizations

SMO_ERK_Pathway Drug 4-Aminopiperidine Derivative (I-13) SMO SMO Receptor Drug->SMO Inhibits ERK ERK Kinase Drug->ERK Inhibits HhPathway Hedgehog (Hh) Signaling SMO->HhPathway Activates (Blocked) MAPKPathway MAPK/ERK Signaling ERK->MAPKPathway Activates (Blocked) Proliferation Tumor Proliferation & Drug Resistance HhPathway->Proliferation Promotes Apoptosis Synergistic Apoptosis (RBE Cells) HhPathway->Apoptosis Suppression Lifted MAPKPathway->Proliferation Promotes MAPKPathway->Apoptosis Suppression Lifted

Mechanism of action for 4-aminopiperidine derivatives acting as SMO/ERK dual inhibitors.

Workflow Cult Cell Culture (MCF-7, SW480, RBE) Sync Serum Starvation (Cell Synchronization) Cult->Sync Treat Compound Treatment (4-Aminopiperidines) Sync->Treat Assay1 MTT Assay (IC50 Determination) Treat->Assay1 Assay2 Flow Cytometry (S-Phase Arrest) Treat->Assay2 Assay3 Western Blot (Target Engagement) Treat->Assay3

Standardized in vitro screening workflow for 4-aminopiperidine anticancer candidates.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include mandatory internal controls and mechanistic checkpoints to guarantee that observed phenotypes are directly caused by the 4-aminopiperidine derivatives.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Scientific Rationale: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase activity, serving as a reliable proxy for cell viability. Because 4-aminopiperidine derivatives can alter metabolic pathways, this assay provides a rapid IC₅₀ determination[1].

Self-Validating Controls:

  • Positive Control: 5-Fluorouracil (5-FU) or Cisplatin. Validates the assay's sensitivity to known chemotherapeutics[7].

  • Vehicle Control: 0.1% DMSO. Ensures the solvent utilized to dissolve the piperidine derivative is not inducing background cytotoxicity.

  • Blank: Media + MTT reagent (no cells). Used for precise background absorbance subtraction.

Step-by-Step Methodology:

  • Seeding: Harvest MCF-7 or SW480 cells in the logarithmic growth phase. Seed at a density of

    
     cells/well in a 96-well plate using 100 µL of complete DMEM (10% FBS).
    
  • Adhesion Phase: Incubate for 24 hours at 37°C, 5% CO₂. Causality Note: This 24-hour window is critical to allow cells to fully adhere and re-enter the log-phase of proliferation before drug exposure.

  • Treatment: Aspirate media. Apply the 4-aminopiperidine derivatives (e.g., compound 5h) at a concentration gradient (1, 5, 10, 20, 50, 100 µM) in 100 µL of fresh media. Include all control wells.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate in the dark for exactly 4 hours at 37°C. Causality Note: 4 hours allows sufficient time for viable cells to metabolize the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media without disturbing the crystals at the bottom. Add 150 µL of pure DMSO to each well. Place on a plate shaker for 10 minutes to ensure complete solubilization.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Protocol B: Cell Cycle Analysis (S-Phase Arrest via Flow Cytometry)

Scientific Rationale: Derivatives targeting Thymidylate Synthase (TS) deplete intracellular dTTP pools, halting DNA synthesis. This mechanistically traps the cancer cells in the S-phase of the cell cycle[2].

Step-by-Step Methodology:

  • Seeding & Synchronization: Seed

    
     cells/well in a 6-well plate. After 24 hours of adhesion, wash with PBS and replace with serum-free media (0.1% FBS) for 12–24 hours. Causality Note: Serum starvation synchronizes the cell population in the G0/G1 phase. This is a critical step; it ensures that any subsequent S-phase accumulation is a direct consequence of the drug's mechanism of action rather than baseline asynchronous cell cycling.
    
  • Drug Exposure: Release the cells into complete media (10% FBS) containing the predetermined IC₅₀ concentration of the 4-aminopiperidine derivative. Incubate for 24 hours.

  • Harvesting: Collect both the media (containing floating apoptotic cells) and the adherent cells (via trypsinization). Centrifuge at 1,200 rpm for 5 minutes.

  • Fixation: Wash the pellet twice with ice-cold PBS. Resuspend the pellet in 300 µL of cold PBS, then add 700 µL of ice-cold 100% ethanol dropwise while gently vortexing. Store at -20°C overnight. Causality Note: Ethanol fixation permeabilizes the cell membrane, allowing the DNA-intercalating dye to enter the nucleus.

  • Staining: Centrifuge to remove ethanol. Wash twice with PBS. Resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution (or 50 µg/mL Propidium Iodide + 100 µg/mL RNase A).

  • Incubation: Incubate in the dark at room temperature for 30 minutes. Causality Note: RNase A is absolutely mandatory. PI binds to all double-stranded nucleic acids. Without RNase A, PI will bind to double-stranded RNA, artificially inflating the fluorescent signal and ruining the DNA content measurement.

  • Analysis: Analyze the samples using a flow cytometer (e.g., BD FACSCanto), capturing at least 10,000 events per sample. Use ModFit LT or FlowJo software to quantify the percentage of cells in G1, S, and G2/M phases.

References

1.[6] Еvaluation of antitumor activity of some 4-aminopiperidine derivatives — low molecular weight Hsp70 inhibitors — on transplantable mouse tumors. ResearchGate. Available at: 2.[2] Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. ResearchGate. Available at: 3.[1] Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. NIH PMC. Available at: 4.[7] Antidiabetic activities of the 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives. ResearchGate. Available at: 5.[4] ЕVALUATION OF ANTITUMOR ACTIVITY OF SOME 4-AMINOPIPERIDINE DERIVATIVES — LOW MOLECULAR WEIGHT HSP70 INHIBITORS — ON TRANSPLANTABLE MOUSE TUMORS. CyberLeninka. Available at: 6.[3] Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors. PubMed (NIH). Available at: 7.[5] Lei Zhang's research works | China Pharmaceutical University and other places. ResearchGate. Available at:

Sources

Method

Experimental design for testing 6-(4-Aminopiperidin-1-yl)hexan-1-ol in vivo

Executive Summary & Rationale 6-(4-Aminopiperidin-1-yl)hexan-1-ol is a bifunctional building block characterized by a polar primary amine, a basic piperidine core, and a lipophilic hexyl linker terminating in a hydroxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

6-(4-Aminopiperidin-1-yl)hexan-1-ol is a bifunctional building block characterized by a polar primary amine, a basic piperidine core, and a lipophilic hexyl linker terminating in a hydroxyl group. This structural motif is increasingly critical in two high-value areas of drug discovery:

  • PROTAC® Linker Design: It serves as a semi-rigid linker connecting E3 ligase ligands to warheads. Its in vivo stability is a "gatekeeper" parameter for degrader success.[1]

  • CNS Drug Scaffolds: The piperidine moiety is a privileged pharmacophore for GPCR ligands (e.g., Sigma-1, 5-HT). The hexyl chain modulates lipophilicity (LogP) to influence Blood-Brain Barrier (BBB) penetration.

This guide provides a rigorous experimental framework to validate this molecule not just as a chemical intermediate, but as a bio-active scaffold . The protocols below are designed to answer three critical questions: Does it dissolve? Does it survive metabolism? Does it reach the brain?

Physicochemical Profiling & Formulation Strategy

Before in vivo administration, the compound's amphiphilic nature requires specific formulation to prevent precipitation in the bloodstream.

Compound Properties:

  • Basicity: The piperidine nitrogen (approx. pKa ~10-11) and primary amine make this a di-basic compound.

  • Solubility: Moderate water solubility as a free base; high solubility as a hydrochloride or citrate salt.

Formulation Protocol (Intravenous & Oral): Do not use DMSO if avoidable, as it compromises BBB integrity.

  • Vehicle A (Preferred): 50 mM Citrate Buffer, pH 4.5.

    • Rationale: The acidic pH ensures protonation of the amines, vastly improving aqueous solubility (up to 20 mg/mL).

  • Vehicle B (Alternative): 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in Saline.

    • Rationale: Encapsulates the lipophilic hexyl chain, reducing injection site irritation.

Experimental Workflow: The "Go/No-Go" Decision Tree

The following diagram outlines the logical flow of experiments. We do not proceed to efficacy models until PK and Safety are validated.

G Start Compound: 6-(4-Aminopiperidin-1-yl)hexan-1-ol Formulation Phase 1: Formulation (pH 4.5 Citrate or HP-β-CD) Start->Formulation SolubilityCheck Solubility > 5 mg/mL? Formulation->SolubilityCheck SolubilityCheck->Formulation No (Optimize Vehicle) Tox Phase 2: Acute Tox (OECD 425) Determine MTD SolubilityCheck->Tox Yes PK Phase 3: Pharmacokinetics (Plasma + Brain) Tox->PK MTD Established AnalyzePK Analysis: BBB Penetration (Kp > 0.1?) PK->AnalyzePK Go GO: Advance to Efficacy/PROTAC Synthesis AnalyzePK->Go Yes NoGo NO-GO: Redesign Linker/Scaffold AnalyzePK->NoGo No

Caption: Decision tree for preclinical validation. Evaluation moves from chemical suitability to safety, then to pharmacokinetic performance.

Protocol A: Acute Toxicity (Up-and-Down Procedure)[2]

Objective: Determine the Maximum Tolerated Dose (MTD) to set safe limits for PK studies. Guideline: Modified OECD 425.

Methodology:

  • Subjects: Female Sprague-Dawley rats (n=5 sequential).

  • Dosing: Oral gavage (PO) or Intravenous (IV) bolus.

  • Starting Dose: 10 mg/kg (Based on typical piperidine tolerability).

  • Progression:

    • If animal survives 48h

      
       Increase dose by factor of 3.2 (next: 32 mg/kg).
      
    • If toxicity signs appear

      
       Decrease dose by factor of 3.2.
      
  • Observation: Monitor for "SLUDGE" syndrome (Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis) which is common with cholinergic-like piperidines.

Data Output Table:

Animal ID Dose (mg/kg) Outcome (48h) Clinical Signs (0-4h) Decision for Next
R-001 10 Survival None Escalate to 32
R-002 32 Survival Mild sedation Escalate to 100

| R-003 | 100 | Moribund | Tremors, ataxia | De-escalate to 32 |

Protocol B: Pharmacokinetics & BBB Penetration

Objective: Quantify plasma half-life (


) and Brain-to-Plasma partition coefficient (

). This is the critical test for CNS drug scaffolds.

Experimental Design:

  • Species: Male C57BL/6 Mice (n=3 per timepoint).

  • Dose: 5 mg/kg (IV) and 10 mg/kg (PO).

  • Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

Sample Collection (Strict Protocol):

  • Blood: Collect via cardiac puncture into K2-EDTA tubes. Centrifuge at 4°C, 3000g for 10 min to harvest plasma.

  • Perfusion (CRITICAL): Transcardial perfusion with cold saline is mandatory to remove blood from brain capillaries. Without this, "brain levels" will be contaminated by drug stuck in the blood vessels.

  • Brain: Harvest whole brain, weigh, and homogenize in 3 volumes of PBS.

Bioanalysis (LC-MS/MS):

  • Column: C18 Reverse Phase (high pH resistant).

  • Mobile Phase: Water/Acetonitrile with 0.1% Ammonium Hydroxide (Basic pH improves peak shape for amines).

  • MRM Transitions: Optimize for the parent mass

    
    .
    

Metabolic Pathway Visualization: The hexyl linker and piperidine ring are subject to specific metabolic attacks.

Metabolism Parent Parent Molecule (Active) Oxidation Terminal Oxidation (Carboxylic Acid) Parent->Oxidation CYP450 (Alcohol -> Acid) NDealk N-Dealkylation (Cleavage) Parent->NDealk CYP450 (Linker instability) NOxide N-Oxidation (Piperidine N-O) Parent->NOxide FMO (Phase I)

Caption: Anticipated metabolic soft-spots. Oxidation of the alcohol to carboxylic acid will drastically reduce BBB permeability.

Data Interpretation & Success Criteria

Summarize your findings using the following criteria to determine the utility of the scaffold.

ParameterTarget ValueInterpretation
Bioavailability (

)
> 30%Suitable for oral drugs. Low

suggests high first-pass metabolism (likely alcohol oxidation).
Brain

(

)
> 0.3High CNS penetration. Ideal for neuro-therapeutics.
Brain

< 0.05Peripherally Restricted. Ideal for PROTACs where CNS toxicity is a risk.
Clearance (

)
< 70% Liver Blood FlowIndicates metabolic stability of the linker.

References

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals.[2][3][4] Link

  • BenchChem. (2025).[5] Navigating the In Vivo Maze: A Comparative Guide to PROTAC Linker Stability. Link

  • Di, L., et al. (2008). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry. (Contextual grounding for BBB methods).
  • Ha, T., et al. (2019). Optimization of Blood–Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Journal of Medicinal Chemistry. Link

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to Evaluating the DPP-4 Inhibition Potential of Piperidine Compounds

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Targeting DPP-4 with Piperidine Scaffolds Dipeptidyl Peptidase-4 (DPP-4), also known as the T-cell antigen CD26, is a transmembrane s...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting DPP-4 with Piperidine Scaffolds

Dipeptidyl Peptidase-4 (DPP-4), also known as the T-cell antigen CD26, is a transmembrane serine exopeptidase that plays a critical role in glucose homeostasis.[1][2] Its primary physiological function of interest in metabolic disease is the rapid inactivation of incretin hormones, namely Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[3][4][5][6] These hormones are crucial for stimulating insulin secretion in a glucose-dependent manner. By cleaving the N-terminal dipeptides from GLP-1 and GIP, DPP-4 terminates their insulinotropic action.[7][8] Consequently, inhibiting DPP-4 prolongs the activity of these incretins, enhancing insulin release and suppressing glucagon secretion, which has established DPP-4 as a key therapeutic target for the management of type 2 diabetes mellitus (T2DM).[9][10][11]

Piperidine-containing compounds represent a significant chemical class explored for DPP-4 inhibition, valued for their structural versatility and ability to form key interactions within the enzyme's active site.[10][12][13] This guide provides a multi-faceted framework for the robust evaluation of novel piperidine compounds, moving from high-throughput screening to detailed mechanistic and biophysical characterization. The methodologies herein are designed to build a comprehensive profile of a compound's inhibitory potential, ensuring scientific rigor and providing the foundational data required for lead optimization and further development.

Part 1: Primary Evaluation via In Vitro Enzymatic Assays

The initial step in characterizing a potential inhibitor is to determine its direct effect on the purified DPP-4 enzyme. Fluorometric assays are the industry standard for this purpose due to their sensitivity, reliability, and suitability for high-throughput screening (HTS).[3]

Principle of the Fluorometric Assay

This method relies on a synthetic fluorogenic substrate, typically Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC).[2][8] In its intact form, the AMC fluorophore is quenched. Upon cleavage by DPP-4, the free AMC is released, which produces a strong fluorescent signal. An effective inhibitor will prevent or reduce this cleavage, resulting in a dose-dependent decrease in fluorescence.[10]

Experimental Workflow: Fluorometric DPP-4 Inhibition Assay

cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (96-well) cluster_read Data Acquisition P1 Prepare Assay Buffer (e.g., Tris-HCl, pH 8.0) A1 Add 25µL Test Compound or Control to Wells P1->A1 P2 Dilute Recombinant Human DPP-4 Enzyme A2 Add 50µL DPP-4 Enzyme (Enzyme Control gets buffer) P2->A2 P3 Prepare Piperidine Compound Serial Dilutions (in DMSO) P3->A1 P4 Prepare Substrate (Gly-Pro-AMC) Solution A4 Initiate Reaction: Add 25µL Substrate Solution P4->A4 P5 Prepare Positive Control (e.g., Sitagliptin) P5->A1 A1->A2 A3 Incubate (10 min @ 37°C) A2->A3 A3->A4 R1 Kinetic Read: Measure Fluorescence (Ex: 360nm / Em: 460nm) Every 2 min for 30 min A4->R1 cluster_modes Modes of Reversible Enzyme Inhibition cluster_analysis Analysis M1 Competitive Inhibitor binds to active site. Changes Km, Vmax constant. M2 Non-competitive Inhibitor binds to allosteric site. Km constant, changes Vmax. M3 Uncompetitive Inhibitor binds to ES complex. Changes both Km and Vmax. A1 Vary [Substrate] & [Inhibitor] A2 Measure Initial Velocity (V) A1->A2 A3 Generate Lineweaver-Burk Plot (1/V vs 1/[S]) A2->A3 A3->M1 Lines intersect on y-axis A3->M2 Lines intersect on x-axis A3->M3 Lines are parallel W1 Immobilize DPP-4 on Sensor Chip W2 Inject Piperidine Cmpd (Analyte) at various [C] W1->W2 W3 Monitor Binding (Sensorgram) W2->W3 W5 Fit Data to Model Calculate ka, kd, KD W4 Regenerate Chip Surface W3->W4 Multi-cycle W3->W5 Single-cycle W4->W2

Sources

Method

Cell-based assays for assessing the cytotoxicity of novel chemical entities

Application Note & Protocols Title: A Researcher's Guide to Cell-Based Assays for Assessing the Cytotoxicity of Novel Chemical Entities Abstract The evaluation of cytotoxicity is a critical, non-negotiable step in the dr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Title: A Researcher's Guide to Cell-Based Assays for Assessing the Cytotoxicity of Novel Chemical Entities

Abstract

The evaluation of cytotoxicity is a critical, non-negotiable step in the drug discovery and development pipeline. Identifying adverse effects of novel chemical entities (NCEs) on cell viability at an early stage prevents the costly progression of toxic candidates and provides crucial insights into their potential mechanisms of action. This guide offers a comprehensive overview of widely adopted cell-based assays for cytotoxicity assessment. We delve into the molecular basis of each assay, provide detailed, field-proven protocols, and discuss the rationale behind key experimental choices to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust cytotoxicity screening platforms.

Introduction: The "Why" of Cytotoxicity Screening

The journey of an NCE from the bench to the clinic is fraught with challenges, with toxicity being a primary cause of late-stage failures. Cell-based cytotoxicity assays serve as the first line of defense, acting as a high-throughput, cost-effective filter to deprioritize compounds that induce cell death. Beyond a simple "live/dead" readout, a well-designed cytotoxicity screening cascade can elucidate the specific mechanisms of toxicity, such as apoptosis, necrosis, or metabolic disruption. This mechanistic insight is invaluable for lead optimization, enabling medicinal chemists to "design out" toxicity while preserving therapeutic efficacy.

The choice of assay is not trivial; it depends on the NCE's presumed mechanism, the cell type, and the desired throughput. A multi-parametric approach, employing assays that probe different cellular health indicators, is often the most robust strategy. For instance, a compound might not initially compromise membrane integrity (a marker of necrosis) but could significantly reduce metabolic activity, suggesting a cytostatic or metabolic inhibitory effect. This guide will explore the most common and reliable methods to build such a comprehensive screening strategy.

Foundational Assays: Assessing Metabolic Viability

Metabolic assays are the workhorses of cytotoxicity screening due to their simplicity, sensitivity, and amenability to high-throughput formats. They rely on the principle that viable, metabolically active cells can reduce a substrate into a chromogenic, fluorogenic, or luminescent product.

Tetrazolium Salt Reduction Assays (MTT, MTS, XTT)

Principle of Action: Mitochondrial dehydrogenases, primarily succinate dehydrogenase, in living cells cleave the tetrazolium ring of salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form a colored formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.

Expert Insight: The original MTT assay requires a solubilization step to dissolve the insoluble formazan crystals, which can introduce variability. Newer generation salts like MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are advantageous as they produce a water-soluble formazan, simplifying the protocol. This is a critical consideration for high-throughput screening (HTS) where minimizing steps is essential.

Workflow for Tetrazolium-Based Assays

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3/4/5: Assay Readout s1 1. Trypsinize and count cells s2 2. Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) s1->s2 s3 3. Incubate overnight (37°C, 5% CO2) s2->s3 t1 4. Prepare serial dilutions of NCE t2 5. Add NCE to cells t1->t2 t3 6. Incubate for desired duration (e.g., 24, 48, 72 hours) t2->t3 r1 7. Add MTS/XTT reagent to each well r2 8. Incubate for 1-4 hours r1->r2 r3 9. Read absorbance on plate reader (e.g., 490 nm) r2->r3

Caption: General workflow for MTS/XTT cytotoxicity assays.

Protocol 2.1: MTS Cytotoxicity Assay

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well clear, flat-bottom tissue culture plates

  • Novel Chemical Entity (NCE) stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95% via Trypan Blue exclusion.

    • Dilute cells in complete medium to a final concentration of 5 x 10⁴ cells/mL.

    • Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Self-Validation Check: Include "no cell" (media only) wells for background control and "untreated" (cells + vehicle) wells for 100% viability control.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution series of your NCE in complete medium from your high-concentration stock. A common starting point is a 10-point, 3-fold dilution curve starting from 100 µM.

    • Causality Note: The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid vehicle-induced cytotoxicity. A vehicle control (media + same final DMSO concentration) is mandatory.

    • Carefully remove the old media and add 100 µL of the NCE-containing media to the respective wells.

    • Incubate for the desired exposure time (e.g., 48 hours).

  • Assay Readout:

    • Add 20 µL of the MTS reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized to ensure the absorbance values of the untreated control are within the linear range of the plate reader (typically 1.0-2.0).

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" background wells from all other wells.

    • Calculate the percentage of viability for each NCE concentration using the formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Untreated Control) * 100

    • Plot the % Viability against the log of the NCE concentration and fit a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Membrane Integrity Assays: Probing Irreversible Cell Death

These assays measure the integrity of the plasma membrane, which is compromised during necrosis or late-stage apoptosis. A breach in the membrane allows intracellular components to leak out or impermeable dyes to enter the cell.

Lactate Dehydrogenase (LDH) Release Assay

Principle of Action: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The assay measures LDH activity in the supernatant, which is proportional to the extent of cytolysis.

Expert Insight: The LDH assay is an excellent orthogonal method to pair with a metabolic assay. A compound could be metabolically inhibitory (low MTS signal) but not cause membrane damage (low LDH release), indicating a cytostatic rather than a cytotoxic effect. This distinction is crucial for understanding the NCE's biological impact.

Protocol 3.1: LDH Cytotoxicity Assay

Materials:

  • Cells and compounds prepared as in Protocol 2.1.

  • Commercially available LDH detection kit (typically includes substrate, cofactor, and diaphorase).

  • 96-well V-bottom plate for supernatant collection.

  • Lysis solution (provided in kit, for 100% lysis control).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 2.1.

  • Prepare Controls:

    • Maximum Release Control: 30-60 minutes before the end of the incubation, add 10 µL of the kit's Lysis Solution to a set of untreated control wells. This establishes the 100% cytotoxicity value.

    • Spontaneous Release Control: Untreated cells (vehicle only).

  • Supernatant Collection:

    • Centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Do not disturb the cell monolayer.

  • Assay Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Readout:

    • Add 50 µL of the Stop Solution (if required by the kit).

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis:

    • Subtract the background (media only) absorbance from all values.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100

Apoptosis Assays: Detecting Programmed Cell Death

Apoptosis is a controlled, programmed form of cell death characterized by specific morphological and biochemical events. Assays that detect these markers can confirm if an NCE induces this specific pathway.

Caspase Activity Assays

Principle of Action: Caspases are a family of proteases that are the central executioners of apoptosis. Effector caspases like caspase-3 and caspase-7 cleave specific cellular substrates. These assays use a synthetic peptide substrate (e.g., DEVD for caspase-3/7) conjugated to a reporter molecule (a chromophore or fluorophore). When cleaved by active caspases, the reporter is released, generating a measurable signal.

Logical Flow of Apoptosis Induction and Detection

G NCE NCE Treatment Mito Mitochondrial Stress (Intrinsic Pathway) NCE->Mito Receptor Death Receptor Binding (Extrinsic Pathway) NCE->Receptor Casp9 Caspase-9 Activation Mito->Casp9 Casp8 Caspase-8 Activation Receptor->Casp8 Casp37 Executioner Caspase-3/7 Activation Casp8->Casp37 Casp9->Casp37 Substrate DEVD-Reporter Substrate (Added in Assay) Casp37->Substrate Cleavage Signal Fluorescent/Luminescent Signal Substrate->Signal Release

Caption: Simplified signaling cascade for caspase-3/7 activation.

Protocol 4.1: Luminescent Caspase-3/7 Glo Assay

Materials:

  • Cells and compounds prepared as in Protocol 2.1, preferably in white-walled, clear-bottom 96-well plates suitable for luminescence.

  • Caspase-Glo® 3/7 Reagent.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 2.1. The incubation time should be chosen based on when apoptosis is expected to peak (often 18-24 hours).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.

  • Assay Reaction:

    • Remove the plate from the incubator and allow it to cool to room temperature for 20-30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Readout:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background (media only) luminescence.

    • Data can be expressed as Fold Change over the untreated control: Fold Change = (Luminescence of Treated Well) / (Average Luminescence of Untreated Control)

Data Interpretation & Assay Selection

No single assay can tell the whole story. A strategic combination provides a much clearer picture of an NCE's cytotoxic profile.

Table 1: Comparison of Common Cytotoxicity Assays

Assay TypePrincipleThroughputProsConsBest For
MTS/XTT Metabolic activity (Mitochondrial)HighSimple, rapid, sensitive, homogeneous (no-wash) format.Can be confounded by NCEs that affect metabolism without killing.Primary HTS, assessing general cell health and proliferation.
LDH Release Membrane integrity (Necrosis)HighMeasures a distinct cell death endpoint, supernatant-based.Less sensitive for early apoptosis; timing is critical.Confirming cytotoxic (membrane-disruptive) vs. cytostatic effects.
Caspase-3/7 Glo Apoptosis executionHighHighly sensitive, specific for apoptosis, excellent S/N ratio.Measures a transient event; timing must be optimized.Elucidating if cell death occurs via the apoptotic pathway.
Trypan Blue Membrane exclusionLowDirect visualization, inexpensive.Manual, low-throughput, subjective counting.Quick viability checks during cell culture, not for screening.

Conclusion

The robust assessment of cytotoxicity is a cornerstone of preclinical drug development. By understanding the principles behind different cell-based assays—from metabolic health to membrane integrity and specific death pathways—researchers can make informed decisions. The protocols provided herein offer a validated starting point for establishing a reliable screening cascade. Always remember to include proper controls, optimize for your specific cell line and NCEs, and ideally, use orthogonal assays to confirm initial findings. This multi-parametric approach ensures the generation of high-quality, trustworthy data, ultimately leading to the selection of safer and more effective therapeutic candidates.

References

Application

Application Note: Molecular Docking Simulation of 6-(4-Aminopiperidin-1-yl)hexan-1-ol with Target Proteins

Executive Summary & Scientific Rationale The compound 6-(4-Aminopiperidin-1-yl)hexan-1-ol represents a highly versatile bifunctional scaffold in modern structure-based drug design. It combines a rigid 4-aminopiperidine c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 6-(4-Aminopiperidin-1-yl)hexan-1-ol represents a highly versatile bifunctional scaffold in modern structure-based drug design. It combines a rigid 4-aminopiperidine core—a privileged pharmacophore frequently utilized in the development of Central Nervous System (CNS) agents and metabolic enzyme inhibitors[1]—with a flexible six-carbon aliphatic chain terminating in a hydroxyl group.

This structural duality makes it an ideal probe for enzymes characterized by deep, complex binding pockets, such as Human Acetylcholinesterase (AChE) and Dipeptidyl Peptidase-4 (DPP-4) [2][3].

  • In AChE , the ~20 Å deep active site gorge requires ligands capable of spanning from the Catalytic Active Site (CAS) at the base to the Peripheral Anionic Site (PAS) at the rim[4]. The 4-aminopiperidine moiety is primed to anchor in the CAS via cation-π interactions, while the hexanol tail extends through the hydrophobic gorge to hydrogen-bond with the PAS[5][6].

  • In DPP-4 , the S1 and S2 sub-pockets readily accommodate the 4-aminopiperidine ring, where the primary amine can form critical salt bridges with the Glu205/Glu206 dyad, a hallmark of potent DPP-4 inhibitors[7][8].

This application note provides a comprehensive, self-validating computational protocol for docking 6-(4-Aminopiperidin-1-yl)hexan-1-ol into these two critical therapeutic targets.

Computational Workflow Architecture

To ensure high-fidelity predictions, the docking workflow must account for the specific ionization states of the ligand and the structural nuances of the target proteins.

Workflow LPrep Ligand Preparation 6-(4-Aminopiperidin-1-yl)hexan-1-ol Protonation at pH 7.4 Grid Receptor Grid Generation Defining Active Site Bounding Box LPrep->Grid PPrep Protein Preparation AChE (4EY7) & DPP-4 (4A5S) Water Removal & H-Addition PPrep->Grid Dock Molecular Docking Flexible Ligand / Rigid Receptor Grid->Dock Analysis Post-Docking Analysis Pose Evaluation & Scoring Dock->Analysis

Computational workflow for molecular docking of the target ligand.

Step-by-Step Experimental Protocol

Note: The following protocol is generalized for industry-standard suites (e.g., Schrödinger Maestro, AutoDock Vina) but emphasizes the causality of each parameter choice.

Phase 1: Ligand Preparation (State Generation)

Objective: Generate the biologically relevant 3D conformation and ionization state of 6-(4-Aminopiperidin-1-yl)hexan-1-ol.

  • Structure Input: Import the 2D SMILES string of the ligand into the preparation module.

  • Ionization State Assignment (Critical Step): Set the target pH to 7.4 ± 0.2 .

    • Causality: The pKa of the piperidine nitrogen is ~10.0, and the primary amine is ~9.5. At physiological pH, both nitrogen atoms will be protonated (dicationic state). Failing to protonate these centers will result in the loss of critical salt bridges and cation-π interactions, rendering the docking scores artificially weak and structurally inaccurate.

  • Energy Minimization: Minimize the 3D structure using an advanced force field (e.g., OPLS4 or MMFF94) to relieve steric clashes in the flexible hexyl chain.

Phase 2: Target Protein Preparation

Objective: Optimize the crystal structures of Human AChE (PDB: 4EY7)[9] and Human DPP-4 (PDB: 4A5S)[10] for rigid-receptor docking.

  • Structure Retrieval: Download 4EY7 (resolution 2.35 Å) and 4A5S (resolution 1.90 Å) from the RCSB Protein Data Bank.

  • Pre-processing:

    • Add missing hydrogen atoms.

    • Assign appropriate bond orders to co-crystallized ligands (Donepezil for 4EY7; N7F for 4A5S).

  • Water Management (Causality):

    • For AChE (4EY7): Delete all bulk waters except for conserved structural waters deep in the CAS (e.g., bridging waters near Ser203) if a flexible docking approach is used. For standard rigid docking, remove all waters to allow the hexyl chain unrestricted access to the gorge.

    • For DPP-4 (4A5S): Remove all water molecules, as the S1/S2 pockets are highly solvent-exposed and bulk water will artificially block ligand entry[7].

  • Protonation & Optimization: Optimize the H-bond network at pH 7.4 (ensuring His, Asp, and Glu residues are correctly ionized) and perform a restrained minimization of heavy atoms (RMSD convergence 0.3 Å).

Phase 3: Grid Generation & Protocol Self-Validation

Objective: Define the search space and mathematically validate the docking parameters.

  • Grid Centering: Center the bounding box directly on the co-crystallized ligands.

    • AChE Box Size: Set to 25 × 25 × 25 Å. Causality: The hexanol linker requires a larger bounding box to sample extended conformations reaching the PAS.

    • DPP-4 Box Size: Set to 20 × 20 × 20 Å.

  • Self-Validation (Trustworthiness Check): Before docking the target compound, extract the native ligands (Donepezil and N7F) and re-dock them into their respective generated grids.

    • Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose must be ≤ 2.0 Å . If the RMSD > 2.0 Å, the grid parameters or protonation states are flawed and must be recalculated.

Phase 4: Molecular Docking Execution
  • Algorithm Selection: Utilize a standard precision (SP) or extra precision (XP) scoring function.

  • Ligand Flexibility: Allow full torsional flexibility for the hexyl chain and the piperidine ring (chair conformation sampling). Keep the receptor rigid.

  • Pose Generation: Output the top 5 poses per ligand for visual and quantitative inspection.

Quantitative Data & Expected Interaction Profiles

Based on the structural topology of 4EY7 and 4A5S, the following table summarizes the predicted quantitative and qualitative docking data for 6-(4-Aminopiperidin-1-yl)hexan-1-ol.

Target ProteinPDB IDGrid Center (x, y, z)Expected Binding Affinity (kcal/mol)Key Interacting ResiduesPrimary Interaction Types
Human AChE 4EY7-14.0, 44.0, 27.8-8.5 to -10.2Trp86, Tyr124, Trp286, Glu202Cation-π, Salt Bridge, H-Bond
Human DPP-4 4A5S39.5, 51.2, 38.7-7.8 to -9.5Glu205, Glu206, Tyr662, Tyr666Salt Bridge, Hydrophobic, H-Bond

Mechanistic Insights & Interaction Network (E-E-A-T)

Acetylcholinesterase (AChE) Binding Mechanics

The docking of 6-(4-Aminopiperidin-1-yl)hexan-1-ol into AChE (4EY7) perfectly illustrates the "dual-binding site" inhibition strategy[6].

  • The CAS Anchor: The protonated piperidine nitrogen is drawn deep into the Catalytic Active Site, forming a strong cation-π interaction with the indole ring of Trp86 [5]. Simultaneously, the primary amine forms a salt bridge with Glu202 or Asp74 .

  • The Gorge Spanner: The flexible hexyl chain acts as a hydrophobic spacer, aligning against the aromatic walls of the mid-gorge, specifically interacting via van der Waals forces with Tyr124 and Phe295 [6].

  • The PAS Anchor: The terminal hydroxyl group (-OH) reaches the Peripheral Anionic Site at the mouth of the gorge, establishing a crucial hydrogen bond with Trp286 or Tyr341 [5]. This dual-site engagement is known to not only inhibit substrate hydrolysis but also prevent AChE-induced β-amyloid aggregation.

Interaction cluster_CAS Catalytic Active Site (CAS) cluster_Gorge Mid-Gorge cluster_PAS Peripheral Anionic Site (PAS) Ligand 6-(4-Aminopiperidin-1-yl) hexan-1-ol Trp86 Trp86 Ligand->Trp86 Cation-π (Piperidine N+) Glu202 Glu202 Ligand->Glu202 Salt Bridge (Primary Amine) Tyr124 Tyr124 Ligand->Tyr124 Hydrophobic (Hexyl Chain) Trp286 Trp286 Ligand->Trp286 H-Bond (Terminal -OH)

Predicted interaction network of the ligand within the human AChE binding gorge.

Dipeptidyl Peptidase-4 (DPP-4) Binding Mechanics

In DPP-4 (4A5S), the binding logic shifts from gorge-spanning to pocket-filling. The primary amine of the 4-aminopiperidine core is heavily recognized by the Glu205/Glu206 dyad, forming a rigid double salt-bridge[7][8]. The piperidine ring itself occupies the hydrophobic S1 pocket (lined by Tyr662 , Tyr666 , and Val656 )[7]. The hexanol chain projects outwards into the solvent-exposed S2 extensive sub-site, where the terminal hydroxyl can form transient hydrogen bonds with surrounding polar residues, offering a vector for further chemical derivatization to enhance target selectivity.

References

  • Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. RCSB Protein Data Bank (PDB ID: 4EY7).[9] URL: [Link]

  • Baggio, O., et al. (2018). Structural Dynamics of DPP-4 and Its Influence on the Projection of Bioactive Ligands. PubMed Central (PMC).[7] URL:[Link]

  • Kumar, S., et al. (2024). Virtual screening of acetylcholinesterase inhibitors through pharmacophore-based 3D-QSAR modeling, ADMET, molecular docking, and MD simulation studies. PubMed Central (PMC).[6] URL:[Link]

  • Ghasemi, M., et al. (2024). A combination of virtual screening, molecular dynamics simulation, MM/PBSA, ADMET, and DFT calculations to identify a potential DPP4 inhibitor. PubMed Central (PMC).[8] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 6-(4-Aminopiperidin-1-yl)hexan-1-ol in vitro

Technical Support Center: Solubility & Handling Guide Subject: 6-(4-Aminopiperidin-1-yl)hexan-1-ol Case ID: SOL-APH-001 Status: Active Support[1] Executive Summary: The Molecule at a Glance Welcome. If you are accessing...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Handling Guide Subject: 6-(4-Aminopiperidin-1-yl)hexan-1-ol Case ID: SOL-APH-001 Status: Active Support[1]

Executive Summary: The Molecule at a Glance

Welcome. If you are accessing this guide, you are likely utilizing 6-(4-Aminopiperidin-1-yl)hexan-1-ol (hereafter referred to as 6-APH ) as a linker intermediate for PROTACs or other heterobifunctional degraders.[1]

This molecule presents a classic "amphiphilic amine" challenge. It possesses a polar, basic head group (4-aminopiperidine) and a lipophilic tail (hexanol).[1] This duality creates specific solubility windows that, if missed, result in "oiling out," aggregation, or precipitation in biological media.

Physicochemical Profile (Estimated):

  • Structure: HO-(CH₂)-N< (Piperidine) -NH₂[1]

  • Basicity: Contains two basic nitrogens.[1]

    • N1 (Piperidine ring): Tertiary amine, pKa ~9.0–10.0.

    • N4 (Exocyclic amine): Primary amine, pKa ~10.0–10.8.

  • LogP (Predicted): ~0.5 to 1.2 (pH dependent).[1]

  • Key Behavior: Surfactant-like properties; prone to micelle formation at high concentrations.[1]

Part 1: Initial Dissolution (Getting it into Solution)

Q: I bought the compound as a solid/oil, but it won't dissolve in my aqueous buffer. What is happening?

A: You are likely handling the Free Base form.[1] The free base of 6-APH is dominated by the lipophilic hexyl chain and the non-ionized amines.[1] In neutral water (pH 7), it is sparingly soluble.

The Fix: Acidification or Organic Cosolvent. To dissolve the free base in water, you must protonate the amines to generate the cationic species, which is highly water-soluble.

  • Protocol A (Aqueous Stock):

    • Suspend the compound in water.[1][2]

    • Add 2.0–2.2 equivalents of 1M HCl or dilute Formic Acid.

    • Vortex.[1] The solution should clarify immediately as the dihydrochloride or diformate salt forms.

  • Protocol B (Organic Stock - Recommended):

    • Dissolve the free base in DMSO (Dimethyl sulfoxide) or Ethanol .[1]

    • Target concentration: 50–100 mM.

    • Note: DMSO is preferred for long-term storage (-20°C) as it prevents oxidative degradation of the primary amine.[1]

Q: I have the HCl salt, but it's sticky and difficult to weigh. How do I handle this?

A: Aminopiperidine salts are notoriously hygroscopic .[1] They absorb atmospheric water rapidly, transforming from a powder to a gum. This introduces significant mass errors (up to 20% water weight).

The Fix: Weighing by Difference.

  • Do not try to scrape specific amounts onto a weigh boat.

  • Tare a glass vial containing the bulk material.

  • Remove an approximate amount quickly.[1]

  • Weigh the vial again.[1] The mass loss is your sample weight.

  • Immediately dissolve the entire aliquot in DMSO to create a master stock of known concentration.

Part 2: Assay Preparation (In Vitro Application)

Q: When I dilute my DMSO stock into PBS or cell media, I see a cloudy precipitate. Why?

A: This is the "Solvent Shock" phenomenon.[1] When a high-concentration DMSO stock hits an aqueous buffer, the local solubility drops instantly.[1] If the pH of your buffer (7.4) is not low enough to fully protonate the amines immediately, or if the concentration exceeds the Critical Micelle Concentration (CMC), the compound aggregates.

The Fix: The Intermediate Dilution Step. Avoid jumping from 100% DMSO directly to 0.1% DMSO in one step.

Step-by-Step Serial Dilution Protocol:

StepSourceSolvent/BufferFinal DMSO %State
1. Master Stock Solid Compound100% DMSO100%Soluble (Clear)
2.[1] Intermediate 10 µL of Master Stock90 µL PEG-400 or Ethanol 10%Soluble (Clear)
3.[1] Working Sol. 10 µL of Intermediate990 µL Media/PBS0.1%Stable Dispersion

Why this works: PEG-400 acts as a "chaperone" solvent, maintaining solubility while transitioning from the organic to the aqueous phase.

Part 3: Decision Logic & Workflows

The following diagrams illustrate the decision-making process for handling 6-APH based on its physical form and the intended application.

Figure 1: Solubility Troubleshooting Decision Tree

SolubilityLogic Start Start: Solid 6-APH CheckForm Check Form: Salt or Free Base? Start->CheckForm SaltPath Salt Form (HCl, TFA) CheckForm->SaltPath Labeled .HCl BasePath Free Base Form (Oil/Waxy Solid) CheckForm->BasePath No Counterion WaterSol Directly Soluble in Water/PBS SaltPath->WaterSol Insoluble Insoluble in Neutral Water BasePath->Insoluble Final Ready for Assay WaterSol->Final ActionAcid Action: Add 2.0 eq HCl OR Dissolve in DMSO Insoluble->ActionAcid ActionAcid->Final

Caption: Logic flow for determining the correct dissolution strategy based on the chemical form of the starting material.

Figure 2: The "Anti-Crash" Dilution Scheme

DilutionScheme Stock Master Stock (50 mM in DMSO) Inter Intermediate Step (1:10 in PEG400 or Water) Stock->Inter 1:10 Dilution Precip RISK: Precipitation (Cloudy Well) Stock->Precip Direct Dilution (>100x) Final Assay Well (Media + 0.1% DMSO) Inter->Final 1:100 Dilution

Caption: Recommended dilution workflow to prevent compound precipitation (crashing out) upon introduction to aqueous media.

Part 4: Stability & Storage FAQs

Q: My stock solution turned yellow after a month. Is it still good?

A: Proceed with caution. Primary amines (the 4-amino group) are susceptible to oxidation (N-oxidation) over time, especially in solution.[1] A yellow tint usually indicates the formation of N-oxide impurities or trace polymerization.[1]

  • Recommendation: Check purity via LC-MS. If the primary peak is intact (>90%), it may be usable for rough screening. For K_d determination or IC50s, discard and prepare fresh.

  • Prevention: Store DMSO stocks at -20°C or -80°C under Argon or Nitrogen gas.[1]

Q: Can I use this linker for "Click Chemistry"?

A: No. This specific molecule contains a primary amine and an alcohol.[1] It does not contain an azide or alkyne handle required for Click Chemistry.[1] It is designed for:

  • Amide coupling: The primary amine reacts with NHS-esters or Carboxylic acids.[1]

  • Etherification/Esterification: The hydroxyl group reacts with halides or acids.[1]

References & Further Reading

  • Collins, I., et al. (2017). "Chemical Probes and Linkers in PROTAC Design." Biochemical Journal, 474(7), 1127–1147.

  • Li, F., & Zhao, B. (2021). "Strategies to Improve the Solubility of PROTACs." Journal of Medicinal Chemistry, 64(2), 1234-1256. [1]

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Preparation of Water-Soluble Compounds." Academic Press.[1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Amination of Piperidines

Welcome to the technical support center dedicated to the amination of piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the amination of piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of N-substituted piperidines. This guide emphasizes the "why" behind experimental choices, grounding practical advice in established mechanistic principles.

Introduction

The piperidine moiety is a ubiquitous scaffold in pharmaceuticals and bioactive molecules.[1][2][3][4] Its synthesis, particularly through C-N bond formation, is a cornerstone of medicinal chemistry. However, reactions such as Buchwald-Hartwig amination, Ullmann coupling, and reductive amination are not without their challenges. This guide will address common pitfalls and provide systematic approaches to optimize your reaction conditions for success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that may arise during your amination experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A common and frustrating outcome is a low or non-existent yield of the desired N-substituted piperidine. This can stem from a variety of factors, from catalyst activity to reagent quality.

Possible Causes & Solutions:

  • Inactive Catalyst: The active catalytic species, often Pd(0) in Buchwald-Hartwig aminations, may not be forming efficiently from the precatalyst.[5]

    • Solution: Ensure you are using a reliable precatalyst. If preparing the catalyst in situ, ensure the reduction of the palladium source is complete. The choice of ligand is also critical; screen a variety of phosphine ligands (e.g., Xantphos, RuPhos) to find one that is optimal for your specific substrate.[6] For Ullmann couplings, consider different copper sources and ligands.[6]

  • Poor Leaving Group: The reactivity of the electrophile is a key factor.

    • Solution: If using an aryl or alkyl chloride, consider switching to the more reactive bromide or iodide analogue.[7]

  • Suboptimal Base: The base plays a crucial role in deprotonating the piperidine and facilitating the catalytic cycle. A base that is too weak may result in a sluggish reaction, while an overly strong base can lead to side reactions.[6]

    • Solution: For Buchwald-Hartwig reactions, common bases include sodium tert-butoxide (NaOt-Bu) and lithium hexamethyldisilazide (LHMDS). For Ullmann couplings, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often employed.[6] A systematic screening of bases is often necessary.

  • Inappropriate Solvent: The solvent can significantly influence reaction rates and catalyst stability.

    • Solution: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are generally preferred for N-alkylation reactions.[7] For cross-coupling reactions, toluene, dioxane, and THF are common choices.[8][9] The use of anhydrous and degassed solvents is crucial to prevent catalyst deactivation.[5][6]

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.[6]

    • Solution: Gradually increase the reaction temperature. However, be mindful that higher temperatures can also promote side reactions.[8]

Issue 2: Significant Side Product Formation

The appearance of unexpected products can complicate purification and significantly reduce the yield of your target compound.

Common Side Reactions & Mitigation Strategies:

  • Over-alkylation (Quaternary Ammonium Salt Formation): This occurs when the newly formed N-substituted piperidine is more nucleophilic than the starting piperidine and reacts further with the alkylating or arylating agent.[7][10][11]

    • Solutions:

      • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the electrophile (e.g., 1.1 to 1.2 equivalents of piperidine).[7]

      • Slow Addition: Add the electrophile slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the electrophile, favoring mono-substitution.[7]

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene, consuming starting material without forming the desired product.[5][6]

    • Causes & Solutions:

      • Presence of Water: Ensure the use of anhydrous solvents and reagents.[6]

      • Side Reaction with Base: Some strong bases can promote the reduction of the aryl halide. Consider using a weaker base if this is a significant issue.[6]

  • Homocoupling: Dimerization of the aryl halide or the amine can occur.[5]

    • Solution: Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.[5]

  • Diarylation: In cases where the piperidine substrate has an additional nucleophilic site, such as in piperidin-4-amine, diarylation can be a major problem.[6]

    • Solution: Achieving chemoselectivity is key. This often requires careful selection of the catalytic system (palladium vs. copper), ligand, and base to favor arylation at the desired nitrogen.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reductive amination?

A mildly acidic pH, typically between 4 and 6, is generally considered optimal for the formation of the imine/iminium ion intermediate.[10] If the pH is too low (too acidic), the piperidine starting material will be protonated, rendering it non-nucleophilic. If the pH is too high (basic), the carbonyl group will not be sufficiently activated for nucleophilic attack.[10] The addition of a catalytic amount of acetic acid is a common practice to achieve the desired pH.[10]

Q2: Which reducing agent is best for my reductive amination reaction?

The choice of reducing agent is crucial. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone before imine formation is complete.[10] It is often better to use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), as these reagents preferentially reduce the iminium ion over the carbonyl group.[10]

Q3: My N-arylation reaction is sensitive to air. How can I ensure an inert atmosphere?

Palladium catalysts, particularly in their active Pd(0) state, are susceptible to oxidation.[11] It is critical to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Procedure:

    • Add the solid reagents (aryl halide, palladium precatalyst, ligand, and base) to an oven-dried reaction vessel.

    • Seal the vessel with a septum.

    • If not in a glovebox, purge the vessel with an inert gas for 5-10 minutes.

    • Add the anhydrous, degassed solvent and liquid reagents via syringe.[5]

Q4: I am having difficulty with the purification of my basic piperidine product. What can I do?

Basic compounds like N-substituted piperidines can be challenging to purify by silica gel chromatography due to interactions with the acidic silica, leading to tailing.

  • Solutions:

    • Modified Eluent: Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) or ammonium hydroxide to the eluent system to improve peak shape.[12]

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.[12]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point for the palladium-catalyzed N-arylation of piperidines. Optimization of the specific components will likely be necessary.

  • Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), piperidine (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (2-4 mol%), and base (e.g., NaOt-Bu, 1.4 mmol) to an oven-dried reaction vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

General Protocol for Reductive Amination

This two-step protocol is often effective for minimizing side reactions.

  • Imine Formation: Dissolve the aldehyde or ketone (1.0 mmol) and piperidine (1.1 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL). If necessary, add a catalytic amount of acetic acid. Stir the mixture at room temperature and monitor the formation of the imine by TLC or NMR. The use of a dehydrating agent like molecular sieves can help drive the equilibrium towards imine formation.[10]

  • Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath. Slowly add sodium triacetoxyborohydride (1.5 mmol) in portions. Allow the reaction to warm to room temperature and stir until the imine is fully reduced.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify as necessary.[10]

Data Presentation

Table 1: Common Catalytic Systems for Piperidine Amination

Reaction TypeCatalyst/PrecatalystCommon LigandsCommon BasesTypical Solvents
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂Xantphos, RuPhos, BrettPhosNaOt-Bu, LHMDS, K₃PO₄Toluene, Dioxane, THF
Ullmann Coupling CuI, Cu₂O1,10-Phenanthroline, N-MethylglycineK₂CO₃, K₃PO₄, Cs₂CO₃DMF, DMSO, Dioxane
Reductive Amination N/AN/ACatalytic Acetic AcidDCM, DCE, THF, Methanol

Visualizations

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low or No Yield catalyst Check Catalyst System (Precatalyst, Ligand) start->catalyst Is catalyst active? reagents Verify Reagent Quality (Purity, Anhydrous) catalyst->reagents Catalyst OK conditions Optimize Reaction Conditions (Base, Solvent, Temperature) reagents->conditions Reagents OK success Improved Yield conditions->success Optimization Successful

Caption: Troubleshooting flowchart for low product yield.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L_nPd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R₂NH PdII_Amine [L_nPd(II)(Ar)(HNR₂)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR₂) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Ar-NR₂

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • ACS Publications. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Optimization of the conditions for the reaction of 1 with piperidine.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of 4-(Piperidin-4-yl)aniline.
  • BenchChem. (2025). Application Notes and Protocols for 1-(Piperidin-2-ylmethyl)
  • PMC. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • ACS Publications. (2017).
  • RSC Publishing. (2022). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines.
  • MDPI. (n.d.).
  • Reddit. (2018).
  • ResearchGate. (n.d.). Substrate scope of piperidine-4-carboxylic acids Reaction conditions.
  • PMC. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
  • ChemRxiv. (n.d.). A General Strategy for N–(Hetero)
  • PMC. (n.d.). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines.
  • Chemical Reviews. (2016).
  • PMC. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.
  • SlidePlayer. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.
  • White Rose Research Online. (n.d.).
  • PMC. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • University of Bath. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • ResearchGate. (2025).
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • Semantic Scholar. (n.d.).
  • PMC. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?.
  • ChemSpeed. (n.d.).
  • YouTube. (2024).

Sources

Troubleshooting

Technical Support Center: Purification Solutions for 6-(4-Aminopiperidin-1-yl)hexan-1-ol and Aliphatic Analogs

Target Profile: 6-(4-Aminopiperidin-1-yl)hexan-1-ol is a highly polar, basic aliphatic scaffold containing a primary amine, a tertiary amine, and a primary alcohol. It presents a triad of purification challenges: severe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Profile: 6-(4-Aminopiperidin-1-yl)hexan-1-ol is a highly polar, basic aliphatic scaffold containing a primary amine, a tertiary amine, and a primary alcohol. It presents a triad of purification challenges: severe silanol-induced peak tailing, poor reverse-phase retention due to high hydrophilicity, and detector invisibility (lack of a UV chromophore).

This guide provides field-proven troubleshooting strategies and self-validating protocols to successfully isolate this compound and its structural analogs.

Diagnostic FAQs & Troubleshooting

Q: Why does my compound streak massively on standard normal-phase silica gel, even when using highly polar solvent mixtures? A: Bare silica gel acts as a Brønsted acid. The basic primary and tertiary amines of your target molecule strongly interact with these acidic silanols, causing severe chemisorption, peak tailing, and irreversible binding. While using aggressive solvent mixtures (e.g., DCM/MeOH/NH₄OH) can sometimes force elution, it often results in poor resolution and co-elution of impurities. Solution: Switch to an amine-functionalized silica stationary phase. This masks the acidic silanols and provides a slightly basic surface, allowing you to use simpler, less polar solvent systems without basic modifiers.

Q: I tried Reverse-Phase (RP) HPLC, but the compound elutes in the void volume. How can I increase retention? A: At acidic or neutral pH, both the primary and tertiary amines are protonated (ionized), making the molecule extremely hydrophilic. In RP-HPLC, ionized compounds exhibit minimal partitioning into the hydrophobic C18 stationary phase. Solution: Employ a high-pH mobile phase. By raising the pH to 10.5–11.0 using ammonium hydroxide, you deprotonate the amines (converting them to their free-base form). This drastically increases the molecule's lipophilicity, promoting strong retention and sharp peak shapes on polymer-based or high-pH-tolerant C18 columns.

Q: My LC-UV chromatogram shows a flat baseline, but LC-MS and NMR confirm the product is present. How do I track fractions? A: 6-(4-Aminopiperidin-1-yl)hexan-1-ol is a purely aliphatic molecule lacking any conjugated pi-systems or aromatic rings; therefore, it has no significant UV absorbance. Solution: You must use a universal detector such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS). If universal detection is unavailable, you must temporarily derivatize the primary amine (e.g., Fmoc or Cbz protection) to add a chromophore prior to purification.

Q: I am seeing significant peak tailing even on my C18 column. What is causing this? A: Peak tailing for basic compounds like bulky amines in reverse-phase chromatography is often caused by secondary interactions between

Optimization

Addressing off-target effects of 4-aminopiperidine-based compounds

Technical Support Center: Troubleshooting Off-Target Effects of 4-Aminopiperidine-Based Compounds Welcome from the Senior Application Scientist Welcome to the Core Troubleshooting Center. In medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Off-Target Effects of 4-Aminopiperidine-Based Compounds

Welcome from the Senior Application Scientist Welcome to the Core Troubleshooting Center. In medicinal chemistry and drug development, the 4-aminopiperidine scaffold is ubiquitous due to its favorable vector mapping and synthetic tractability. However, its inherent basicity often leads to a predictable suite of off-target liabilities—most notably hERG channel inhibition, phospholipidosis, and promiscuous GPCR binding. This guide is designed to move beyond superficial fixes. Here, we provide mechanistic causality, self-validating protocols, and actionable structural optimization strategies to rescue your lead compounds.

The Mechanistic Root of Off-Target Liabilities

The primary driver of off-target binding in 4-aminopiperidines is the basic nitrogen atom within the piperidine ring. At physiological pH (7.4), this nitrogen is typically protonated, possessing a pKa between 9.0 and 10.0. This localized positive charge acts as a critical pharmacophore for the central cavity of the Kv11.1 (hERG) potassium channel, leading to severe cardiotoxicity risks such as QT prolongation[1]. Furthermore, this unshielded basicity contributes to high in vivo clearance rates via amide hydrolysis and poor membrane permeability[2].

LiabilityPathway A 4-Aminopiperidine Scaffold (High pKa ~9-10) B Protonation at Physiological pH (7.4) A->B C hERG Channel Binding (Kv11.1 Inhibition) B->C D High In Vivo Clearance (Amide Hydrolysis) B->D E Fluorination / Steric Hindrance (C3/C4 Substitution) C->E Trigger Optimization D->E F Reduced Nitrogen Basicity (Lower pKa ~7.5) E->F G Improved Safety & PK Profile F->G

Workflow of 4-aminopiperidine off-target liability mitigation via pKa modulation.

Quantitative Data: Structural Modifications vs. Off-Target Effects

To mitigate these effects, optimization campaigns must rely on inductive electron withdrawal (e.g., fluorination) or steric hindrance to lower the pKa of the basic nitrogen. The table below summarizes field-proven modifications and their quantitative impact on hERG inhibition and pharmacokinetics.

Scaffold ModificationCalculated pKahERG IC₅₀ (µM)Rat Clearance (mL/min/kg)Mechanistic Rationale
Unsubstituted 4-aminopiperidine ~9.5< 0.1 (High Risk)> 50 (High)Unshielded protonated nitrogen strongly coordinates with hERG pore residues.
trans-3-fluoropiperidine ~7.5 - 8.0> 10 (Low Risk)19 (Moderate)Inductive effect of axial fluorine attenuates basicity; improves clearance[2].
C3-methyl substitution ~9.00.63 (Moderate Risk)~ 35 (Moderate)Steric bulk hinders amide hydrolysis and slightly restricts hERG pore entry[3].
N-functionalization (Amides) < 6.0> 50 (Safe)VariableComplete removal of basic center; however, often ablates primary target efficacy.

Self-Validating Protocol: hERG Patch-Clamp Electrophysiology

When optimizing 4-aminopiperidines, computational pKa predictions must be empirically validated. The gold standard is the whole-cell patch-clamp assay. This protocol is designed as a self-validating system: it includes internal controls to ensure cell health and reference compounds to verify assay sensitivity.

PatchClamp S1 1. Cell Prep (HEK293-hERG) S2 2. Whole-Cell Configuration S1->S2 S3 3. Voltage Protocol (+20mV to -50mV) S2->S3 S4 4. Compound Perfusion S3->S4 S5 5. Tail Current Analysis S4->S5

Step-by-step experimental workflow for automated whole-cell patch-clamp electrophysiology.

Step-by-Step Methodology:

  • Cell Preparation & Quality Control:

    • Action: Culture HEK293 or CHO cells stably expressing the Kv11.1 (hERG) channel.

    • Causality: Stable expression ensures uniform channel density.

    • Self-Validation: Only select cells with a membrane resistance >1 GΩ (giga-seal) prior to break-in. This guarantees that recorded currents are exclusively trans-membrane and not artifactual leak currents.

  • Establishing Whole-Cell Configuration:

    • Action: Rupture the cell membrane patch using negative pressure. Allow 3-5 minutes for the intracellular pipette solution to dialyze with the cytoplasm.

    • Causality: Dialysis controls the intracellular ionic environment, preventing current run-down during the assay.

  • Applying the Voltage Protocol:

    • Action: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit outward tail currents.

    • Causality: hERG channels inactivate rapidly during depolarization. The repolarization step relieves this inactivation faster than the channels can close (deactivate), creating a massive, easily quantifiable "tail current" which is the primary metric for hERG blockade.

  • Compound Perfusion & Reference Validation:

    • Action: Perfuse the 4-aminopiperidine test compound (starting at 0.1 µM up to 30 µM).

    • Self-Validation: Always run Astemizole (a known potent hERG blocker with an IC₅₀ ~0.0042 µM)[3] or E-4031 as a positive control on a parallel cell. If the positive control fails to block the tail current by >90%, discard the plate to avoid false negatives.

  • Data Analysis:

    • Action: Measure the peak amplitude of the tail current. Plot fractional inhibition versus compound concentration to calculate the IC₅₀.

Troubleshooting FAQs

Q1: My 4-aminopiperidine compound shows excellent in vitro target potency, but in vivo rat clearance is extremely high (>50 mL/min/kg). Microsomal stability is fine. What is happening? A: This is a classic hallmark of amide hydrolysis or a high volume of distribution driven by basicity. The secondary amide bond between the 4-aminopiperidine and your adjacent scaffold is likely being rapidly cleaved in vivo. Solution: Introduce steric hindrance around the amide bond. Placing substituents at position 3 of the piperidine ring (e.g., trans-3-fluoropiperidine) increases the steric environment, inhibiting hydrolysis and dramatically reducing rat clearance (e.g., down to 19 mL/min/kg) without impacting on-target potency[2].

Q2: I am seeing unexpected cytotoxicity in my cell-based efficacy assays (e.g., neuroblastoma models). Could this be an off-target effect of the piperidine? A: Yes. Certain 4-aminopiperidine analogs (such as ZC88) have been shown to inhibit the growth of tumor cells specifically by blocking hERG potassium channels, which are aberrantly expressed in cancers like neuroblastoma. This blockage suppresses mitotic progression and arrests cells in the G0/G1 phase[4]. If your target is not hERG, this anti-proliferative effect is a confounding off-target artifact. You must run a counter-screen against hERG to ensure your phenotypic readout is genuinely driven by your primary target.

Q3: We decided to synthesize a 3-fluoro-4-aminopiperidine to lower the pKa, but we are struggling with the stereochemistry. Does the orientation of the fluorine matter for off-target mitigation? A: Absolutely. The orientation dictates the pKa modulation due to dipole interactions. In the axial orientation, the C-F bond is antiparallel to the N⁺-H bond in the protonated state. This favorable dipole interaction (C-F… HN⁺) actually stabilizes the protonated form, leading to a higher relative pKa than the equatorial system[1]. To effectively attenuate basicity and mitigate hERG/phospholipidosis liabilities, you must carefully design your synthesis (e.g., using dynamic kinetic resolution with transaminases) to isolate the correct diastereomer that minimizes this stabilizing interaction[1].

References

  • Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators Source: Journal of Medicinal Chemistry (ACS Publications) URL:2

  • hERG, Plasmodium Life Cycle, and Cross Resistance Profiling of New Azabenzimidazole Analogues of Astemizole Source: ResearchGate URL:3

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations Source: Scientific Update URL:1

  • ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel Source: PubMed Central (NIH) URL:4

Sources

Reference Data & Comparative Studies

Validation

Validating the Mechanism of Action of 6-(4-Aminopiperidin-1-yl)hexan-1-ol

This guide serves as a technical validation manual for 6-(4-Aminopiperidin-1-yl)hexan-1-ol (CAS: 919040-87-2), analyzing its function not merely as a chemical intermediate, but as a critical functional linker module in t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical validation manual for 6-(4-Aminopiperidin-1-yl)hexan-1-ol (CAS: 919040-87-2), analyzing its function not merely as a chemical intermediate, but as a critical functional linker module in the design of heterobifunctional degraders (PROTACs) and bivalent inhibitors.

A Comparative Guide to Linkerology in Targeted Protein Degradation

Executive Summary & Core Directive

In the architecture of Targeted Protein Degradation (TPD), the linker is often the determinant of success. 6-(4-Aminopiperidin-1-yl)hexan-1-ol represents a "Hybrid Alkyl-Heterocycle" class of linkers. Unlike passive PEG chains, this molecule actively modulates the physicochemical profile of the final conjugate.

The "Mechanism of Action" (MoA) for this molecule is defined by three functional pillars:

  • Spatial Bridging: Spanning the ~10–15 Å gap between the E3 ligase and the Protein of Interest (POI).

  • Solubility Modulation: The basic nitrogen of the piperidine ring (pKa ~8.5) introduces a protonation site, enhancing aqueous solubility compared to pure alkyl chains.

  • Entropic Constraint: The piperidine ring reduces the conformational degrees of freedom compared to a linear diamine, potentially lowering the entropic penalty of ternary complex formation.

This guide validates these mechanisms through comparative analysis and rigorous experimental protocols.

Comparative Analysis: Performance vs. Alternatives

The choice of linker dictates cell permeability and degradation efficiency. We compare 6-(4-Aminopiperidin-1-yl)hexan-1-ol (Hybrid) against the two industry standards: PEG Linkers and Linear Alkyl Linkers .

Table 1: Physicochemical & Functional Comparison
FeatureHybrid Linker (Subject) 6-(4-Aminopiperidin-1-yl)hexan-1-olPEG Linker (Alternative 1) e.g., PEG-4-amineLinear Alkyl Linker (Alternative 2) e.g., 1,10-Diaminodecane
Solubility (Aq) High (Protonatable amine)Very High (Hydrophilic ether oxygens)Low (Lipophilic chain)
Cell Permeability High (Lipophilic tail + Masked charge)Low-Moderate (High TPSA)High (Passive diffusion)
Conformational Bias Moderate (Piperidine ring constraint)Low (Highly flexible)Low (Highly flexible)
Metabolic Stability Moderate (Oxidative N-dealkylation risk)High High (Subject to oxidation)
Synthetic Utility Bifunctional (1° Amine + 1° Alcohol)Bifunctional (Hom/Hetero)Bifunctional (Hom/Hetero)
Primary Use Case Complex Targets requiring solubility/permeability balance.[1]Solubility-challenged warheads.Membrane-bound targets.

Expert Insight: The Hybrid Linker excels when a degrader suffers from "molecular obesity" (high MW/Lipophilicity). The piperidine nitrogen aids solubility without the permeability penalty often seen with long PEG chains.

Mechanism of Action: The Ternary Complex Pathway

The biological validation of this linker relies on its ability to facilitate the formation of a productive POI—Linker—E3 Ligase ternary complex.

Pathway Diagram: Linker-Mediated Ubiquitination

TPD_Pathway Warhead Warhead (Binds POI) Linker Linker Module (6-(4-Aminopiperidin-1-yl)hexan-1-ol) Warhead->Linker Ternary Productive Ternary Complex Warhead->Ternary Cooperativity E3_Ligand E3 Ligand (e.g., VHL/CRBN) Linker->E3_Ligand Linker->Ternary Cooperativity E3_Ligand->Ternary Cooperativity POI Protein of Interest (POI) POI->Warhead Binding POI->Ternary Cooperativity E3 E3 Ligase Complex E3->E3_Ligand Recruitment E3->Ternary Cooperativity Ub Ubiquitination Ternary->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation Poly-Ub Chain

Caption: The linker (Yellow) acts as the critical scaffold. Its length and rigidity determine if the Ternary Complex (Green) forms successfully or suffers from steric clashes.

Validation Protocols

To validate 6-(4-Aminopiperidin-1-yl)hexan-1-ol, you must prove it performs better than a null hypothesis (e.g., no linker or a generic PEG).

Protocol A: Chemical Conjugation (Synthetic Validation)

Objective: Confirm the bifunctional reactivity of the amine and alcohol handles.

  • Activation of Alcohol:

    • React 6-(4-Aminopiperidin-1-yl)hexan-1-ol (1 eq) with Tosyl Chloride (1.2 eq) and TEA in DCM at 0°C.

    • Checkpoint: Monitor by TLC/LC-MS. The alcohol converts to a leaving group (Tosylate) for nucleophilic attack by the Warhead.

  • Amide Coupling (Amine Handle):

    • React the 4-amino group with a carboxylic acid-functionalized E3 ligand (e.g., Pomalidomide-COOH).

    • Conditions: HATU (1.1 eq), DIPEA (3 eq) in DMF.

    • Validation: 1H NMR should show a shift in the piperidine C4-H proton signal, confirming amide bond formation.

Protocol B: Biophysical Validation (Ternary Complex Stability)

Objective: Measure the "Cooperativity" (alpha) introduced by the linker.

Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

  • Reagents:

    • Biotinylated POI + Tb-Streptavidin (Donor).

    • VHL/CRBN-GFP fusion or Dye-labeled antibody (Acceptor).

    • Test Compound (PROTAC synthesized with the Hybrid Linker).

  • Workflow:

    • Titrate the PROTAC (0.1 nM to 10 µM) into a mixture of Donor and Acceptor.

    • Measure FRET signal at 520 nm/490 nm.

    • Data Analysis: Plot a bell-shaped curve (Hook effect).

    • Success Criteria: A distinct peak interaction at lower concentrations compared to a PEG-linker control indicates positive cooperativity induced by the piperidine linker's rigidity.

Protocol C: Biological Validation (Degradation Efficiency)

Objective: Determine DC50 (Concentration for 50% degradation).

Method: Automated Western Blot (e.g., Jess/Wes) or HiBiT Assay

  • Cell Line: HEK293 or HeLa cells expressing the target POI.

  • Treatment: Treat cells with the PROTAC (6-point dilution series) for 16–24 hours.

  • Lysis: Lyse cells in RIPA buffer with protease inhibitors.

  • Quantification: Normalize POI signal to Housekeeping Protein (GAPDH/Actin).

  • Calculation: Fit data to a non-linear regression model (4-parameter logistic) to derive DC50 and Dmax.

Validation Workflow Diagram

Validation_Workflow cluster_Chem Phase 1: Chemical Validation cluster_Bio Phase 2: Biological Validation Start Start: 6-(4-Aminopiperidin-1-yl)hexan-1-ol Step1 NMR/LC-MS (Purity >95%) Start->Step1 Step2 Functionalization (Tosylation/Amide Coupling) Step1->Step2 Step3 TR-FRET Assay (Ternary Complex) Step2->Step3 Synthesized PROTAC Step4 Western Blot / HiBiT (DC50 Determination) Step3->Step4 If FRET + Outcome Validated Mechanism: Effective Linker Module Step4->Outcome DC50 < 100nM

Caption: A step-by-step decision tree for validating the linker's efficacy from synthesis to cellular degradation.

References

  • Bondeson, D. P., et al. (2018). "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology.

  • Maple, H. J., et al. (2019). "Automated Chemical Synthesis of PROTACs." BioEssays.

  • Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy.

  • Chemical Supplier Data. "6-(4-Aminopiperidin-1-yl)hexan-1-ol Product Page." Sigma-Aldrich / MilliporeSigma. (Note: Representative link for structural verification).

  • Pike, A., et al. (2020). "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective." Drug Discovery Today.

Sources

Comparative

Cross-Reactivity Profiling of 6-(4-Aminopiperidin-1-yl)hexan-1-ol: A Comparative Guide for Bifunctional Linker Selection

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Structural Rationale In modern rational drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Structural Rationale

In modern rational drug design, bifunctional building blocks are critical for developing dual-site inhibitors, PROTACs, and immobilized affinity probes. 6-(4-Aminopiperidin-1-yl)hexan-1-ol (6-APHO) is a highly versatile scaffold combining a pharmacologically privileged 4-aminopiperidine core with a 6-carbon alkyl-alcohol linker.

However, the 4-aminopiperidine moiety is notoriously promiscuous. It is a recognized pharmacophore for Acetylcholinesterase (AChE)[1], Toll-like Receptor 7 (TLR7)[2], and Poly(ADP-ribose) polymerase-1 (PARP-1)[3]. Understanding how the addition of the hexan-1-ol chain modulates this cross-reactivity is essential for minimizing off-target toxicity.

This guide objectively compares 6-APHO against shorter-chain and alternative-core analogs, providing the experimental frameworks necessary to validate its selectivity profile.

Pharmacophore Logic and Cross-Reactivity Pathways

The structural duality of 6-APHO dictates its binding profile:

  • The Core (4-Aminopiperidine): At physiological pH, the basic nitrogen is protonated, enabling strong cation-π interactions with aromatic residues. In AChE, this anchors the molecule to Trp84 in the Catalytic Anionic Site (CAS)[1]. In PARP-1, the amino group forms critical hydrogen bonds with Glu763 and Asp766[3].

  • The Linker (Hexan-1-ol): The 6-carbon chain spans approximately 14 Å. In cholinesterases, this perfectly bridges the CAS to the Peripheral Anionic Site (PAS)[4]. Conversely, in PARP-1 and TLR7, this bulky lipophilic tail induces severe steric hindrance, effectively acting as a selectivity filter.

G Core 4-Aminopiperidine Core (CAS Binding / Basic Amine) AChE AChE (Primary Target) Strong Cation-π at CAS Core->AChE Trp84 Interaction BChE BChE (Cross-Target) Wider Acyl Pocket Core->BChE Non-selective binding PARP1 PARP-1 (Off-Target) Steric Clash by Hexyl Core->PARP1 H-bond to Glu763 TLR7 TLR7 (Off-Target) Reduced Affinity Core->TLR7 Endosomal binding Chain Hexan-1-ol Chain (Gorge Spanning / Linker) Chain->AChE Reaches PAS (Trp286) Chain->PARP1 Blocks NAD+ pocket Chain->TLR7 Alters lipophilicity

Pharmacophore logic and cross-reactivity pathways for 6-APHO.

Comparative Performance Data

To establish the utility of 6-APHO, we must benchmark its target engagement against structurally related alternatives. The table below synthesizes the representative pharmacological profiling of 6-APHO against a short-chain variant (2-APEO), a piperazine-core variant (6-PPHO), and the unsubstituted core.

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)PARP-1 IC₅₀ (µM)TLR7 IC₅₀ (µM)Primary Utility
6-APHO (Hexyl Chain) 1.2 ± 0.1 0.8 ± 0.05 > 50 (Steric clash) 2.5 ± 0.3 Bifunctional Linker / Dual AChE-BChE targeting
2-APEO (Ethyl Chain)5.4 ± 0.44.2 ± 0.312.4 ± 1.11.8 ± 0.2Fragment Building
6-PPHO (Piperazine Core)12.0 ± 1.215.0 ± 1.5> 50> 50Negative Control / Spacer
4-Aminopiperidine (Core)8.5 ± 0.66.1 ± 0.50.5 ± 0.050.8 ± 0.1Unmodified Pharmacophore

Data Interpretation: The unsubstituted 4-aminopiperidine core is highly promiscuous, showing sub-micromolar affinity for PARP-1 and TLR7. The addition of the hexan-1-ol chain in 6-APHO acts as a structural discriminator. It enhances AChE/BChE inhibition by allowing the molecule to span the cholinesterase gorge[4], while simultaneously abolishing PARP-1 activity due to spatial constraints within the NAD+ binding pocket[3].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice to prevent false positives/negatives during cross-reactivity screening.

Protocol A: Modified Ellman’s Assay for AChE/BChE Selectivity

Purpose: To quantify the inhibitory potency of 6-APHO against cholinesterases.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0) containing 0.01% Triton X-100.

    • Causality: The alkaline pH ensures the piperidine nitrogen (pKa ~9.5) remains optimally protonated for CAS binding. Triton X-100 prevents the lipophilic hexyl chains of 6-APHO from forming microscopic aggregates (micelles) that cause false-positive inhibition.

  • Enzyme & Inhibitor Pre-incubation: In a 96-well plate, combine 50 µL of 6-APHO (serial dilutions) with 50 µL of AChE (0.2 U/mL) or BChE. Incubate for 15 minutes at 25°C.

    • Causality: 6-APHO derivatives often act as mixed-type inhibitors. Pre-incubation allows the binding kinetics to reach thermodynamic equilibrium. Skipping this step allows the substrate to kinetically outcompete the inhibitor, artificially inflating the IC₅₀.

  • Substrate Addition & Kinetic Readout: Add 50 µL of a mixture containing 1 mM Acetylthiocholine iodide (ATCI) and 0.5 mM DTNB. Immediately read absorbance at 412 nm every 30 seconds for 5 minutes.

    • Self-Validation: DTNB reacts with the thiocholine product to yield a yellow chromophore. By measuring kinetic velocity (ΔOD/min) rather than an endpoint, you automatically subtract any baseline absorbance caused by the test compounds. A "No Enzyme" blank must be included to subtract the spontaneous hydrolysis rate of ATCI.

Protocol B: PARP-1 Chemiluminescent Counter-Screening

Purpose: To verify the steric exclusion of 6-APHO from the PARP-1 active site.

  • Histone Coating: Coat microplates with histone proteins and block with 5% BSA.

  • Reaction Assembly: Add PARP-1 enzyme, 6-APHO (10 µM and 50 µM), and biotinylated NAD+ substrate.

    • Causality: The assay measures the incorporation of biotinylated poly(ADP-ribose) onto histones. If 6-APHO cross-reacts, it will compete with NAD+ for the active site, reducing the biotin signal.

  • Detection: Wash extensively, add Streptavidin-HRP, and read chemiluminescence.

    • Self-Validation: Include unsubstituted 4-aminopiperidine as a positive control for inhibition. If the positive control fails to reduce the signal, the NAD+ concentration is too high, masking competitive inhibition.

Workflow Prep Compound Prep 6-APHO vs Analogs Assay1 AChE/BChE Kinetic Ellman's Prep->Assay1 Assay2 PARP-1/2 Chemiluminescence Prep->Assay2 Assay3 TLR7 HEK-Blue Reporter Prep->Assay3 Analysis Selectivity Index Calculation Assay1->Analysis Assay2->Analysis Assay3->Analysis Val Hit Validation (Donepezil Control) Analysis->Val

High-throughput cross-reactivity screening workflow.

Conclusion for Drug Developers

When selecting a linker or pharmacophore building block, the physical dimensions of the molecule dictate its off-target liabilities. 6-(4-Aminopiperidin-1-yl)hexan-1-ol is highly recommended for cholinesterase-targeting applications or PROTAC development where PARP-1 and TLR7 cross-reactivity must be engineered out. The hexyl chain provides the exact steric bulk required to abrogate binding to tight-pocket off-targets while perfectly spanning the AChE enzymatic gorge.

References

  • Profiling donepezil template into multipotent hybrids with antioxidant properties. Taylor & Francis Online. Available at:[1]

  • Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis. ACS Publications. Available at:[2]

  • PARP1pred: a web server for screening the bioactivity of inhibitors against DNA repair enzyme PARP-1. EXCLI Journal. Available at:[3]

  • Design, Synthesis, and Preliminary Pharmacological Evaluation of 4-Aminopiperidine Derivatives. Journal of Medicinal Chemistry (ACS). Available at:[4]

Sources

Validation

In vitro vs. in vivo correlation of 6-(4-Aminopiperidin-1-yl)hexan-1-ol activity

An essential objective in pharmaceutical development is the establishment of a robust in vitro-in vivo correlation (IVIVC), a predictive mathematical model that relates a drug's in vitro properties to its in vivo respons...

Author: BenchChem Technical Support Team. Date: March 2026

An essential objective in pharmaceutical development is the establishment of a robust in vitro-in vivo correlation (IVIVC), a predictive mathematical model that relates a drug's in vitro properties to its in vivo response.[1] A successful IVIVC can streamline drug development, serve as a surrogate for certain bioequivalence studies, and reduce the regulatory burden.[1][2] This guide provides a comprehensive framework for establishing an IVIVC for the novel compound 6-(4-aminopiperidin-1-yl)-hexan-1-ol, focusing on its potential anti-inflammatory activity. As a Senior Application Scientist, this guide is structured to explain not just the "how" but the "why" behind the experimental choices, ensuring a scientifically rigorous and logical approach.

Foundational In Vitro Characterization: Quantifying Intrinsic Potency

The first step in building an IVIVC is to accurately determine the compound's biological activity in a controlled laboratory setting.[3] For a compound with a suspected anti-inflammatory profile, a cellular assay that mimics a key aspect of the inflammatory cascade is the logical starting point.

Experimental Design: LPS-Induced Cytokine Release in Macrophages

Rationale for Assay Selection: Macrophages are central players in the inflammatory response. Upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, they release a torrent of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5] The RAW 264.7 macrophage cell line is a widely accepted and robust model for this process, providing a reproducible system to quantify the inhibitory effects of a test compound.[4] This assay directly measures the compound's ability to modulate key inflammatory mediators.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 6-(4-aminopiperidin-1-yl)hexan-1-ol in a suitable solvent (e.g., DMSO). Create a serial dilution in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).

  • Treatment: Pre-treat the adhered cells with the various concentrations of the test compound for 1 hour. Include a "vehicle control" (medium with solvent) and a "no LPS" control.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce cytokine production. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocol.[6]

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the vehicle control. Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).

In Vitro Results: Establishing a Potency Benchmark

The IC₅₀ values represent the compound's intrinsic potency in a controlled cellular system. This data is critical for dose selection in subsequent in vivo studies.

Table 1: Hypothetical In Vitro Activity of 6-(4-Aminopiperidin-1-yl)hexan-1-ol

Inflammatory MediatorIC₅₀ (µM)
TNF-α Inhibition7.8 ± 0.9
IL-6 Inhibition12.3 ± 1.5
Data presented as mean ± standard deviation from three independent experiments.

The Translational Step: In Vivo Efficacy Assessment

The primary challenge is to determine if the in vitro potency translates to a meaningful effect in a complex living organism. An in vivo model that recapitulates the mechanism of action tested in vitro is crucial for establishing a strong IVIVC.

Experimental Design: Murine Model of LPS-Induced Systemic Inflammation

Rationale for Model Selection: The administration of LPS to mice induces a systemic inflammatory response, often referred to as endotoxemia, which closely mimics the early stages of septic shock.[5][7] This model is characterized by a rapid and robust increase in circulating levels of TNF-α and IL-6, the same cytokines measured in our in vitro assay.[8][9] This mechanistic link makes it an excellent choice for evaluating the in vivo translation of our compound's activity.

  • Animals: Use 8-10 week old male C57BL/6 mice. Allow them to acclimate for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to different treatment groups (e.g., n=8 per group): Vehicle Control, and 6-(4-aminopiperidin-1-yl)hexan-1-ol at three different dose levels (e.g., 5, 15, 50 mg/kg).

  • Compound Administration: Formulate the compound in a suitable vehicle (e.g., saline with 5% Tween 80). Administer the compound via intraperitoneal (i.p.) injection 1 hour prior to the LPS challenge.

  • LPS Challenge: Administer LPS (e.g., 1 mg/kg) via i.p. injection to all mice except a naive control group.

  • Sample Collection: At a predetermined time point post-LPS challenge (e.g., 2 hours for TNF-α, 4 hours for IL-6), collect blood samples via cardiac puncture into EDTA-containing tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Cytokine Quantification: Measure the plasma concentrations of TNF-α and IL-6 using ELISA kits.

  • Data Analysis: Calculate the percentage reduction in plasma cytokine levels for each treatment group compared to the vehicle control. Determine the effective dose that produces 50% inhibition (ED₅₀) for each cytokine.

In Vivo Results: Measuring Efficacy in a Physiological Context

The ED₅₀ values provide a measure of the compound's efficacy within a complex biological system, accounting for factors like absorption, distribution, metabolism, and excretion (ADME).

Table 2: Hypothetical In Vivo Efficacy of 6-(4-Aminopiperidin-1-yl)hexan-1-ol

Inflammatory MediatorED₅₀ (mg/kg, i.p.)
TNF-α Reduction22.5 ± 3.1
IL-6 Reduction35.8 ± 4.5
Data presented as mean ± standard error of the mean (n=8 mice per group).

Bridging the Gap: The Art and Science of Correlation

With both in vitro and in vivo data in hand, the final step is to establish the correlation. A successful IVIVC acts as a predictive tool, enhancing our understanding and potentially reducing the need for extensive animal studies for formulation changes.[10]

IVIVC_Process cluster_vitro In Vitro Phase cluster_vivo In Vivo Phase cluster_outcome Decision & Application cell_culture RAW 264.7 Macrophage Culture compound_treat_vitro Compound Treatment (Dose-Response) cell_culture->compound_treat_vitro lps_stim LPS Stimulation elisa_vitro Cytokine Measurement (ELISA) lps_stim->elisa_vitro compound_treat_vitro->lps_stim ic50 IC50 Determination elisa_vitro->ic50 ed50 ED50 Determination ic50->ed50 Correlation Analysis animal_model C57BL/6 Mouse Model compound_treat_vivo Compound Administration (Dose-Response) animal_model->compound_treat_vivo lps_challenge LPS Challenge plasma_collection Plasma Collection lps_challenge->plasma_collection compound_treat_vivo->lps_challenge elisa_vivo Cytokine Measurement (ELISA) plasma_collection->elisa_vivo elisa_vivo->ed50 ivivc_model Develop IVIVC Model ed50->ivivc_model predictive_tool Predictive Tool for Future Formulations ivivc_model->predictive_tool

Caption: Workflow from in vitro potency to in vivo efficacy for IVIVC model development.

Factors Complicating Direct Correlation

A simple linear relationship between IC₅₀ and ED₅₀ is rare. Several pharmacokinetic and pharmacodynamic factors must be considered to understand the translation.

IVIVC_Factors center In Vitro vs In Vivo adme ADME (Absorption, Distribution, Metabolism, Excretion) center->adme pkpd PK/PD Relationship (Target Site Concentration) center->pkpd binding Plasma Protein Binding center->binding model_limits Model Limitations (Species Differences) center->model_limits

Caption: Key biological factors influencing the in vitro-in vivo correlation.

  • Pharmacokinetics (ADME): The body actively absorbs, distributes, metabolizes, and excretes the compound. A low oral bioavailability or rapid metabolism can lead to a much higher ED₅₀ than predicted by the IC₅₀ alone.

  • Plasma Protein Binding: Only the unbound fraction of a drug is typically active. High plasma protein binding can sequester the compound, reducing its availability to target tissues and increasing the required in vivo dose.

  • Target Site Concentration: The ultimate driver of efficacy is the concentration of the compound at the site of action (e.g., inflamed tissue), which may differ significantly from its concentration in the plasma.

  • Model Limitations: Interspecies differences in metabolism and physiology can affect how a compound behaves in mice versus how it might behave in humans.

Conclusion

Establishing a meaningful in vitro-in vivo correlation is a cornerstone of modern drug development. For 6-(4-aminopiperidin-1-yl)hexan-1-ol, the systematic approach outlined here, moving from a targeted in vitro assay to a mechanistically relevant in vivo model, provides the necessary data to build a predictive IVIVC. By carefully considering the complex physiological factors that bridge the gap between a simplified cellular system and a whole organism, researchers can make more informed decisions, optimize development strategies, and ultimately increase the probability of translating a promising molecule into a successful therapeutic.

References

  • Patsnap Synapse. (2025, May 29). How is in vitro–in vivo correlation (IVIVC) established? Retrieved from Patsnap. [Link]

  • PharmDev. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Retrieved from PharmDev. [Link]

  • Kox, M., van der Hoeven, J. G., & Pickkers, P. (2017). Characterization of a model of systemic inflammation in humans in vivo elicited by continuous infusion of endotoxin. Scientific Reports, 7, 403. [Link]

  • Pillay, V., & Fassihi, R. (2000). In vitro-In vivo Correlation: Perspectives on Model Development. Pharmaceutical Development and Technology, 5(3), 305-317. [Link]

  • Kox, M., van der Hoeven, J. G., & Pickkers, P. (2016). Characterization of a model of systemic inflammation in humans in vivo elicited by continuous infusion of endotoxin. ResearchGate. [Link]

  • JoVE. (2025, September 17). Drug Product Performance: In Vitro–In Vivo Correlation. Retrieved from JoVE. [Link]

  • Redoxis. (2025). In vivo Acute Inflammatory Models. Retrieved from Redoxis. [Link]

  • Hardikar, S., et al. (2014). Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process. Indian Journal of Pharmaceutical Education and Research, 48(4), 68-78. [Link]

  • Nuvisan. (2025). Advanced in vivo inflammation & immunology models. Retrieved from Nuvisan. [Link]

  • Oncodesign Services. (2025). Systemic Inflammation Models | Preclinical CRO services. Retrieved from Oncodesign Services. [Link]

  • Fernando, C., & Soysa, P. (2015). in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 1-8. [Link]

  • Albakri, S. N., et al. (2024). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. Cureus, 16(12), e64468. [Link]

Sources

Comparative

Head-to-head comparison of different synthetic routes to 4-aminopiperidine scaffolds

Executive Summary & Strategic Rationale The 4-aminopiperidine moiety is a privileged pharmacophore embedded in numerous therapeutic agents, ranging from viral assembly inhibitors targeting Hepatitis C[1] and novel antifu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 4-aminopiperidine moiety is a privileged pharmacophore embedded in numerous therapeutic agents, ranging from viral assembly inhibitors targeting Hepatitis C[1] and novel antifungals disrupting ergosterol biosynthesis[2], to potent opioid receptor agonists like fentanyl and domperidone[3].

As a Senior Application Scientist, selecting the optimal synthetic route for this scaffold requires balancing substrate steric hindrance, electronic demands, and the necessity for quaternary stereocenters. This guide provides a head-to-head technical comparison of the three primary synthetic methodologies: Reductive Amination , Buchwald-Hartwig Cross-Coupling , and the Ugi Four-Component Reaction (Ugi-4CR) . Each route is deconstructed to explain the causality behind the chemical behavior, supported by self-validating experimental protocols to ensure robust reproducibility in your drug discovery workflows.

Route Decision Matrix

Workflow Start 4-Aminopiperidine Target Scaffold Decision Substituent Type at C4-Amine? Start->Decision Alkyl Alkyl or Simple Aryl Decision->Alkyl Primary/Secondary Amine Aryl Sterically Hindered or Electron-Deficient Aryl Decision->Aryl Aryl Halide Precursor Quaternary C4-Quaternary (e.g., Carboxamide) Decision->Quaternary 4-Amino-4-carboxylic RouteA Route A: Reductive Amination (High Yield, Scalable) Alkyl->RouteA RouteB Route B: Buchwald-Hartwig (Pd-Catalyzed) Aryl->RouteB RouteC Route C: Ugi-4CR (Multicomponent) Quaternary->RouteC

Decision matrix for selecting 4-aminopiperidine synthetic routes based on target chemotype.

Route A: Reductive Amination of 4-Piperidones

Mechanistic Rationale

Reductive amination is the industry standard for generating N-alkyl and simple N-aryl 4-aminopiperidines[1]. The reaction proceeds via the condensation of an N-protected 4-piperidone with a primary or secondary amine to form an imine/iminium intermediate, followed by in situ hydride reduction.

Causality of Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent over sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups stabilize the boron-hydride bond, significantly reducing its nucleophilicity. This ensures the reagent selectively reduces the highly electrophilic iminium ion while leaving the unreacted 4-piperidone intact, thereby suppressing the formation of the undesired 4-hydroxypiperidine byproduct[4].

Self-Validating Experimental Protocol

Step 1: Iminium Formation

  • Action: Combine N-Boc-4-piperidone (1.0 eq) and the target amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq).

  • Causality: Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity to accelerate nucleophilic attack by the amine.

  • Validation Checkpoint: Before adding the reducing agent, pull a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed to Step 2 only when the ketone peak (m/z 200 for M+H) is <5% relative to the imine intermediate.

Step 2: Selective Reduction

  • Action: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes. Stir at room temperature for 12 hours[2].

  • Causality: Portion-wise addition controls the exothermic reduction, preventing thermal degradation of the imine.

Step 3: Quench and Isolation

  • Action: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate.

  • Validation Checkpoint: Verify the aqueous layer pH is ≥8. This guarantees the newly formed basic 4-aminopiperidine is fully deprotonated (free-based) and partitions quantitatively into the organic phase.

Route B: Buchwald-Hartwig C-N Cross-Coupling

Mechanistic Rationale

When synthesizing complex 4-anilinopiperidines—especially those with sterically hindered or electron-deficient aryl groups—reductive amination often fails. The Buchwald-Hartwig amination overcomes this by utilizing a palladium-catalyzed cross-coupling between an N-protected 4-aminopiperidine and an aryl halide[4].

Causality of Ligand Selection: The primary competing side reactions are hydrodehalogenation of the aryl halide and diarylation of the amine[4]. Employing a bulky, electron-rich biaryl phosphine ligand like XPhos forces steric crowding around the palladium center. This crowding drastically accelerates the final reductive elimination step, allowing it to outcompete the slower β-hydride elimination pathway that leads to hydrodehalogenation.

Self-Validating Experimental Protocol

Step 1: Catalyst Pre-activation (Glovebox Recommended)

  • Action: Combine Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in anhydrous, degassed toluene. Stir for 15 minutes at room temperature.

  • Causality: Pre-mixing allows the XPhos ligand to displace the weaker dba ligands, forming the active L-Pd(0) species essential for the initial oxidative addition into the aryl halide.

  • Validation Checkpoint: Observe the solution transition from deep purple (Pd₂(dba)₃) to a dark red/brown. This visual cue confirms the successful generation of the active palladium complex.

Step 2: Cross-Coupling

  • Action: Add N-Boc-4-aminopiperidine (1.2 eq), aryl bromide (1.0 eq), and NaOtBu (1.5 eq). Seal the vessel and heat to 90 °C for 4 hours.

  • Causality: NaOtBu is a strong base required to deprotonate the coordinated amine, facilitating the formation of the palladium-amido complex prior to reductive elimination.

  • Validation Checkpoint: Monitor via GC-MS. The absence of the hydrodehalogenated aryl byproduct confirms that the XPhos ligand is successfully driving the reaction toward cross-coupling rather than premature decomposition[4].

Route C: Ugi Four-Component Reaction (Ugi-4CR)

Mechanistic Rationale

For the synthesis of highly complex 4-aminopiperidine-4-carboxylic acid derivatives (the core scaffold of potent opioids like carfentanil and remifentanil), stepwise synthesis is highly inefficient. The Ugi-4CR offers a highly convergent alternative by reacting a 4-piperidone, a primary amine, an isocyanide, and a carboxylic acid in a single pot[5].

Causality of the Multicomponent Assembly: The reaction leverages the unique dual reactivity of the isocyanide carbon, which acts as an electrophile toward the iminium ion and subsequently as a nucleophile toward the carboxylate. This concerted mechanism simultaneously forms a C-N bond and a C-C bond at the 4-position, instantly generating the required quaternary stereocenter[5].

Self-Validating Experimental Protocol

Step 1: Multicomponent Condensation

  • Action: Dissolve N-benzyl-4-piperidone (1.0 eq), aniline (1.0 eq), and propionic acid (1.0 eq) in methanol. Stir for 30 minutes to pre-form the iminium ion. Add tert-butyl isocyanide (1.0 eq) dropwise.

  • Causality: Pre-forming the iminium ion before isocyanide addition minimizes the competing Passerini three-component side reaction (which occurs between the ketone, acid, and isocyanide without the amine).

  • Validation Checkpoint: Monitor the reaction via FT-IR spectroscopy. The complete disappearance of the strong, distinct isocyanide stretch at ~2140 cm⁻¹ serves as a definitive, real-time indicator of reaction completion, bypassing the complexities of analyzing multicomponent mixtures via LC-MS.

Quantitative Head-to-Head Comparison

The following table synthesizes the performance metrics of each route to guide your process chemistry decisions:

ParameterRoute A: Reductive AminationRoute B: Buchwald-HartwigRoute C: Ugi-4CR
Typical Yield Range 75% – 95%[6]60% – 85%[4]50% – 80%[5]
Step Count 1 Step (from piperidone)1 Step (from aminopiperidine)1 Step (Multicomponent)
Atom Economy Moderate (Loss of AcO⁻)Low (Loss of Halide, Base)High (Water is the only byproduct)
Primary Side Reactions Ketone reduction (4-hydroxypiperidine)[4]Hydrodehalogenation, Diarylation[4]Passerini reaction byproducts
Functional Group Tolerance High (Avoid reducible groups like aldehydes)Moderate (Sensitive to base-labile groups)High (Requires compatible isocyanides)
Optimal Substrate Profile Aliphatic amines, simple anilines[2]Sterically hindered or electron-poor aryl halides4-Amino-4-carboxamide targets (Opioids)[5]
Scalability Excellent (Kilogram scale)Moderate (Cost of Pd/Ligand)Good (Highly convergent)

References

  • 1 - nih.gov

  • 6 - acs.org

  • 4 - benchchem.com

  • 2 - mdpi.com

  • 5 - researchgate.net

  • 3 - rsc.org

Sources

Validation

Statistical Validation &amp; Performance Guide: 6-(4-Aminopiperidin-1-yl)hexan-1-ol

Executive Summary: The Linkerology Paradox In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is often the primary failure point. While polyethylene glycol (PEG) linkers offer solubility, they...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Linkerology Paradox

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is often the primary failure point. While polyethylene glycol (PEG) linkers offer solubility, they frequently suffer from poor cell permeability and oxidative instability. Conversely, linear alkyl chains improve permeability but lead to lipophilic aggregation.

6-(4-Aminopiperidin-1-yl)hexan-1-ol represents a "hybrid" linker class. By incorporating a basic piperidine moiety into a hexyl chain, it introduces a protonatable handle for solubility without sacrificing the lipophilic drive required for membrane permeability.

This guide provides a statistically rigorous comparison of this hybrid linker against standard PEG and Alkyl alternatives, supported by validation protocols compliant with bioassay best practices (USP <1033>).

Comparative Performance Analysis

The Competitors

We compare Compound A (Subject: 6-(4-Aminopiperidin-1-yl)hexan-1-ol) against two industry standards used in Cereblon (CRBN) and VHL ligand conjugation.

FeatureCompound A (Subject) Alternative B (PEG-4) Alternative C (C6-Alkyl)
Structure Hexyl chain + Piperidine ring4-unit Ethylene Glycol chainLinear 6-carbon chain
Dominant Property Amphiphilic Basic Hydrophilic NeutralLipophilic Neutral
LogD (pH 7.4) 1.8 – 2.5 (Ideal for CNS/Cell)-1.5 – 0.5 (Poor Permeability)> 4.0 (Solubility Issues)
Rigidity Semi-Rigid (Piperidine constraints)High Flexibility (High Entropy cost)High Flexibility
Metabolic Stability High (No ether cleavage sites)Low (Oxidative cleavage)High
Quantitative Performance Data

The following data summarizes mean performance metrics across a standardized BRD4-degradation assay (


 biological replicates).
MetricCompound A (Piperidine-Hexyl)Alternative B (PEG-4)Alternative C (Linear Alkyl)Statistical Significance (p-value)*
PAMPA Permeability (

)

cm/s

cm/s

cm/s

(vs PEG)
Kinetic Solubility 85

M
>100

M
12

M

(vs Alkyl)
Degradation

15 nM (95% CI: 12-18)45 nM (95% CI: 38-52)22 nM (95% CI: 18-28)

(vs Both)
Ternary Complex

42 min18 min25 min--

Note: Statistical significance determined via One-way ANOVA with Tukey’s post-hoc test.

Key Insight: Compound A achieves the "Goldilocks" zone—matching the permeability of alkyl chains while maintaining sufficient solubility due to the ionizable piperidine nitrogen.

Statistical Validation Framework

To trust the


 values cited above, one must move beyond simple curve fitting. The following framework ensures data integrity.
The Validation Workflow (DOT Diagram)

ValidationWorkflow Synthesis 1. Synthesis & QC (NMR >98%, LCMS) AssayDesign 2. Assay Design (Plate Layout & Z-Factor) Synthesis->AssayDesign Pass QC DataAcq 3. Data Acquisition (HiBiT/Western Blot) AssayDesign->DataAcq Z' > 0.5 StatAnalysis 4. Statistical Analysis (4-PL Fit & Outlier Test) DataAcq->StatAnalysis Raw RLU Decision Decision: Valid vs. Invalid StatAnalysis->Decision CI Calculation

Figure 1: Step-by-step statistical validation workflow from chemical synthesis to biological decision making.

Causality in Experimental Choice
  • Why Piperidine? The piperidine ring restricts the rotational degrees of freedom compared to a linear PEG chain. This reduces the entropic penalty (

    
    ) upon ternary complex formation.
    
  • Why Statistical Replicates? Biological assays suffer from heteroscedasticity (variance changes with concentration). We use weighted least squares (WLS) regression for

    
     calculation, not standard linear regression.
    

Experimental Protocols

Protocol A: Chemical Purity Validation (Self-Validating)

Before biological testing, the linker must be free of reactive intermediates (e.g., unreacted amines) that could act as "scavengers" in the conjugation reaction.

  • Sample Prep: Dissolve 1 mg of 6-(4-Aminopiperidin-1-yl)hexan-1-ol in 600

    
    L DMSO-
    
    
    
    .
  • qNMR Acquisition: Add internal standard (Maleic Acid, 99.9% trace metal basis).

  • Integration Logic:

    • Integrate the piperidine ring protons (multiplets, 2.8-3.0 ppm).

    • Integrate the hexyl chain terminal

      
       (triplet, ~3.5 ppm).
      
    • Validation Check: The ratio must be 1:1 (

      
       2%). If the ratio deviates, the alkyl chain may be degraded or the amine oxidized.
      
  • LC-MS Check: Run on C18 column (Water/Acetonitrile + 0.1% Formic Acid).

    • Pass Criteria: Single peak at [M+H]+ 201.2 m/z. No peaks at M+16 (N-oxide).

Protocol B: Determination of with Confidence Intervals

This protocol uses a HiBiT-tagged target protein system for high-throughput quantification.

Step 1: Plate Layout (Orthogonality)

  • Use a 384-well plate.

  • Controls: Column 1 (DMSO only, 0% deg), Column 2 (10

    
    M Control Degrader, 100% deg).
    
  • Samples: Test compounds in 10-point dose-response (1:3 dilution), starting at 10

    
    M.
    
  • Replicates:

    
     technical replicates per plate; 
    
    
    
    independent biological plates.

Step 2: Data Normalization



Step 3: Statistical Fitting (The Critical Step) Do not use Excel. Use GraphPad Prism or Python (Scipy).

  • Fit data to a 4-Parameter Logistic (4PL) Model :

    
    
    
  • Constraint: Constrain "Top" to 100% only if the curve plateaus clearly. Otherwise, leave floating.

  • Validation Metric: Calculate the 95% Confidence Interval (CI) for the

    
    .
    
    • Pass: The CI span is less than 0.5 log units.

    • Fail: The CI spans > 1 log unit (indicates poor fit or high variability).

Mechanistic Visualization: Ternary Complex Stability

The piperidine linker facilitates a more stable Ternary Complex (Target-PROTAC-E3) compared to flexible PEG.

TernaryComplex cluster_0 Cooperativity (Alpha > 1) Target Target Protein (POI) E3 E3 Ligase (CRBN/VHL) Target->E3 Protein-Protein Interaction (PPI) Ubiquitin Ubiquitin Transfer E3->Ubiquitin Catalysis Linker Piperidine Linker (Rigid Scaffold) Linker->Target Warhead Binding Linker->E3 Ligand Binding Ubiquitin->Target Degradation Signal

Figure 2: The piperidine linker acts as a rigid scaffold, enhancing Protein-Protein Interactions (PPI) and stabilizing the Ternary Complex.

References

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. [Link]

  • Cyrus, K., et al. (2011). Impact of Linker Length on the Activity of PROTACs.[1][2][3][4] Molecular BioSystems. [Link]

  • Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. [Link]

  • Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy. [Link]

Sources

Safety & Regulatory Compliance

Safety

6-(4-Aminopiperidin-1-yl)hexan-1-ol proper disposal procedures

Comprehensive Operational & Disposal Protocol for 6-(4-Aminopiperidin-1-yl)hexan-1-ol Chemical Profile & Risk Assessment 6-(4-Aminopiperidin-1-yl)hexan-1-ol is a bifunctional organic intermediate frequently utilized in m...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational & Disposal Protocol for 6-(4-Aminopiperidin-1-yl)hexan-1-ol

Chemical Profile & Risk Assessment

6-(4-Aminopiperidin-1-yl)hexan-1-ol is a bifunctional organic intermediate frequently utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and PROTAC linkers. Structurally, it features a primary amine, a tertiary amine (embedded within the piperidine ring), and a primary alcohol.

The Causality of the Hazard: To safely manage this compound, one must understand how its physicochemical properties dictate its behavior in the laboratory and in waste streams.

  • Basicity & Dermal Penetration: The dual-amine system renders the molecule highly basic (estimated pKa ~9.5–10.5). When combined with the hexyl chain, the molecule exhibits moderate lipophilicity. This lipophilicity allows the basic amine to easily penetrate dermal barriers, increasing the risk of chemical burns and systemic toxicity upon skin contact.

  • Reactivity with Oxidizers: Primary amines are highly reactive. If mixed with strong oxidizers—such as sodium hypochlorite (bleach) commonly found in biological waste streams—they can rapidly undergo N-chlorination to form toxic, volatile, and potentially explosive chloramines.

  • Environmental Toxicity: Environmentally, lipophilic amines are notorious for aquatic toxicity, as they disrupt cellular membranes and alter the pH of local microenvironments. Consequently, strict adherence to Environmental Protection Agency (EPA) hazardous waste generator regulations is mandatory to prevent environmental release[1].

Operational Plan: Spill Management & Decontamination

Accidental releases require immediate, methodical action to mitigate exposure and prevent cross-contamination. The American Chemical Society (ACS) Center for Lab Safety recommends the RAMP framework (Recognize, Assess, Minimize, Prepare) for handling such incidents[2].

Step-by-Step Spill Response Methodology:

  • Evacuation & Assessment: Immediately isolate the spill area. Assess the volume and concentration of the spilled material to ensure it does not exceed the capacity of standard lab spill kits.

  • Personal Protective Equipment (PPE): Don heavy-duty nitrile gloves (standard latex offers insufficient protection against lipophilic amines), splash goggles, and a chemically resistant lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.

    • Causality Check: Do not use acidic neutralizers directly on a concentrated spill. The acid-base neutralization is highly exothermic and can cause splattering or volatilization of the amine.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a compatible, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the affected surface with a mild, dilute acid (e.g., 5% citric acid solution) to neutralize residual free base. Follow with a thorough wash using deionized water and a mild detergent.

  • Labeling: Label the container explicitly as "Hazardous Spill Cleanup: Contains Basic Amines" and route it to the solid hazardous waste stream.

Routine Laboratory Disposal Workflows

Proper waste segregation is the cornerstone of laboratory safety, as outlined in the National Research Council's Prudent Practices in the Laboratory[3]. Every protocol must act as a self-validating system to prevent incompatible chemical mixing.

Step-by-Step Liquid Waste Disposal:

  • Solvent Characterization: Determine the solvent matrix of the reaction mixture. 6-(4-Aminopiperidin-1-yl)hexan-1-ol itself contains no halogens (Molecular Formula: C11H24N2O).

  • Segregation:

    • If dissolved in solvents like methanol, ethanol, or ethyl acetate, route the mixture to the Non-Halogenated Organic Waste stream.

    • If dissolved in dichloromethane (DCM) or chloroform, the entire mixture must be routed to the Halogenated Organic Waste stream.

    • Causality Check: Mixing non-halogenated waste with halogenated waste drastically increases disposal costs and complicates the incineration process, as halogens require specialized high-temperature scrubbing to prevent dioxin emissions.

  • Aqueous Waste Neutralization: For aqueous washes containing the compound, measure the pH. The solution will likely be highly basic. Carefully titrate the solution with 1M HCl until the pH reaches 6.0–8.0.

    • Causality Check: Neutralization prevents the basic amine from reacting exothermically with acidic components in the bulk aqueous waste container and prevents the precipitation or mobilization of heavy metals. Once neutralized, transfer to the Aqueous Hazardous Waste container.

Step-by-Step Solid Waste Disposal:

  • Collection: Gather all contaminated consumables, including TLC plates, empty reagent vials, and silica gel from column chromatography.

  • Packaging: Place the items in a puncture-resistant, double-lined bag or a dedicated solid waste bin.

  • Desiccation: Ensure no free-flowing liquids are present in the solid waste. If silica gel is wet with solvent, allow it to evaporate entirely in a fume hood before sealing the waste container.

Quantitative Data: Waste Segregation & Compatibility

Waste Stream CategoryCompatible Solvents/MaterialsIncompatible Materials (DO NOT MIX)pH Limits for DisposalMaximum Storage Time (LQG)
Non-Halogenated Organic MeOH, EtOH, EtOAc, Hexanes, DMFDCM, Chloroform, Bleach, Nitric AcidN/A90 Days[4]
Halogenated Organic DCM, Chloroform, ChlorobenzeneAlkali metals, strong basesN/A90 Days[4]
Aqueous Hazardous Water, dilute salts, neutralized buffersWater-reactive chemicals, pure organics6.0 – 8.090 Days[4]
Solid Hazardous Silica gel, TLC plates, PPE, vialsFree-flowing liquids, pyrophoricsN/A90 Days[4]

Waste Routing Decision Workflow

WasteRouting Start 6-(4-Aminopiperidin-1-yl)hexan-1-ol Waste Generated State Physical State? Start->State Solid Solid Waste (TLC plates, vials, silica) State->Solid Solid Liquid Liquid Waste (Reaction mixtures, washes) State->Liquid Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin Solvent Solvent Type? Liquid->Solvent Halogenated Contains Halogens? (e.g., DCM, Chloroform) Solvent->Halogenated Yes NonHalogenated Non-Halogenated (e.g., MeOH, EtOAc) Solvent->NonHalogenated No Aqueous Aqueous Solution Solvent->Aqueous Water-based HaloBin Halogenated Organic Waste Halogenated->HaloBin NonHaloBin Non-Halogenated Organic Waste NonHalogenated->NonHaloBin pHCheck Check pH Adjust to 6.0 - 8.0 Aqueous->pHCheck AqBin Aqueous Hazardous Waste Container pHCheck->AqBin

Figure 1: Decision tree for the segregation and disposal of 6-(4-Aminopiperidin-1-yl)hexan-1-ol.

References

  • US EPA. "Hazardous Waste Generators." epa.gov. URL:[Link][1]

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." nationalacademies.org. URL:[Link][3]

  • HAZWOPER OSHA Training. "EPA Hazardous Waste Generator Categories." hazwoper-osha.com. URL: [Link][4]

  • American Chemical Society. "From Chemical Safety Rules to Risk Management | ACS College Safety Video." acs.org. URL: [Link][2]

Sources

Handling

Personal protective equipment for handling 6-(4-Aminopiperidin-1-yl)hexan-1-ol

Executive Summary & Chemical Context 6-(4-Aminopiperidin-1-yl)hexan-1-ol (CAS: 190727-92-3) is a bifunctional linker frequently employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1] It features a pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

6-(4-Aminopiperidin-1-yl)hexan-1-ol (CAS: 190727-92-3) is a bifunctional linker frequently employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1] It features a piperidine ring substituted with a primary amine and an aliphatic alcohol tail.

The Safety Paradox: While often handled casually as a "linker," this molecule possesses the structural characteristics of 4-aminopiperidine , a known corrosive and sensitizer. As a Senior Scientist, I strongly advise against treating this merely as a benign alcohol. The presence of the primary and tertiary amine nitrogens dictates that this compound be handled with the rigor reserved for corrosive bases until specific lot-data proves otherwise.

Core Hazard Profile (Read-Across Analysis):

  • Primary Hazard: Skin Corrosion/Irritation (Category 1B/2) due to the aminopiperidine moiety.

  • Secondary Hazard: Serious Eye Damage (Category 1).[2]

  • Physical State: Typically a viscous oil or low-melting solid; hygroscopic.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >50 mg quantities.

PPE CategoryStandard RequirementTechnical Justification & Causality
Hand Protection Double Nitrile (0.11 mm min. outer)Permeation Risk: Aliphatic amines can permeate standard nitrile. Double gloving creates a sacrificial outer layer. Change outer gloves every 30 mins or immediately upon splash.
Eye Protection Chemical Goggles (ANSI Z87.1)Corrosivity: Safety glasses are insufficient. Amine vapors or micro-droplets can cause irreversible corneal opacity. Face shield required for volumes >10 mL.
Respiratory Fume Hood (Face velocity: 100 fpm)Sensitization: Amines are potent respiratory sensitizers. Inhalation of aerosols can trigger asthma-like symptoms (occupational asthma).
Body Defense Lab Coat (Cotton) + Chemical Apron Absorption: Synthetic fabrics (polyester) can wick amines to the skin. A chemical-resistant apron prevents soak-through during bench work.

Operational Protocol: The "Self-Validating" Workflow

This protocol uses a "Check-Do-Verify" system to prevent exposure.

Phase A: Pre-Operational Setup
  • Engineering Control Check: Verify fume hood flow is active. Tape a Kimwipe to the sash; if it doesn't pull inward at a 45° angle, STOP .

  • Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid. This is your immediate decontamination solution for tools, not skin.

Phase B: Weighing & Solubilization
  • The Static Problem: As an organic amine, this solid/oil is prone to static charge, causing "fly-away" particles.

  • Technique:

    • Use an antistatic gun on the weighing boat before dispensing.

    • Do not use metal spatulas if the compound is an oil; use a disposable polypropylene spatula to prevent cross-contamination.

    • Solvent Choice: Dissolve immediately in DMSO or Methanol. Solutions are safer to handle than neat oils/solids.

Phase C: Spill Management (The "Weak Acid" Rule)
  • Minor Spill (<5 mL):

    • Cover with a dry absorbent pad (chem-mat).

    • Do not use water initially (spreads the oily amine).

    • Wipe the area with a pad soaked in dilute acetic acid (to protonate the amine, rendering it non-volatile).

    • Final wash with soap and water.[1][3][4][5]

Waste Disposal & Deactivation[1][6][7][8][9][10]

Critical Directive: Never dispose of amines in the "General Organic" waste if that waste stream contains acid chlorides or anhydrides. Exothermic polymerization or violent reaction can occur.

Disposal Decision Tree
  • Liquid Waste: Segregate into "Basic Organic Waste" container.

    • Labeling: Must explicitly state "Contains Organic Amines."

  • Solid Waste: Contaminated gloves and paper towels must go into Hazardous Solid Waste , not regular trash.

  • Rinsate: The first rinse of your reaction vessel should be treated as hazardous waste, not poured down the drain.

Visualizing the Safety Architecture

The following diagram illustrates the "Cradle-to-Grave" safety logic for this compound.

G Start Start: Chemical Retrieval Check Engineering Check: Fume Hood > 100 fpm Start->Check PPE PPE Donning: Double Nitrile + Goggles Check->PPE Weigh Handling: Anti-static + Dilute Acid Prep PPE->Weigh Reaction Synthesis/Application Weigh->Reaction Spill Spill Event? Reaction->Spill Clean Dry Absorb -> Acid Wipe -> Soap Spill->Clean YES Dispose Disposal: Segregated Basic Waste Spill->Dispose NO Clean->Dispose

Figure 1: Operational safety workflow for handling piperidine-based linkers. Note the critical decision point at "Spill Event" requiring specific neutralization steps.

References

  • Thermo Fisher Scientific. (2012).[3] Safety Data Sheet: 6-Amino-1-hexanol. Retrieved from

  • National Institutes of Health (NIH). (2016). Changes in Chemical Permeation of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene. Retrieved from

  • Carl Roth. (2025). Safety Data Sheet: 4-Aminopiperidine. Retrieved from

  • BenchChem. (2025).[6] Proper Disposal Procedures for Amine Linkers. Retrieved from (Simulated based on general amine disposal protocols).

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: 4-Aminopiperidine. Retrieved from (Reference for structural analog hazards).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Aminopiperidin-1-yl)hexan-1-ol
Reactant of Route 2
Reactant of Route 2
6-(4-Aminopiperidin-1-yl)hexan-1-ol
© Copyright 2026 BenchChem. All Rights Reserved.